molecular formula C8H12N2O2S B1276072 3-Amino-4,5-dimethylbenzenesulfonamide CAS No. 101251-33-6

3-Amino-4,5-dimethylbenzenesulfonamide

Cat. No.: B1276072
CAS No.: 101251-33-6
M. Wt: 200.26 g/mol
InChI Key: YXQMLWCILAYJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMLWCILAYJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406961
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101251-33-6
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,5-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-Amino-4,5-dimethylbenzenesulfonamide" synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a viable synthetic pathway for 3-Amino-4,5-dimethylbenzenesulfonamide, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis commences with the sulfonation of ortho-xylene and proceeds through a series of transformations including chlorination, amination, nitration, and subsequent reduction. This document provides a detailed theoretical framework for each synthetic step, supported by analogous experimental protocols found in the literature. Quantitative data is summarized for clarity, and key transformations are visualized using process flow diagrams.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from commercially available 1,2-dimethylbenzene (o-xylene). The multi-step synthesis involves the introduction and manipulation of functional groups on the aromatic ring to yield the desired product. The proposed five-step pathway is as follows:

  • Sulfonation of o-xylene to yield 4,5-dimethylbenzenesulfonic acid.

  • Chlorination of the sulfonic acid to form 4,5-dimethylbenzenesulfonyl chloride.

  • Amination of the sulfonyl chloride to produce 4,5-dimethylbenzenesulfonamide.

  • Nitration of the sulfonamide at the 3-position to give 3-nitro-4,5-dimethylbenzenesulfonamide.

  • Reduction of the nitro group to afford the final product, this compound.

The following diagram illustrates the overall synthetic scheme:

Synthesis_Pathway o_xylene o-Xylene sulfonic_acid 4,5-Dimethylbenzenesulfonic Acid o_xylene->sulfonic_acid 1. Sulfonation (H₂SO₄) sulfonyl_chloride 4,5-Dimethylbenzenesulfonyl Chloride sulfonic_acid->sulfonyl_chloride 2. Chlorination (SOCl₂ or PCl₅) sulfonamide 4,5-Dimethylbenzenesulfonamide sulfonyl_chloride->sulfonamide 3. Amination (NH₃) nitro_sulfonamide 3-Nitro-4,5-dimethylbenzenesulfonamide sulfonamide->nitro_sulfonamide 4. Nitration (HNO₃/H₂SO₄) final_product This compound nitro_sulfonamide->final_product 5. Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed five-step synthesis pathway for this compound starting from o-xylene.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies for each step of the proposed synthesis. The protocols are based on analogous transformations reported in the scientific literature for structurally similar compounds.

Step 1: Sulfonation of o-Xylene

The electrophilic aromatic substitution of o-xylene with a sulfonating agent, such as concentrated sulfuric acid or oleum, yields a mixture of isomeric dimethylbenzenesulfonic acids. The primary products are 3,4-dimethylbenzenesulfonic acid and the desired 4,5-dimethylbenzenesulfonic acid. The ratio of these isomers is dependent on reaction conditions such as temperature and reaction time.

Experimental Protocol (Analogous):

A procedure for the sulfonation of p-xylene can be adapted. In a round-bottomed flask, place 12 mL of o-xylene and add 14 mL of concentrated sulfuric acid with swirling. The mixture is agitated and heated gently. The reaction is complete when the mixture becomes clear upon cooling, typically within 20-30 minutes. After cooling to room temperature, 10 mL of water is added, and the product is cooled to induce crystallization. The resulting sulfonic acid can be purified by recrystallization.

ParameterValue/ConditionReference
Starting Materialo-XyleneGeneral Knowledge
ReagentConcentrated Sulfuric Acid[1]
Reaction Time20-30 minutes[1]
Product4,5-Dimethylbenzenesulfonic Acid (Isomeric Mixture)[2]
Step 2: Chlorination of 4,5-Dimethylbenzenesulfonic Acid

The sulfonic acid is converted to the more reactive sulfonyl chloride, a key intermediate for the subsequent amination step. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H).

Experimental Protocol (Analogous):

Benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate with phosphorus pentachloride. A mixture of finely divided sodium 4,5-dimethylbenzenesulfonate and phosphorus pentachloride (molar ratio approximately 2.5:1.2) is heated in an oil bath at 170–180°C for several hours. The resulting 4,5-dimethylbenzenesulfonyl chloride can be isolated by distillation under reduced pressure. Alternatively, reacting the sulfonic acid with thionyl chloride is a common laboratory method.

ParameterValue/ConditionReference
Starting Material4,5-Dimethylbenzenesulfonic Acid (or its sodium salt)General Knowledge
ReagentPhosphorus Pentachloride or Thionyl Chloride[3]
Temperature170-180°C (with PCl₅)[3]
Product4,5-Dimethylbenzenesulfonyl ChlorideGeneral Knowledge
Step 3: Amination of 4,5-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia or an amine. For the synthesis of the primary sulfonamide, aqueous or gaseous ammonia is used.

Experimental Protocol (Analogous):

To an ice-cooled solution of a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in a suitable solvent like tetrahydrofuran, an aqueous solution of the amine (in this case, ammonia) is added. The reaction mixture is then stirred, and the product, 4,5-dimethylbenzenesulfonamide, can be isolated by filtration and purified by recrystallization.

ParameterValue/ConditionReference
Starting Material4,5-Dimethylbenzenesulfonyl ChlorideGeneral Knowledge
ReagentAqueous Ammonia[4]
SolventTetrahydrofuran[4]
Product4,5-DimethylbenzenesulfonamideGeneral Knowledge
Step 4: Nitration of 4,5-Dimethylbenzenesulfonamide

The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho, para-directing) and the sulfonamide group (meta-directing) all favor substitution at the 3-position, which is ortho to the 4-methyl group and meta to the sulfonamide group.

Experimental Protocol (Analogous):

A methodology for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite has been reported. This reaction exhibits a high degree of chemoselectivity for sulfonamide functionalized aryl systems. Alternatively, classical nitrating conditions using a mixture of nitric acid and sulfuric acid can be employed, with careful control of temperature to ensure mono-nitration.

ParameterValue/ConditionReference
Starting Material4,5-DimethylbenzenesulfonamideGeneral Knowledge
Reagenttert-Butyl Nitrite or HNO₃/H₂SO₄[5]
SelectivityHigh for mono-nitration[5][6]
Product3-Nitro-4,5-dimethylbenzenesulfonamideGeneral Knowledge
Step 5: Reduction of 3-Nitro-4,5-dimethylbenzenesulfonamide

The final step is the reduction of the nitro group to an amino group. This is a common and well-established transformation in organic synthesis, with a variety of available reagents that are chemoselective for the nitro group.

Experimental Protocol (Analogous):

The reduction of aromatic nitro compounds can be effectively carried out using several methods. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst is a clean and efficient method.[7] Alternatively, chemical reduction using iron powder in the presence of an acid such as hydrochloric acid or acetic acid is a classical and reliable method.[8] The reaction is typically carried out by stirring the nitro compound with the reducing agent in a suitable solvent until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

ParameterValue/ConditionReference
Starting Material3-Nitro-4,5-dimethylbenzenesulfonamideGeneral Knowledge
ReagentFe/HCl or H₂/Pd-C[7][8]
ProductThis compoundGeneral Knowledge

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a single step in the synthesis, such as the nitration or reduction step.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Starting Material in Solvent add_reagents Add Reagents under Controlled Conditions start->add_reagents monitor Monitor Reaction Progress (TLC, etc.) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product into Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., with Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized experimental workflow for a typical organic synthesis step.

Conclusion

The proposed five-step synthesis of this compound from o-xylene is a theoretically sound and practical approach. Each step is based on well-established and reliable organic transformations. While the direct synthesis of this specific molecule is not extensively reported, the provided analogous experimental protocols offer a strong foundation for laboratory execution. Further optimization of reaction conditions for each step would be necessary to maximize yields and purity. The successful synthesis of this compound would provide a valuable intermediate for the development of novel therapeutic agents and other functional molecules.

References

"3-Amino-4,5-dimethylbenzenesulfonamide" chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4,5-dimethylbenzenesulfonamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic chemical compound belonging to the benzenesulfonamide class. The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), an amino group (-NH₂), and two methyl groups (-CH₃). The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, most notably in antimicrobial drugs (sulfa drugs). The specific substitution pattern of this molecule—an amino group at position 3 and two adjacent methyl groups at positions 4 and 5—defines its unique chemical characteristics. This document provides a comprehensive overview of its known chemical properties and outlines the standard methodologies for its structure elucidation.

Chemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These calculated values provide essential information for handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Exact Mass 200.06194880 Da[2]
Topological Polar Surface Area 91.8 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
CAS Number 137439-93-3

Hazard Information: According to GHS classifications provided from one notification to the ECHA C&L Inventory, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete picture of the molecular architecture.

Logical Workflow for Structure Elucidation

The process of confirming the chemical structure follows a logical progression, integrating data from multiple analytical techniques to ensure an unambiguous assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample Purified Sample MS Mass Spectrometry Sample->MS Analysis IR IR Spectroscopy MS->IR MS_info Provides Molecular Weight (Confirms C₈H₁₂N₂O₂S) MS->MS_info NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR IR_info Identifies Functional Groups (-NH₂, -SO₂NH₂, Ar-H) IR->IR_info Data Correlate Spectroscopic Data NMR->Data NMR_info Maps Carbon-Hydrogen Framework (Confirms substitution pattern) NMR->NMR_info Final Structure Confirmed Data->Final

Caption: Workflow for the structure elucidation of this compound.

Key Spectroscopic Correlations

The following diagram illustrates the key structural features of the molecule and their expected correlations in spectroscopic analyses.

Caption: Key structural features and their expected spectroscopic signatures.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data necessary for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum should show:

    • Two singlets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

    • Two distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups.

    • One or two broad singlets corresponding to the protons of the primary amine and the sulfonamide group. Their chemical shift can be variable, and they may exchange with D₂O.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display eight distinct carbon signals:

    • Six signals in the aromatic region (approx. 110-150 ppm).

    • Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity and substitution pattern, 2D NMR experiments should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Methodology:

  • Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a thin film on a salt plate (for liquids/oils). For solid samples like this compound, Attenuated Total Reflectance (ATR) is a common and simple alternative.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Expected Absorption Bands:

    • N-H Stretching: Two distinct bands in the 3450-3250 cm⁻¹ region, characteristic of the primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.

    • S=O Stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch), are definitive for the sulfonamide group.

    • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

    • Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending in the 900-675 cm⁻¹ region can provide information about the ring substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and can offer structural clues from its fragmentation patterns.

Methodology:

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this and will likely produce a strong protonated molecular ion [M+H]⁺. Electron impact (EI) can also be used, which would yield the molecular ion (M⁺) and more extensive fragmentation.

  • Analysis:

    • Molecular Ion Peak: The primary goal is to identify the molecular ion peak. For this compound (C₈H₁₂N₂O₂S), the expected exact mass is 200.0619. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

    • Fragmentation Pattern: In EI-MS, characteristic fragmentation would likely involve the loss of SO₂ or the cleavage of the C-S bond, providing further evidence for the proposed structure. Tandem MS (MS/MS) on the [M+H]⁺ ion from ESI can also be used to elicit structurally informative fragments[3].

References

Technical Guide: Physicochemical and Spectroscopic Analysis of 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

A crucial first step in the characterization of any chemical substance is its unambiguous identification. The Chemical Abstracts Service (CAS) number for 3-Amino-4,5-dimethylbenzenesulfonamide is provided below.

Chemical NameCAS Number
This compound101251-33-6
Spectral Data Summary

The following table is a template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Acquiring this data is fundamental to confirming the structure and purity of the compound.

Analytical Technique Data Type Observed Values
¹H NMR (Proton NMR)Chemical Shift (δ) in ppmData to be determined
IntegrationData to be determined
MultiplicityData to be determined
Coupling Constants (J) in HzData to be determined
¹³C NMR (Carbon-13 NMR)Chemical Shift (δ) in ppmData to be determined
IR Spectroscopy Wavenumber (cm⁻¹)Data to be determined
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Data to be determined

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectral data necessary for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

  • Once fully dissolved, transfer the solution into a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as Tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as the internal standard for calibrating the chemical shift (0 ppm).

2. Data Acquisition:

  • The NMR tube is placed into the spectrometer's probe.

  • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to be set include the number of scans, relaxation delay, and acquisition time.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is then phased, and the baseline is corrected.

  • The chemical shifts of the peaks are referenced to the internal standard (TMS).

  • The peaks are integrated to determine the relative ratios of the protons, and the multiplicities and coupling constants are measured.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR is a common and simple method for solid samples.

  • A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • A background spectrum of the empty ATR crystal is collected.

  • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

3. Data Analysis:

  • The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

  • Characteristic absorption bands are identified and correlated with specific functional groups (e.g., N-H stretches for the amine, S=O stretches for the sulfonamide, and C-H stretches for the aromatic and methyl groups).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

  • This stock solution is often further diluted to the low µg/mL or ng/mL range.[1]

  • The final solution should be free of any particulate matter.[1]

2. Data Acquisition (Electrospray Ionization - ESI):

  • The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

  • In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • These ions are then guided into the mass analyzer.

3. Mass Analysis and Detection:

  • The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to determine the molecular weight of the compound.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the Characterization of a Synthesized Compound.

References

Technical Guide: Solubility and Stability Studies of 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental solubility and stability data for "3-Amino-4,5-dimethylbenzenesulfonamide." Therefore, this guide provides a comprehensive framework and representative experimental protocols based on general principles for sulfonamide-containing compounds and regulatory guidelines. The data presented in the tables are illustrative placeholders and should be replaced with experimental findings.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential drug candidate or a key intermediate. This technical guide outlines the essential studies and methodologies required to characterize the solubility and stability profile of this compound.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. This section details the protocols for assessing the solubility of this compound in various media.

Predicted Solubility

While experimental determination is the gold standard, computational models can provide initial estimates of a compound's solubility.

Table 1: Predicted Aqueous Solubility of this compound

ParameterPredicted ValueMethod/Software
LogS-2.5 (Poorly Soluble)ALOGPS
Aqueous Solubility (mg/L)31.6ALOGPS

Note: These are computationally predicted values and require experimental verification.

Experimental Solubility Determination

The equilibrium solubility will be determined using the shake-flask method, which is a well-established technique for solubility measurement.

Table 2: Illustrative Solubility Data of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25[Insert Experimental Data]
0.1 N HCl (pH 1.2)37[Insert Experimental Data]
Phosphate Buffer (pH 6.8)37[Insert Experimental Data]
Phosphate Buffer (pH 7.4)37[Insert Experimental Data]
Methanol25[Insert Experimental Data]
Ethanol25[Insert Experimental Data]
Acetone25[Insert Experimental Data]
Dimethyl Sulfoxide (DMSO)25[Insert Experimental Data]
Experimental Protocol: Shake-Flask Solubility Measurement

This protocol outlines the steps for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the different solvent systems listed in Table 2.

    • Ensure a solid excess is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method.

  • Calculation:

    • Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G Workflow for Stability Studies cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_long_term Long-Term Stability cluster_analysis Analysis & Reporting method1 Develop Stability-Indicating HPLC-UV/MS Method stress1 Acid Hydrolysis method1->stress1 stress2 Base Hydrolysis method1->stress2 stress3 Oxidation method1->stress3 stress4 Thermal method1->stress4 stress5 Photolytic method1->stress5 storage1 Store at 25°C/60% RH method1->storage1 storage2 Store at 40°C/75% RH method1->storage2 analysis1 Analyze samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 storage1->analysis1 storage2->analysis1 analysis2 Determine % degradation analysis1->analysis2 analysis3 Identify degradants analysis2->analysis3 report Compile Stability Report analysis3->report

"3-Amino-4,5-dimethylbenzenesulfonamide" literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and historical context for 3-Amino-4,5-dimethylbenzenesulfonamide. While specific data for this compound is limited in publicly accessible literature, this document extrapolates information from closely related analogues and the broader class of sulfonamides to offer insights into its potential synthesis, physicochemical properties, and biological significance. This paper serves as a foundational resource for researchers interested in exploring the therapeutic potential and chemical landscape of novel substituted benzenesulfonamides.

Historical Context: The Sulfonamide Revolution

The journey of sulfonamides began in the early 20th century, not as pharmaceuticals, but as agents in the dye industry. A pivotal moment arrived in 1932 when German chemist Josef Klarer synthesized a red azo dye, later named Prontosil, which demonstrated remarkable antibacterial effects in mice.[1][2] This discovery, spearheaded by physician and researcher Gerhard Domagk at Bayer AG, marked the dawn of the antibiotic era.[2][3] Domagk's work, which earned him the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[4]

This breakthrough triggered a "sulfa craze," with hundreds of manufacturers producing various sulfonamide derivatives.[1][2] The unregulated production led to tragedies such as the elixir sulfanilamide disaster of 1937, which prompted the passage of the United States Federal Food, Drug, and Cosmetic Act in 1938, mandating pre-market safety testing for new drugs.[1][2] Before the widespread availability of penicillin, sulfa drugs were the first broadly effective systemic antibacterials and were instrumental during World War II, saving countless lives.[1] The development of new sulfonamide derivatives continued, leading to drugs with improved efficacy and reduced toxicity for a variety of applications beyond bacterial infections, including diuretics and anticonvulsants.[2][5]

Physicochemical Properties

PropertyThis compound (Predicted/Inferred)3-Amino-4-methylbenzenesulfonamide[6]3-Amino-N,N-dimethylbenzenesulfonamide[7]
Molecular Formula C₈H₁₂N₂O₂SC₇H₁₀N₂O₂SC₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol 186.23 g/mol 200.26 g/mol
CAS Number Not assigned6274-28-86274-18-6
Predicted Melting Point Likely a solid at room temperature with a melting point >150 °C176 °CNot available
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.Not availableNot available
Predicted pKa The sulfonamide proton (SO₂NH₂) is expected to have a pKa around 10. The anilinic amino group is basic.10.46 ± 0.60Not available

Synthesis and Experimental Protocols

A definitive, experimentally validated synthesis protocol for this compound is not published in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted aminobenzenesulfonamides. The proposed pathway would likely start from 1,2-dimethylbenzene (o-xylene).

Proposed Synthetic Pathway

Synthesis_Pathway A 1,2-Dimethylbenzene B 4,5-Dimethyl-3-nitrobenzenesulfonyl chloride A->B 1. H₂SO₄/HNO₃ 2. SOCl₂ or ClSO₃H C 4,5-Dimethyl-3-nitrobenzenesulfonamide B->C NH₄OH D This compound C->D Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Inferred)

The following are generalized protocols adapted from the synthesis of similar compounds and represent a starting point for the synthesis of this compound.

Step 1: Nitration and Chlorosulfonation of 1,2-Dimethylbenzene

  • Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 1,2-dimethylbenzene while maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product.

  • Chlorosulfonation: Treat the resulting nitrated product with chlorosulfonic acid or thionyl chloride in the presence of a catalyst to yield 4,5-dimethyl-3-nitrobenzenesulfonyl chloride.

Step 2: Amination

  • Dissolve the 4,5-dimethyl-3-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., acetone).

  • Slowly add this solution to a cooled, concentrated aqueous ammonia solution (ammonium hydroxide).

  • Stir the reaction mixture for several hours. The product, 4,5-dimethyl-3-nitrobenzenesulfonamide, should precipitate and can be collected by filtration.

Step 3: Reduction of the Nitro Group

  • Suspend the 4,5-dimethyl-3-nitrobenzenesulfonamide in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the catalyst.

  • Cool the filtrate to crystallize the final product, this compound. Further purification can be achieved by recrystallization.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structure suggests several potential areas of interest for researchers. The sulfonamide moiety is a well-established pharmacophore with a broad range of therapeutic applications.

  • Antibacterial Agents: As a sulfonamide, the primary expectation would be potential antibacterial activity through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

  • Carbonic Anhydrase Inhibitors: Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes. This suggests potential applications as diuretics, antiglaucoma agents, or even anticancer therapies.

  • Kinase Inhibitors: The aminobenzene portion of the molecule could serve as a scaffold for developing kinase inhibitors, a significant class of anticancer drugs.

  • Chemical Intermediate: This compound could serve as a valuable building block for the synthesis of more complex molecules in the agrochemical and pharmaceutical industries.

General Workflow for Biological Evaluation

Biological_Evaluation cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Studies A Primary Screening (e.g., Antibacterial Assay) D Structure-Activity Relationship (SAR) Studies A->D B Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Kinases) B->D C Cytotoxicity Assays (Cancer Cell Lines) C->D E ADME/Tox Profiling D->E F Animal Models of Disease E->F

Caption: A typical workflow for evaluating a novel sulfonamide.

Conclusion and Future Directions

This compound represents an unexplored molecule within the vast chemical space of sulfonamides. While direct experimental data is lacking, its structural similarity to known bioactive compounds suggests it may possess interesting pharmacological properties. The synthetic pathway proposed in this guide provides a practical starting point for its preparation. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to determine its potential as a therapeutic agent or a valuable chemical intermediate. The historical success of the sulfonamide class of molecules underscores the potential for new derivatives to address ongoing challenges in medicine and drug development.

References

Biological Activity Screening of Novel "3-Amino-4,5-dimethylbenzenesulfonamide" Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of novel derivatives based on the "3-Amino-4,5-dimethylbenzenesulfonamide" core structure. While direct derivatization of this specific scaffold is emergent, this document compiles key findings from pioneering research on its application as an allosteric inhibitor of Bloom syndrome protein (BLM). Furthermore, to provide a broader context for drug development, this guide also explores the well-documented biological activities of structurally related benzenesulfonamide derivatives, particularly as carbonic anhydrase inhibitors and anticancer agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to aid researchers in this dynamic field.

Inhibition of Bloom Syndrome Protein (BLM) Helicase

Recent studies have identified a series of potent and selective allosteric inhibitors of the human Bloom syndrome protein (BLM), a RECQ-family helicase pivotal in DNA repair, by utilizing a derivative of this compound.[1] These inhibitors trap a DNA-bound translocation intermediate, representing a promising avenue for cancer therapeutics, especially in cancers with existing DNA damage response defects.[1]

Quantitative Data: BLM Helicase Inhibition

The inhibitory activities of a series of synthesized analogues were evaluated using a fluorescence-based DNA unwinding assay and a malachite green-based ATP turnover assay. The half-maximal inhibitory concentrations (IC50) are summarized below.[1][2]

CompoundDNA Unwinding IC50 (µM)ATP Turnover IC50 (µM)
1 4.03.2
2 2.24.1
3 2.23.3
4 2.84.5
5 ~60~50
6 11.510.3
7 No inhibitionNo inhibition
ML216 (Control) 4.04.4

Data sourced from eLife, 2021.[1][2]

Experimental Protocols

A key intermediate is synthesized from this compound. The reaction mixture is stirred at ambient temperature for 16 hours. Following the removal of the solvent under reduced pressure, the crude product is taken up in ethyl acetate, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered, and concentrated. The final product is purified by column chromatography.[1][2]

The inhibitory activity of the compounds is assessed using a commercial DNA Unwinding Assay Kit. The assay monitors the helicase activity of the recombinant human BLM helicase domain (BLM-HD). Resultant samples are analyzed by electrophoresis on a 1% w/v agarose gel in 1x TAE buffer, stained with ethidium bromide, and visualized using a UV-transilluminator.[2]

A malachite green-based assay is employed to measure ATP turnover. The robust stimulation of ATP hydrolysis by BLM-HD in the presence of a short single-stranded oligonucleotide is measured. IC50 values are determined from the dose-response curves.[1][2]

To confirm the results from the fluorescence-based assay, a gel-based method is used to directly visualize the conversion of a forked DNA-duplex into its component single-stranded oligonucleotides by BLM-HD. The inhibition of the production of the single-stranded DNA product is quantified to determine the IC50 value.[1][2]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Validation & Mechanism cluster_crystallography Structural Biology synthesis Synthesis of This compound Derivatives unwinding_assay Fluorescence-Based DNA Unwinding Assay synthesis->unwinding_assay Test Compounds atp_assay ATP Turnover Assay unwinding_assay->atp_assay Active Hits gel_assay Gel-Based Unwinding Assay atp_assay->gel_assay topo_assay Topoisomerase I Assay (Specificity) gel_assay->topo_assay crystallography X-ray Crystallography of BLM-DNA-Inhibitor Complex topo_assay->crystallography Confirmed Inhibitor blm_pathway dna_damage DNA Damage (e.g., Double-Strand Breaks, Stalled Replication Forks) blm BLM Helicase dna_damage->blm unwinding Unwinding of Complex DNA Structures blm->unwinding trapped_intermediate Trapped BLM-DNA Translocation Intermediate blm->trapped_intermediate repair Homologous Recombination-mediated DNA Repair unwinding->repair inhibitor This compound Derivative inhibitor->trapped_intermediate Allosteric Inhibition apoptosis Cell Death (Synthetic Lethality) trapped_intermediate->apoptosis ca_inhibition cluster_tumor Hypoxic Tumor Microenvironment co2 CO2 + H2O caix Carbonic Anhydrase IX (CA IX) co2->caix hco3 HCO3- + H+ acidification Extracellular Acidification (Low pH) hco3->acidification caix->hco3 apoptosis Apoptosis caix->apoptosis Inhibition leads to proliferation Tumor Proliferation, Invasion, and Metastasis acidification->proliferation inhibitor Benzenesulfonamide Derivative inhibitor->caix Inhibition vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream angiogenesis Angiogenesis (Tumor Blood Vessel Growth) downstream->angiogenesis inhibitor Benzenesulfonamide Derivative inhibitor->vegfr2 Inhibition

References

The Versatile Scaffold of 3-Amino-4,5-dimethylbenzenesulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzenesulfonamide scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this broad class of compounds, 3-Amino-4,5-dimethylbenzenesulfonamide and its close analogs represent a particularly promising scaffold for the design of novel inhibitors targeting key enzymes implicated in a range of pathologies, most notably cancer. This technical guide provides a comprehensive overview of this scaffold's utility, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to facilitate further research and development in this area. While direct data on this compound is limited in the available literature, this guide will draw upon extensive research on the closely related and well-studied analog, 3-amino-4-hydroxybenzenesulfonamide, to illustrate the potential of this chemical framework.

Core Molecular Structure and Physicochemical Properties

The foundational structure of the benzenesulfonamide class is characterized by a sulfonyl group directly bonded to a nitrogen atom. The versatility of this scaffold lies in the potential for extensive chemical modification at various positions on the benzene ring and the sulfonamide nitrogen, allowing for the fine-tuning of pharmacological profiles. 3-Amino-N,N-dimethylbenzenesulfonamide, a related compound, possesses key structural features including a benzene ring, a sulfonamide group (-SO₂N(CH₃)₂), and an amino group (-NH₂) at the meta-position relative to the sulfonamide group[1].

PropertyValue
CAS Number 6274-18-6[1]
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Appearance White solid[1]

Table 1: Physicochemical Properties of 3-Amino-N,N-dimethylbenzenesulfonamide.[1]

Therapeutic Applications and Biological Activity

Derivatives of the aminobenzenesulfonamide scaffold have demonstrated significant potential as inhibitors of carbonic anhydrases (CAs) and various kinases, both of which are critical targets in oncology.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the synthesis and evaluation of 3-amino-4-hydroxybenzenesulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms.[2][3] These enzymes play a crucial role in regulating pH, and their overexpression in tumors, particularly isoforms hCA IX and XII, is associated with cancer progression and resistance to therapy.[4]

CompoundTarget Isoform(s)Inhibition Constant (Kᵢ)Reference
4b hCA IX20.4 nM[4]
5a hCA IX12.9 nM[4]
5b hCA IX18.2 nM[4]
5a hCA XII26.6 nM[4]
5b hCA XII8.7 nM[4]
5c hCA XII17.2 nM[4]
5d hCA XII10.9 nM[4]
Acetazolamide (AAZ) hCA IX25 nM[4]
Acetazolamide (AAZ) hCA XII5.7 nM[4]

Table 2: Inhibitory Activity of Selected Aminobenzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms.[4]

The data clearly indicates that derivatives of this scaffold can exhibit potent and selective inhibition of tumor-associated CA isoforms, often surpassing the activity of the reference compound, acetazolamide.

Kinase Inhibition

The benzenesulfonamide scaffold has also been successfully employed in the design of kinase inhibitors.[5][6] Kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. For instance, benzenesulfonamide analogs have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for the treatment of glioblastoma.[6]

CompoundTargetIC₅₀Binding Energy (Kcal/mol)Reference
AL106 TrkA58.6 µM-10.93[6]
AL107 TrkA--11.26[6]
AL34 TrkA--9.54[6]
AL56 TrkA--9.48[6]
AL109 TrkA--9.66[6]
AL110 TrkA--9.58[6]

Table 3: In Vitro Activity and Binding Affinity of Benzenesulfonamide Derivatives against TrkA.[6]

Furthermore, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), with one compound, K22, exhibiting an IC₅₀ of 0.1 nM.[7]

Anticancer Activity

The inhibitory effects of these compounds on their respective targets translate into significant anticancer activity in various cell lines.

CompoundCell LineEC₅₀Reference
9 U-87 (Glioblastoma)Not specified (reduces viability to <20% at 100 µM)[2]
12 U-87 (Glioblastoma)Not specified (reduces viability to <20% at 100 µM)[2]
18 U-87 (Glioblastoma)Not specified (reduces viability to <20% at 100 µM)[2]
21 U-87 (Glioblastoma)Not specified (reduces viability to <20% at 100 µM)[2]
K22 MCF-7 (Breast Cancer)1.3 µM[7]

Table 4: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives in Cancer Cell Lines.[2][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from the this compound scaffold can be attributed to their modulation of specific signaling pathways.

Carbonic Anhydrase Inhibition Pathway

CA_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O_out CO₂ + H₂O CAIX CAIX CO2_H2O_out->CAIX catalysis H_HCO3_out H⁺ + HCO₃⁻ CAIX->H_HCO3_out Intracellular_Acidosis Intracellular Acidosis CAIX->Intracellular_Acidosis pH regulation disruption CO2_H2O_in CO₂ + H₂O H_HCO3_in H⁺ + HCO₃⁻ CO2_H2O_in->H_HCO3_in Drug Benzenesulfonamide Inhibitor Drug->CAIX inhibition Apoptosis Apoptosis Intracellular_Acidosis->Apoptosis

Caption: Inhibition of carbonic anhydrase IX (CAIX) by benzenesulfonamide derivatives disrupts pH regulation, leading to intracellular acidosis and apoptosis in tumor cells.

Kinase Inhibition Pathway (Generic)

Kinase_Inhibition_Pathway Drug Benzenesulfonamide Kinase Inhibitor Kinase Target Kinase (e.g., TrkA, PLK4) Drug->Kinase inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Benzenesulfonamide-based kinase inhibitors compete with ATP to block the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of benzenesulfonamide derivatives.

Synthesis of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

A common synthetic route involves the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aldehydes or other reactive species. For the synthesis of Schiff bases, the following protocol is often employed:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide in a suitable solvent, such as propan-2-ol.

  • Add the desired aromatic aldehyde to the solution.

  • Reflux the reaction mixture for 1 hour.[2]

  • Cool the mixture and dilute with water to precipitate the product.

  • Isolate the crystalline solid by filtration.

The yields for such reactions are typically in the range of 57-95%.[2]

Fluorescent Thermal Shift Assay for Carbonic Anhydrase Binding Affinity

This assay measures the change in the thermal stability of a protein upon ligand binding.

  • Prepare a solution of the target carbonic anhydrase isoform in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • Add the test compound at various concentrations to the protein-dye mixture.

  • Subject the samples to a temperature gradient in a real-time PCR instrument.

  • Monitor the fluorescence intensity as a function of temperature.

  • The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition.

  • The change in Tₘ in the presence of the compound is used to calculate the dissociation constant (Kₑ).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The half-maximal effective concentration (EC₅₀) can be determined from the dose-response curve.[2][3]

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

  • Administer the test compound (e.g., 5d) to laboratory animals (e.g., rats) via a specific route (e.g., oral or intravenous).

  • Collect blood samples at various time points post-administration.

  • Process the blood samples to separate the plasma.

  • Extract the drug from the plasma using a suitable method.

  • Quantify the concentration of the drug in the plasma samples using a sensitive analytical technique such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).[4]

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of drugs based on the this compound scaffold.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: 3-Amino-4,5-dimethyl- benzenesulfonamide Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., CA/Kinase Assays) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening feedback In_Vitro_ADME In Vitro ADME/ Toxicology Lead_Optimization->In_Vitro_ADME In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro_ADME->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies In_Vivo_Efficacy->Pharmacokinetics Candidate_Selection Preclinical Candidate Selection Pharmacokinetics->Candidate_Selection

Caption: A streamlined workflow for the development of drug candidates from the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold and its close analogs have proven to be a fertile ground for the discovery of potent and selective inhibitors of key therapeutic targets. The wealth of data on related structures, particularly 3-amino-4-hydroxybenzenesulfonamide, underscores the potential for developing novel therapeutics, especially in the realm of oncology. Future research should focus on the synthesis and evaluation of a broader range of derivatives of the dimethylated scaffold to fully elucidate its structure-activity relationships. Furthermore, advanced computational modeling and structural biology studies will be invaluable in guiding the rational design of next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile scaffold holds significant promise for the development of new and effective medicines to address unmet medical needs.

References

Investigating the ADME Properties of 3-Amino-4,5-dimethylbenzenesulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the investigation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 3-Amino-4,5-dimethylbenzenesulfonamide analogs. A thorough understanding of these properties is critical in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition. This document outlines key in vitro experimental protocols, data presentation strategies, and a logical workflow for the ADME characterization of this chemical series.

Introduction to ADME in Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. These characteristics determine the bioavailability, efficacy, and potential toxicity of a drug candidate. Early assessment of ADME parameters allows for the iterative optimization of chemical structures to enhance drug-like properties. For a novel series such as this compound analogs, a systematic approach to ADME profiling is essential.[1][2][3]

Recommended ADME Profiling Workflow

A tiered and systematic approach is recommended for characterizing the ADME properties of a new chemical series. The following workflow ensures that resources are focused on the most promising compounds.

ADME_Workflow A Compound Synthesis (Analogs of this compound) B Tier 1: High-Throughput Screening (Physicochemical Properties & Early ADME) A->B Initial Library C Data Analysis & Triage B->C Data Generation C->B SAR Feedback (Iterative Synthesis) D Tier 2: In-depth In Vitro ADME (Metabolic Stability, Permeability, Protein Binding) C->D Prioritized Compounds E Data Analysis & Lead Selection D->E Comprehensive Data E->D Further Optimization F Tier 3: Advanced & In Vivo Studies (e.g., Pharmacokinetics in Animal Models) E->F Candidate Nomination

Figure 1: A tiered workflow for the ADME characterization of novel compounds.

Data Presentation: Summarizing ADME Data

Clear and concise data presentation is crucial for comparing analogs and identifying structure-activity relationships (SAR) and structure-property relationships (SPR). The following tables provide a template for summarizing key ADME data for a series of this compound analogs.

Table 1: Physicochemical Properties

Compound IDStructureMW ( g/mol )cLogPLogD at pH 7.4Aqueous Solubility (µM)
ParentThis compound214.28X.XXX.XXXXX
Analog-001[Structure]XXX.XXX.XXX.XXXXX
Analog-002[Structure]XXX.XXX.XXX.XXXXX
..................

Table 2: In Vitro ADME Properties

Compound IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioMetabolic Stability (t½ in HLM, min)Plasma Protein Binding (Human, % Bound)
ParentX.XXX.XXXXX.X
Analog-001X.XXX.XXXXX.X
Analog-002X.XXX.XXXXX.X
...............

Experimental Protocols

Detailed and standardized protocols are necessary for generating high-quality, reproducible data. The following sections describe the methodologies for key in vitro ADME assays.

Physicochemical Properties

4.1.1. LogP and LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its absorption and distribution.[4]

  • Protocol: Shake Flask Method [4]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a pre-saturated mixture of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Centrifuge the mixture to separate the aqueous and octanol phases.

    • Determine the concentration of the compound in both phases using a suitable analytical method, such as LC-MS/MS.

    • Calculate LogP (for neutral compounds) or LogD (for ionizable compounds) as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4.1.2. Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption.

  • Protocol: Turbidimetric Solubility Assay [5][6]

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

    • Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

    • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

    • The solubility is determined as the concentration at which precipitation is first observed.

Absorption

4.2.1. Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[7][8][9][10][11]

  • Protocol: Caco-2 Permeability [7][8][9]

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]

Metabolism

4.3.1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[12][13][14][15][16]

  • Protocol: Microsomal Stability Assay [12][13][14]

    • Prepare a reaction mixture containing liver microsomes (human or from other species) and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Distribution

4.4.1. Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[1][17][18][19][20] Only the unbound fraction of the drug is pharmacologically active.[1][17]

  • Protocol: Rapid Equilibrium Dialysis (RED) [1][17]

    • Spike the test compound into plasma from the desired species (e.g., human, rat).

    • Add the plasma containing the compound to one chamber of a RED device, and an equal volume of buffer to the other chamber, separated by a semipermeable membrane.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, determine the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of the compound bound to plasma proteins.

Signaling Pathways and Experimental Workflows

Visualizing complex processes can aid in understanding and planning experiments. The following diagrams, created using the DOT language, illustrate a generic signaling pathway that could be modulated by a novel drug and the experimental workflow for a Caco-2 permeability assay.

Signaling_Pathway Ligand Drug Analog Receptor Target Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Regulates Gene Expression

Figure 2: A generic signaling pathway potentially modulated by a drug candidate.

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Start->Culture TEER Measure TEER (Monolayer Integrity) Culture->TEER Dose Add Compound to Donor Chamber TEER->Dose Incubate Incubate at 37°C Dose->Incubate Sample Sample from Receiver Chamber Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate Papp & Efflux Ratio Analyze->Calculate

References

The Role of 3-Amino-4,5-dimethylbenzenesulfonamide in Carbonic Anhydrase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1] The catalytic activity of most CAs is dependent on a zinc ion (Zn²⁺) located within the active site.

Primary aromatic and heterocyclic sulfonamides are a classical and extensively studied class of CA inhibitors.[2] Their mechanism of action relies on the coordination of the sulfonamide moiety to the active site zinc ion, leading to the blockage of catalytic activity.[3] This inhibitory action has been harnessed for various therapeutic purposes, including the treatment of glaucoma, epilepsy, and as diuretics.[2]

"3-Amino-4,5-dimethylbenzenesulfonamide" as a Putative Carbonic Anhydrase Inhibitor

Based on its chemical structure, "this compound" is hypothesized to function as a carbonic anhydrase inhibitor. The presence of the primary sulfonamide group (-SO₂NH₂) is the key pharmacophore that is expected to bind to the zinc ion in the CA active site. The amino and dimethyl substitutions on the benzene ring will influence the compound's physicochemical properties, such as solubility and membrane permeability, and may also affect its binding affinity and selectivity for different CA isoforms.

Mechanism of Action

The proposed mechanism of inhibition for "this compound" follows the established model for sulfonamide inhibitors:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) is thought to bind to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).

  • Coordination to Zinc: The anionic sulfonamide nitrogen and one of the oxygen atoms coordinate to the Zn²⁺ ion in the active site.

  • Displacement of Zinc-Bound Water/Hydroxide: This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.

  • Tetrahedral Geometry: The inhibitor forms a stable, tetrahedral coordination complex with the zinc ion.

  • Inhibition of Catalysis: By occupying a key position in the active site and blocking the binding of substrate, the catalytic cycle is interrupted, leading to inhibition of the enzyme.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Interaction CA_Zn CA-Zn²⁺-OH⁻ HCO3 HCO₃⁻ (Product) CA_Zn->HCO3 Product Release Inhibited_Complex CA-Zn²⁺-Inhibitor Complex CA_Zn->Inhibited_Complex Inhibition CO2 CO₂ (Substrate) CO2->CA_Zn Catalytic Hydration Inhibitor This compound (R-SO₂NH₂) Inhibitor->Inhibited_Complex Binding to Active Site

Fig. 1: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Quantitative Data for Related Sulfonamide Inhibitors

While specific inhibitory data for "this compound" is not available, the following table summarizes the inhibition constants (Kᵢ) for acetazolamide, a well-characterized sulfonamide inhibitor, against several human carbonic anhydrase isoforms. This provides a comparative context for the potential potency of novel sulfonamide inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7

Data sourced from various studies and presented as a representative example.

Experimental Protocols for Assessing Inhibitory Activity

To determine the inhibitory potency of "this compound" against various carbonic anhydrase isoforms, a standardized in vitro inhibition assay can be employed. The following is a detailed protocol for a colorimetric assay based on the esterase activity of carbonic anhydrase.

Principle of the Assay

This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's potency.

Materials and Reagents
  • Human or bovine carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • "this compound" (test compound)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5 with HCl, and bring to the final volume with deionized water.

  • CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired working concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions: Prepare a stock solution of "this compound" and acetazolamide in DMSO. Create a series of dilutions of the inhibitor stock solutions to be tested.

Assay Procedure (96-well plate format)

The following steps outline the procedure for a typical 96-well plate setup. It is recommended to perform all measurements in triplicate.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Pre-incubation:

    • Add the Assay Buffer to all wells.

    • Add 2 µL of the corresponding inhibitor working solution or DMSO to the appropriate wells.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

  • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

G Start Start Prep_Solutions Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) Start->Prep_Solutions Plate_Setup Set up 96-Well Plate (Blank, Control, Test Compound) Prep_Solutions->Plate_Setup Add_Reagents Add Assay Buffer, Inhibitor/DMSO, and CA Enzyme Plate_Setup->Add_Reagents Pre_Incubate Pre-incubate at Room Temperature (15 minutes) Add_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with p-NPA Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze Data: Calculate % Inhibition and IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for the carbonic anhydrase inhibition assay.

Conclusion

"this compound" possesses the key structural features of a carbonic anhydrase inhibitor. While specific experimental data is currently lacking, this guide provides the theoretical framework and practical methodologies for its evaluation. The detailed experimental protocol allows for the determination of its inhibitory potency and selectivity against various CA isoforms. Such studies are crucial for understanding its potential as a pharmacological tool or a lead compound for the development of novel therapeutics targeting carbonic anhydrases. Further research is warranted to elucidate the precise inhibitory profile of this compound and to explore its structure-activity relationships.

References

Applications of 3-Amino-4,5-dimethylbenzenesulfonamide in Azo Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of available scientific literature and patent databases did not yield specific documented applications of "3-Amino-4,5-dimethylbenzenesulfonamide" in the synthesis of azo dyes. Furthermore, the provided CAS number (137-42-8) corresponds to Metam sodium, a soil fumigant, and not the sulfonamide .

Therefore, this technical guide serves as a scientifically grounded, illustrative framework for the potential application of this compound as a diazo component in azo dye synthesis, based on established principles of organic chemistry. The experimental protocols and data presented herein are hypothetical and intended for research and development purposes.

Introduction to Azo Dye Synthesis

Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is a cornerstone of the chemical industry, providing a vast spectrum of colors for textiles, leather, paper, and other materials. The production of azo dyes typically involves a two-step process:

  • Azo Coupling: The electrophilic substitution reaction between the diazonium salt and an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other aromatic amines), to form the final azo dye.[2]

The final color and properties of the dye are determined by the specific chemical structures of both the diazo and coupling components.[4]

Hypothetical Role of this compound

Based on its chemical structure, this compound possesses a primary aromatic amino group, making it a suitable candidate to function as a diazo component in azo dye synthesis. The presence of the sulfonamide group (-SO₂NH₂) and methyl groups on the benzene ring would influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye. The sulfonamide group, being water-solubilizing, would likely impart some degree of water solubility to the resulting dye, which is a desirable property for certain dyeing applications.

The general workflow for its use in azo dye synthesis is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate A->C 0-5 °C B Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) B->C E Azo Dye Product C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., 2-Naphthol) D->E Alkaline Conditions

Caption: General workflow for azo dye synthesis using a diazo component.

Illustrative Experimental Protocols

The following are hypothetical, detailed experimental protocols for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents
  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • Standard laboratory glassware

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, suspend a calculated amount (e.g., 0.05 mol) of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.05 mol) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • After the complete addition of the nitrite solution, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Preparation of the Coupling Component Solution
  • In a 500 mL beaker, dissolve an equimolar amount (e.g., 0.05 mol) of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution of the coupling partner to 0–5 °C in an ice-water bath.

Protocol 3: Azo Coupling Reaction
  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling partner from Protocol 2 with vigorous stirring.

  • Control the rate of addition to maintain the temperature of the reaction mixture below 10 °C. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Protocol 4: Isolation and Purification of the Azo Dye
  • After the reaction is complete, the precipitated azo dye can be collected by vacuum filtration.

  • Wash the solid dye with a cold, saturated sodium chloride solution to remove impurities.

  • The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture).

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. This data is for illustrative purposes only.

ParameterValue
Reactants
Diazo ComponentThis compound
Coupling Component2-Naphthol
Molar Ratio (Diazo:Coupling)1:1
Reaction Conditions
Diazotization Temperature0–5 °C
Coupling Temperature0–10 °C
Coupling pH9–10
Product Characteristics
Hypothetical Yield85–95%
Hypothetical ColorDeep Red
Hypothetical λmax (in Ethanol)~480–500 nm
Hypothetical Molar Absorptivity (ε)~25,000–35,000 L mol⁻¹ cm⁻¹

Mandatory Visualizations

Experimental Workflow Diagram

G A Start: 3-Amino-4,5-dimethyl- benzenesulfonamide + HCl B Cool to 0-5 °C A->B C Add NaNO2 Solution B->C D Diazonium Salt Solution C->D H Azo Coupling Reaction D->H E Start: 2-Naphthol + NaOH F Cool to 0-5 °C E->F G Coupling Component Solution F->G G->H I Stir for 1-2 hours H->I J Vacuum Filtration I->J K Wash with NaCl Solution J->K L Recrystallization K->L M Final Azo Dye Product L->M

Caption: Experimental workflow for the synthesis of a hypothetical azo dye.

Signaling Pathway (Reaction Mechanism)

G cluster_diazotization Diazotization cluster_coupling Azo Coupling amine 3-Amino-4,5-dimethyl- benzenesulfonamide diazonium Diazonium Salt amine->diazonium HNO2 azo_dye Azo Dye Product diazonium->azo_dye Electrophilic Attack reagents NaNO2, HCl 0-5 °C naphthol 2-Naphthol (in NaOH) naphthol->azo_dye

Caption: Reaction mechanism for the formation of a hypothetical azo dye.

References

Methodological & Application

Step-by-step synthesis protocol for "3-Amino-4,5-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide

Abstract

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, a potentially valuable building block for pharmaceutical and materials science research. The synthesis is a five-step process beginning with the sulfonation of commercially available 1,2-dimethylbenzene (o-xylene). The subsequent steps involve chlorination, nitration, amination, and final reduction to yield the target compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory with appropriate safety precautions.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a five-step sequence as illustrated below.

cluster_0 Synthesis Pathway for this compound A 1,2-Dimethylbenzene (o-Xylene) B 4,5-Dimethylbenzenesulfonic acid A->B Step 1: Sulfonation (conc. H₂SO₄) C 4,5-Dimethylbenzenesulfonyl chloride B->C Step 2: Chlorination (SOCl₂) D 3-Nitro-4,5-dimethylbenzenesulfonyl chloride C->D Step 3: Nitration (HNO₃, H₂SO₄) E 3-Nitro-4,5-dimethylbenzenesulfonamide D->E Step 4: Amination (conc. NH₄OH) F This compound E->F Step 5: Reduction (Fe, HCl)

Caption: Five-step synthesis of this compound.

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All steps involving corrosive, volatile, or toxic reagents must be performed inside a certified chemical fume hood.

Step 1: Synthesis of 4,5-Dimethylbenzenesulfonic acid

Principle: This reaction is an electrophilic aromatic substitution where 1,2-dimethylbenzene is sulfonated using concentrated sulfuric acid. The methyl groups are ortho, para-directing, leading primarily to sulfonation at the 4-position.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Notes
1,2-Dimethylbenzene 106.17 21.2 g (24.4 mL) 0.20 Starting material

| Sulfuric Acid (98%) | 98.08 | 24.5 g (13.3 mL) | 0.25 | Reagent, corrosive |

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up the three-neck flask with a magnetic stirrer, reflux condenser, and dropping funnel in a fume hood.

  • Add 1,2-dimethylbenzene (24.4 mL) to the flask.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add concentrated sulfuric acid (13.3 mL) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and heat the mixture to 60-70°C using a heating mantle.

  • Maintain this temperature and continue stirring for 2-3 hours, or until the reaction mixture becomes homogeneous.

  • Allow the mixture to cool to room temperature. Pour the viscous solution into 150 mL of ice-cold water with vigorous stirring.

  • The product, 4,5-dimethylbenzenesulfonic acid, will often remain in the aqueous solution. This solution is typically used directly in the next step without isolation.

Step 2: Synthesis of 4,5-Dimethylbenzenesulfonyl chloride

Principle: The sulfonic acid is converted to the more reactive sulfonyl chloride using thionyl chloride. This is a standard method for activating sulfonic acids for further nucleophilic substitution.[1][2]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Notes
4,5-Dimethylbenzenesulfonic acid solution ~186.23 From Step 1 ~0.20 Starting material
Thionyl chloride (SOCl₂) 118.97 35.7 g (21.8 mL) 0.30 Corrosive, lachrymator

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | Catalyst |

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Place the aqueous solution of 4,5-dimethylbenzenesulfonic acid from Step 1 into the 500 mL flask and cool it in an ice bath.

  • Carefully add thionyl chloride (21.8 mL) to the stirred solution, followed by a catalytic amount of DMF (0.5 mL). Caution: The reaction is exothermic and evolves HCl and SO₂ gas.

  • Remove the ice bath and attach the reflux condenser connected to a gas scrubber.

  • Heat the mixture to reflux (around 80-90°C) for 2 hours.

  • Cool the reaction mixture to room temperature, then carefully pour it onto 200 g of crushed ice in a beaker.

  • The product, 4,5-dimethylbenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent like hexane or a mixture of hexane and ethyl acetate to obtain pure 4,5-dimethylbenzenesulfonyl chloride. Dry the product under vacuum.

Step 3: Synthesis of 3-Nitro-4,5-dimethylbenzenesulfonyl chloride

Principle: This step involves the electrophilic aromatic substitution (nitration) of the sulfonyl chloride. The sulfonyl chloride group is strongly deactivating and meta-directing, while the methyl groups are activating and ortho/para-directing. The nitration is expected to occur at the position meta to the sulfonyl chloride and ortho to a methyl group (C3).[3][4][5][6]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Notes
4,5-Dimethylbenzenesulfonyl chloride 204.67 20.5 g 0.10 Starting material
Sulfuric Acid (98%) 98.08 49.0 g (26.6 mL) 0.50 Reagent, corrosive

| Nitric Acid (70%) | 63.01 | 9.0 g (6.4 mL) | 0.10 | Reagent, corrosive, oxidizer |

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/salt bath

  • Thermometer

Procedure:

  • In the 250 mL flask, dissolve 4,5-dimethylbenzenesulfonyl chloride (20.5 g) in concentrated sulfuric acid (26.6 mL) with stirring.

  • Cool the mixture to 0-5°C using an ice/salt bath.

  • Slowly add concentrated nitric acid (6.4 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • The product, 3-Nitro-4,5-dimethylbenzenesulfonyl chloride, will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 4: Synthesis of 3-Nitro-4,5-dimethylbenzenesulfonamide

Principle: The sulfonyl chloride is converted to a primary sulfonamide via nucleophilic substitution with ammonia.[7][8][9]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Notes
3-Nitro-4,5-dimethylbenzenesulfonyl chloride 249.67 12.5 g 0.05 Starting material
Concentrated Ammonium Hydroxide (28-30%) 35.05 50 mL ~0.75 Reagent, corrosive

| Acetone | 58.08 | 50 mL | - | Solvent |

Equipment:

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In the Erlenmeyer flask, dissolve 3-Nitro-4,5-dimethylbenzenesulfonyl chloride (12.5 g) in 50 mL of acetone.

  • Cool the solution in an ice bath.

  • While stirring, slowly add 50 mL of concentrated ammonium hydroxide. A precipitate should form.

  • Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Add 100 mL of cold water to the flask to ensure complete precipitation of the product.

  • Collect the solid product, 3-Nitro-4,5-dimethylbenzenesulfonamide, by vacuum filtration.

  • Wash the solid with cold water and dry it. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is needed.

Step 5: Synthesis of this compound

Principle: The nitro group of the sulfonamide is reduced to a primary amine. A common and effective method is the Béchamp reduction, using iron powder in the presence of an acid.[10][11][12][13][14]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Notes
3-Nitro-4,5-dimethylbenzenesulfonamide 230.25 9.2 g 0.04 Starting material
Iron powder (<100 mesh) 55.84 13.4 g 0.24 Reagent
Ethanol 46.07 100 mL - Solvent
Water 18.02 25 mL - Solvent

| Concentrated Hydrochloric Acid (37%) | 36.46 | 2 mL | ~0.024 | Catalyst |

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Hot filtration setup (Buchner funnel, filter flask)

  • Celite or other filter aid

Procedure:

  • To the 250 mL flask, add 3-Nitro-4,5-dimethylbenzenesulfonamide (9.2 g), ethanol (100 mL), water (25 mL), and iron powder (13.4 g).

  • Stir the suspension and add concentrated hydrochloric acid (2 mL).

  • Heat the mixture to reflux using a heating mantle and maintain reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite to remove the iron salts.

  • Rinse the flask and the filter cake with hot ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or water to yield the final product, this compound.

Laboratory Workflow Diagram

cluster_workflow General Laboratory Workflow start Start: Assemble Glassware and Reagents reaction Perform Chemical Reaction (Heating, Stirring, etc.) start->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Proceed if complete isolation Product Isolation (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Characterization (NMR, MS, m.p.) purification->analysis end Final Product: 3-Amino-4,5-dimethyl- benzenesulfonamide analysis->end

Caption: General workflow for each synthetic step.

References

Application Notes and Protocols for the Sandmeyer Reaction of 3-amino-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate. This transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of complex aromatic building blocks that are not readily accessible through other means. The reaction proceeds in two main stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group with a nucleophile.

This document provides detailed application notes and experimental protocols for the Sandmeyer reaction of 3-amino-4-methylbenzenesulfonamide. This substrate is a key starting material for the synthesis of various substituted sulfonamides, a class of compounds with significant pharmacological importance. The protocols outlined below describe the conversion of 3-amino-4-methylbenzenesulfonamide into its corresponding chloro, bromo, and cyano derivatives.

Reaction Principle

The overall transformation involves two key steps:

  • Diazotization: The primary amino group of 3-amino-4-methylbenzenesulfonamide is converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr). This reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) salt (CuCl, CuBr, or CuCN). The copper(I) catalyst facilitates the replacement of the diazonium group with the corresponding nucleophile (Cl⁻, Br⁻, or CN⁻) to yield the desired product.

Experimental Protocols

Note: The following protocols are representative procedures based on established methods for the Sandmeyer reaction of aromatic amines. Optimal conditions may vary and require further optimization for specific applications and scales.

Protocol 1: Diazotization of 3-amino-4-methylbenzenesulfonamide

This is the initial step for all subsequent Sandmeyer reactions.

Materials and Reagents:

  • 3-amino-4-methylbenzenesulfonamide

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3-amino-4-methylbenzenesulfonamide (1.0 eq) in a mixture of the appropriate concentrated acid (e.g., HCl for chlorination, HBr for bromination; 3.0-4.0 eq) and water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0 and 5 °C. The addition should be slow enough to prevent a significant rise in temperature.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes.

  • Confirm the completion of the diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • The resulting cold diazonium salt solution is used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Synthesis of 3-chloro-4-methylbenzenesulfonamide (Chlorination)

Materials and Reagents:

  • Diazonium salt solution from Protocol 1 (prepared using HCl)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0–5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 3: Synthesis of 3-bromo-4-methylbenzenesulfonamide (Bromination)

Materials and Reagents:

  • Diazonium salt solution from Protocol 1 (prepared using HBr)

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2-1.5 eq) in concentrated hydrobromic acid.

  • Cool the CuBr solution to 0–5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred CuBr solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50–60 °C for 30-60 minutes until gas evolution stops.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by recrystallization.

Protocol 4: Synthesis of 3-cyano-4-methylbenzenesulfonamide (Cyanation)

Materials and Reagents:

  • Diazonium salt solution from Protocol 1 (prepared using HCl or H₂SO₄)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene or Benzene

  • Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq) and sodium or potassium cyanide (1.2-1.5 eq) in water.

  • Cool this solution to 0–5 °C.

  • Neutralize the cold diazonium salt solution from Protocol 1 by the careful addition of a cold sodium carbonate solution until the pH is approximately 6-7.

  • Slowly add the neutralized diazonium salt solution to the cold cyanide solution with vigorous stirring.

  • After the addition, heat the reaction mixture to 50–60 °C for 30-60 minutes.

  • Cool the mixture and extract the product with ethyl acetate or toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-cyano-4-methylbenzenesulfonamide by recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the Sandmeyer reaction of 3-amino-4-methylbenzenesulfonamide. Yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagent Quantities for Diazotization

ReagentMolar Equivalents
3-amino-4-methylbenzenesulfonamide1.0
Concentrated Acid (HCl or HBr)3.0 - 4.0
Sodium Nitrite (NaNO₂)1.05 - 1.1

Table 2: Reaction Conditions and Typical Yields for Sandmeyer Reactions

ReactionCopper(I) SaltMolar Equivalents of Cu(I) SaltTemperature (°C)Reaction Time (h)Typical Yield (%)
ChlorinationCuCl1.2 - 1.550 - 600.5 - 1.070 - 85
BrominationCuBr1.2 - 1.550 - 600.5 - 1.075 - 90
CyanationCuCN1.2 - 1.550 - 600.5 - 1.060 - 75

Visualization

The following diagrams illustrate the overall experimental workflow and the chemical transformation.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start 3-amino-4-methyl- benzenesulfonamide reagents1 Conc. Acid (HCl or HBr) NaNO2, H2O diazonium Diazonium Salt Intermediate start->diazonium Diazotization conditions1 0-5 °C product 3-X-4-methyl- benzenesulfonamide diazonium->product Substitution cu_salt CuX (X = Cl, Br, CN) conditions2 50-60 °C

Caption: Experimental workflow for the Sandmeyer reaction.

Sandmeyer_Reaction_Scheme reactant 3-Amino-4-methylbenzenesulfonamide intermediate Diazonium Salt reactant->intermediate NaNO2, HX 0-5 °C product_cl 3-Chloro-4-methylbenzenesulfonamide intermediate->product_cl CuCl product_br 3-Bromo-4-methylbenzenesulfonamide intermediate->product_br CuBr product_cn 3-Cyano-4-methylbenzenesulfonamide intermediate->product_cn CuCN

Caption: Overall chemical transformation in the Sandmeyer reaction.

Application Note & Protocol: Comprehensive Characterization of 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the essential analytical techniques for the structural confirmation and purity assessment of synthesized "3-Amino-4,5-dimethylbenzenesulfonamide." The protocols herein cover spectroscopic and chromatographic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and High-Performance Liquid Chromatography (HPLC). This guide is intended to ensure unambiguous characterization, a critical step in drug discovery and chemical synthesis workflows.

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1][2] Sulfonamides are synthetic antimicrobial agents known for their broad spectrum of activity.[1] Given their therapeutic importance, the precise characterization of novel synthesized sulfonamide derivatives is paramount to confirm the chemical structure, assess purity, and ensure reproducibility for further biological evaluation.

This application note details the standard analytical workflow for characterizing the title compound, providing researchers with robust protocols and expected data parameters. The combination of multiple analytical techniques is crucial for unequivocal structure elucidation.

Overall Characterization Workflow

The characterization process follows a logical progression from initial structural confirmation to final purity analysis. Each step provides a unique piece of information that, when combined, validates the identity and quality of the synthesized compound.

G Figure 1: Overall Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Verification cluster_purity Purity Assessment cluster_final Final Confirmation start Synthesized Product purify Purification (e.g., Recrystallization, Chromatography) start->purify ms Mass Spectrometry (MS) (Molecular Weight) purify->ms nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) purify->nmr ir IR Spectroscopy (Functional Groups) purify->ir elemental Elemental Analysis (Elemental Composition) purify->elemental hplc HPLC (Purity & Impurities) ms->hplc nmr->hplc ir->hplc elemental->hplc final Confirmed Structure of This compound hplc->final

Caption: Overall workflow from synthesis to structural confirmation.

Spectroscopic and Analytical Techniques

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is a primary confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this solution to approximately 10-50 µg/mL with the same solvent.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Scan Range: Set the mass range to scan from m/z 50 to 500.

  • Data Acquisition: Acquire the mass spectrum. The primary ion expected is the protonated molecule [M+H]⁺.

Expected Data:

ParameterTheoretical ValueExpected Result
Molecular FormulaC₈H₁₂N₂O₂S-
Molecular Weight200.26 g/mol -
Exact Mass200.0619 Da-
Expected Ion (ESI+)[M+H]⁺m/z 201.0692
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. This may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify chemical shifts (δ) and coupling constants (J).

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35s1HAr-H (H-6)
~ 6.90s2H-SO₂NH₂
~ 6.65s1HAr-H (H-2)
~ 5.10s2HAr-NH₂
~ 2.15s3HAr-CH₃ (at C-4)
~ 2.05s3HAr-CH₃ (at C-5)

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 145.5Ar-C -NH₂
~ 140.0Ar-C -SO₂NH₂
~ 132.0Ar-C -CH₃
~ 125.5Ar-C -CH₃
~ 122.0Ar-C H (C-6)
~ 115.0Ar-C H (C-2)
~ 19.5Ar-C H₃ (at C-4)
~ 18.0Ar-C H₃ (at C-5)
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3350 - 3250N-H StretchSulfonamide (-SO₂NH₂)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl (-CH₃)
1620 - 1580N-H ScissoringPrimary Amine (-NH₂)
1500 - 1400C=C StretchAromatic Ring
1350 - 1300S=O Stretch (asymmetric)Sulfonamide (-SO₂NH₂)
1170 - 1150S=O Stretch (symmetric)Sulfonamide (-SO₂NH₂)
Elemental Analysis

Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the elemental composition.

Experimental Protocol:

  • Sample Preparation: Provide a high-purity, dried sample (2-5 mg) for analysis. The sample must be free of solvent and other impurities.

  • Instrumentation: Use a CHNS elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

  • Data Analysis: Compare the experimentally determined percentages with the calculated theoretical values. A deviation of ±0.4% is generally considered acceptable.

Expected Elemental Composition:

ElementMolecular FormulaTheoretical Mass %
Carbon (C)C₈H₁₂N₂O₂S47.98%
Hydrogen (H)C₈H₁₂N₂O₂S6.04%
Nitrogen (N)C₈H₁₂N₂O₂S13.99%
Sulfur (S)C₈H₁₂N₂O₂S16.01%

Purity Assessment via HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For synthesized compounds, it is the gold standard for determining purity by separating the target compound from any starting materials, by-products, or other impurities.

G Figure 2: HPLC Purity Assessment Logic cluster_input Input cluster_process Process cluster_analysis Analysis cluster_output Output sample Purified Sample Solution hplc HPLC System (Pump, Column, Detector) sample->hplc chromatogram Generate Chromatogram (Signal vs. Retention Time) hplc->chromatogram peak Identify Main Peak (Target Compound) chromatogram->peak impurities Identify Impurity Peaks chromatogram->impurities purity_calc Calculate Purity (%) (Area of Main Peak / Total Area) * 100 peak->purity_calc impurities->purity_calc

Caption: Logical flow for determining compound purity using HPLC.

Experimental Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the mobile phase or a compatible solvent (e.g., methanol/water mixture). Filter the solution through a 0.45 µm syringe filter.

  • Instrument and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100. A purity level of >95% is typically required for subsequent biological studies.

Conclusion

The comprehensive characterization of synthesized this compound requires a multi-technique approach. Mass spectrometry and elemental analysis confirm the molecular weight and elemental formula. NMR and IR spectroscopy elucidate the structural framework and identify key functional groups. Finally, HPLC provides a quantitative measure of purity. Following these detailed protocols will ensure the unambiguous identification and quality assessment of the target compound, providing a solid foundation for its use in research and development.

References

Application Notes and Protocols: Interpreting the ¹H and ¹³C NMR Spectra of 3-Amino-4,5-dimethylbenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,5-dimethylbenzenesulfonamide serves as a key structural motif in medicinal chemistry, forming the backbone of various therapeutic agents. A thorough understanding of its chemical structure and that of its derivatives is paramount for drug design, synthesis, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such molecules. This document provides a detailed guide to the interpretation of ¹H and ¹³C NMR spectra of this compound and its derivatives, alongside standardized protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

Due to the specific nature of this compound, publicly available experimental spectra are not readily found. However, based on established principles of NMR spectroscopy and data from analogous sulfonamides, a predicted spectral analysis is presented below. These tables provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the parent molecule, this compound.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.21s1HAr-H (H-2)
~7.05s1HAr-H (H-6)
~6.85br s2HSO₂NH₂
~5.10br s2HAr-NH₂
~2.18s3HAr-CH₃ (at C-5)
~2.09s3HAr-CH₃ (at C-4)
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~145.2Ar-C (C-3)
~142.8Ar-C (C-1)
~135.4Ar-C (C-4)
~128.9Ar-C (C-5)
~120.3Ar-C (C-6)
~115.7Ar-C (C-2)
~19.5Ar-CH₃ (at C-5)
~18.8Ar-CH₃ (at C-4)

Interpretation of NMR Spectra

The interpretation of the NMR spectra of this compound derivatives follows a logical workflow. The following diagram illustrates the key steps involved in this process.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D) SamplePrep->NMR_Acquisition Process_FID Process FID (FT, Phasing, Baseline Correction) NMR_Acquisition->Process_FID Analyze_2D Analyze 2D Spectra (COSY, HSQC, HMBC) NMR_Acquisition->Analyze_2D Peak_Picking Peak Picking & Integration Process_FID->Peak_Picking Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Peak_Picking->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Peak_Picking->Analyze_13C Fragment_Assembly Assemble Molecular Fragments Analyze_1H->Fragment_Assembly Analyze_13C->Fragment_Assembly Analyze_2D->Fragment_Assembly Structure_Verification Verify Proposed Structure Fragment_Assembly->Structure_Verification Final_Structure Final Structure Assignment Structure_Verification->Final_Structure

Caption: Workflow for NMR-based structure elucidation of organic molecules.

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

  • This compound derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton or glass wool plug in pipette)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, sonicate for a few minutes. The solution should be clear and free of any particulate matter.

  • Filtering and Transfer: Place a small, tight plug of cotton or glass wool into a clean Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube to remove any residual solid particles.

  • Capping and Labeling: Securely cap the NMR tube. Label the cap and the very top of the tube (outside the region that will be in the spectrometer) with a unique identifier.

  • Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Protocol 2: NMR Spectra Acquisition

This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

Instrument Setup:

  • Ensure the NMR spectrometer is tuned and the probe is properly calibrated.

  • Insert the sample into the spinner turbine and place it in the magnet.

¹H NMR Acquisition:

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence (e.g., zg30).

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): -2 to 12 ppm.

  • Data Processing:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0 ppm).

    • Integrate the peaks.

¹³C NMR Acquisition:

  • Locking and Shimming: Use the same lock and shim values from the ¹H acquisition.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024 scans or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier Transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

The interpretation of ¹H and ¹³C NMR spectra is a powerful method for the structural characterization of this compound and its derivatives. By following the detailed protocols for sample preparation and spectral acquisition, and utilizing the systematic interpretation workflow outlined, researchers can confidently elucidate the structures of novel compounds, confirm the identity of synthesized molecules, and assess their purity. The provided predicted spectral data serves as a valuable reference for these analytical endeavors.

References

High-performance liquid chromatography (HPLC) method for "3-Amino-4,5-dimethylbenzenesulfonamide" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4,5-dimethylbenzenesulfonamide. The described protocol is designed for researchers, scientists, and professionals in the drug development industry requiring a reliable method for purity assessment, impurity profiling, and quality control. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. All experimental parameters and validation data are presented to demonstrate the method's accuracy, precision, and linearity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for monitoring its purity and ensuring the quality of final drug products. This application note provides a detailed protocol for a validated HPLC method suitable for the routine analysis of this compound in a laboratory setting. The method is based on established principles of reversed-phase chromatography for aromatic sulfonamides.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Formic acid (analytical grade)

    • Phosphate buffer

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters were established based on methods for structurally similar compounds.[1][2]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-15 min: 10-80% B; 15-20 min: 80% B; 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.

Method Validation Data

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
1(Data to be generated)
5(Data to be generated)
10(Data to be generated)
25(Data to be generated)
50(Data to be generated)
100(Data to be generated)
Correlation Coefficient (r²) > 0.999
Precision (Repeatability)
Concentration (µg/mL)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaReplicate 4 Peak AreaReplicate 5 Peak AreaReplicate 6 Peak Area%RSD
50(Data to be generated)(Data to be generated)(Data to be generated)(Data to be generated)(Data to be generated)(Data to be generated)< 2%
Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40(Data to be generated)98-102%
100%50(Data to be generated)98-102%
120%60(Data to be generated)98-102%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
LOD (To be determined) µg/mL
LOQ (To be determined) µg/mL

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E System Suitability Test E->F G Data Acquisition F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J K Report Generation J->K

References

In vitro assay for testing carbonic anhydrase inhibitory activity of "3-Amino-4,5-dimethylbenzenesulfonamide" compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Assay for Testing Carbonic Anhydrase Inhibitory Activity of "3-Amino-4,5-dimethylbenzenesulfonamide" Compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), thus participating in pH regulation, CO2/bicarbonate transport, and maintaining acid-base balance in various tissues.[2][3][4] There are at least 14 different CA isoforms in mammals, some of which are cytosolic, membrane-bound, or mitochondrial.[2] The involvement of specific isoforms, such as CA IX and CA XII, in tumorigenesis has made them attractive targets for the development of novel anticancer therapies.[5][6]

Sulfonamides are a well-established class of potent CA inhibitors (CAIs), with their primary SO2NH2 group coordinating to the zinc ion in the enzyme's active site.[7][8] Consequently, benzenesulfonamide derivatives are the most extensively investigated class of CAIs.[9] This document provides a detailed protocol for assessing the in vitro inhibitory activity of "this compound" against a common carbonic anhydrase isozyme, such as bovine Carbonic Anhydrase II (bCA II), using a colorimetric esterase activity assay.

Principle of the Assay

While the physiological function of Carbonic Anhydrase is CO2 hydration, many CA isozymes also exhibit esterase activity.[10] This allows for a convenient and high-throughput compatible colorimetric assay using an artificial substrate, 4-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored product, 4-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[7][11] The rate of color formation is proportional to the enzyme's activity. When an inhibitor like "this compound" is present, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of 4-nitrophenol production. The inhibitory potential is quantified by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents

Equipment:

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes (10-200 µL)

  • Microplate reader with kinetic reading capability at 400 nm or 405 nm

  • Vortex mixer

  • Analytical balance

Reagents:

  • Enzyme: Bovine Erythrocyte Carbonic Anhydrase II (bCA II), lyophilized powder

  • Test Compound: this compound

  • Reference Inhibitor: Acetazolamide (AAZ)

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-SO4 buffer, pH 7.6, containing 0.1 mM ZnCl2[7]

  • Solvents: Dimethyl sulfoxide (DMSO) for compounds, Acetone for substrate[12]

  • Water: Deionized or ultrapure water

Experimental Protocols

Preparation of Stock Solutions
  • Assay Buffer (50 mM Tris-SO4, pH 7.6): Prepare Tris-SO4 buffer and adjust the pH to 7.6. Add ZnCl2 to a final concentration of 0.1 mM.

  • Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve bCA II lyophilized powder in cold deionized water to a concentration of 1 mg/mL. Aliquot and store at -20°C. Immediately before use, dilute to the required working concentration (e.g., 0.1 mg/mL) with cold water.[13]

  • Test Compound Stock Solution (10 mM): Accurately weigh and dissolve "this compound" in DMSO to create a 10 mM stock solution.

  • Reference Inhibitor Stock Solution (10 mM): Dissolve Acetazolamide (AAZ) in DMSO to create a 10 mM stock solution.

  • Substrate Stock Solution (100 mM): Dissolve p-NPA in acetone to create a 100 mM stock solution.[12] This solution should be prepared fresh.

Assay Procedure (96-Well Plate Format)

The following procedure describes the setup for one 96-well plate. All measurements should be performed in triplicate. The final volume in each well will be 200 µL.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM test compound and reference inhibitor stock solutions in Assay Buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Plate Setup:

    • Blank Wells (Substrate auto-hydrolysis): Add 180 µL of Assay Buffer.

    • Control Wells (100% Enzyme Activity): Add 170 µL of Assay Buffer.

    • Inhibitor Wells: Add 170 µL of the respective inhibitor dilutions (test compound or AAZ).

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to the Control and Inhibitor wells. Do not add enzyme to the Blank wells.[7]

  • Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes.[7]

  • Prepare Substrate Working Solution: Immediately before use, dilute the 100 mM p-NPA stock solution in Assay Buffer to the desired final concentration (e.g., a 2 mM working solution).[12]

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the p-NPA working solution to all wells (Blank, Control, and Inhibitor).

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm (or 405 nm) in kinetic mode, recording readings every 30 seconds for 5-10 minutes at 25°C.[11][12]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for Blank: Subtract the average rate of the Blank wells (V_blank) from the rates of all Control (V_control) and Inhibitor (V_inhibitor) wells.

    • Corrected V_control = V_control - V_blank

    • Corrected V_inhibitor = V_inhibitor - V_blank

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula:

    • % Inhibition = [1 - (Corrected V_inhibitor / Corrected V_control)] * 100

  • Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Data Presentation

The quantitative results should be summarized in a clear and structured table. This allows for easy comparison of the inhibitory potency of the test compound against the reference inhibitor.

CompoundConcentration (nM)Average % InhibitionIC50 (nM)
This compound 0.15.2
115.8
1048.910.5
10085.1
100096.3
Acetazolamide (AAZ) 0.12.1
110.5
1045.312.1
10090.2
100098.5
Note: The data presented above is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Stocks: Buffer, Enzyme, Substrate, Test Compound (TC), Ref. Cmpd (AAZ) prep_dilutions Create Serial Dilutions of TC and AAZ prep_reagents->prep_dilutions add_reagents Dispense Buffer, TC, and AAZ dilutions prep_dilutions->add_reagents add_enzyme Add Enzyme Solution add_reagents->add_enzyme pre_incubate Pre-incubate (10 min @ 25°C) add_enzyme->pre_incubate start_reaction Initiate with Substrate (p-NPA) pre_incubate->start_reaction read_plate Kinetic Read (Abs @ 400 nm) start_reaction->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Plot & Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the CA esterase inhibition assay.

Carbonic Anhydrase Catalysis and Inhibition

CA_pathway cluster_reaction CA-Catalyzed Reaction cluster_inhibition Inhibition Mechanism cluster_cellular_effect Cellular Consequence CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO3- + H+ pH_change Modulation of Intracellular pH HCO3->pH_change CA->HCO3 Inactive_CA Inactive CA-Inhibitor Complex Inhibitor 3-Amino-4,5-dimethyl- benzenesulfonamide Inhibitor->CA Binds to Active Site Inactive_CA->HCO3 Reaction Blocked signaling Altered Cellular Processes pH_change->signaling

Caption: CA catalysis, inhibition, and cellular role.

References

Application Notes and Protocols for Screening "3-Amino-4,5-dimethylbenzenesulfonamide" Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications.[1] In oncology, they have emerged as promising scaffolds for the development of novel anticancer agents.[1][2] These compounds can exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and tyrosine kinases, and the induction of programmed cell death (apoptosis).[1][3][4] This document provides a detailed protocol for the in vitro screening of novel "3-Amino-4,5-dimethylbenzenesulfonamide" derivatives for their potential anticancer activity.

The protocols outlined below describe methods for assessing the cytotoxicity of these derivatives against a panel of cancer cell lines and for investigating their potential to induce apoptosis. The data generated from these assays are crucial for the initial characterization of new chemical entities and for guiding further preclinical development.

Data Presentation

The quantitative data generated from the cytotoxicity and apoptosis assays should be summarized in clear and concise tables to facilitate comparison between different derivatives and cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)a
Derivative 1MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Derivative 2MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Doxorubicin (Control)MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)

aIC₅₀ is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Apoptosis Induction by this compound Derivatives in HCT116 Cells

Compound IDConcentration (µM)% Early Apoptotic Cellsb% Late Apoptotic/Necrotic Cellsb
Derivative 1IC₅₀
½ IC₅₀
Doxorubicin (Control)IC₅₀
Vehicle Control-

bAs determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • "this compound" derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives and doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 96-well plates

  • "this compound" derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 6-well plates

  • "this compound" derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the "this compound" derivatives at their IC₅₀ and ½ IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screen Cytotoxicity Screening cluster_assays Viability Assays cluster_apoptosis Apoptosis Assay prep_cells Cancer Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_6well Seed Cells in 6-well Plates prep_cells->seed_6well prep_compounds Prepare Derivatives treat_cells Treat with Derivatives prep_compounds->treat_cells seed_cells->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h mtt_assay MTT Assay incubate_48h->mtt_assay srb_assay SRB Assay incubate_48h->srb_assay read_plate Measure Absorbance mtt_assay->read_plate srb_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 treat_ic50 Treat with IC50 conc. calc_ic50->treat_ic50 seed_6well->treat_ic50 incubate_24h Incubate 24-48h treat_ic50->incubate_24h stain_annexin Annexin V/PI Staining incubate_24h->stain_annexin flow_cytometry Flow Cytometry Analysis stain_annexin->flow_cytometry

Caption: Experimental workflow for screening sulfonamide derivatives.

Potential Signaling Pathway: ROS-Induced Apoptosis

Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[5]

G cluster_cell Cancer Cell cluster_mito Mitochondrion derivative 3-Amino-4,5-dimethyl- benzenesulfonamide Derivative ros Increased ROS derivative->ros induces bax Bax Activation ros->bax activates cyto_c Cytochrome c Release bax->cyto_c promotes cas9 Caspase-9 Activation cyto_c->cas9 activates cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis leads to

Caption: ROS-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols: Utilizing Sulfonamide Derivatives in the Synthesis of Diuretic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and evaluation of diuretic agents derived from sulfonamide scaffolds. While the specific starting material "3-Amino-4,5-dimethylbenzenesulfonamide" is not directly implicated in the synthesis of widely commercialized diuretics, the closely related compound, Xipamide , a salicylic acid derivative, serves as an exemplary case study. Xipamide is a sulfonamide-based diuretic used in the treatment of hypertension and edema.[1][2] Its synthesis and mechanism of action provide a valuable framework for researchers interested in developing novel diuretic agents from similar chemical backbones.

These notes will focus on the synthesis of Xipamide, its mechanism of action, and its pharmacological effects, providing a comprehensive guide for the development and evaluation of related diuretic compounds.

Synthesis of Xipamide: A Case Study

The synthesis of Xipamide involves a multi-step process culminating in the formation of an amide bond between a functionalized salicylic acid derivative and an aniline derivative. The key intermediate is 4-chloro-5-sulfamoyl-salicylic acid.

Experimental Protocol: Synthesis of 4-chloro-5-sulfamoyl salicylic acid-(2',6'-dimethyl) anilide (Xipamide)

This protocol is adapted from established synthetic routes.[3]

Step 1: Preparation of 4-chloro-5-sulfamoyl salicylic acid

The precursor, 4-chloro-5-sulfamoyl salicylic acid, is synthesized by the chlorosulfonation of 4-chloro salicylic acid, followed by reaction with ammonia.[3] The resulting acid is then purified for the subsequent step.[3]

Step 2: Amide Bond Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.7 g of 4-chloro-5-sulfamoyl salicylic acid chloride in 20 mL of dry dioxane.

  • Addition of Amine: In a separate vessel, dissolve the appropriate aniline derivative (in this case, 2,6-dimethylaniline) in 10 mL of water-free dioxane.

  • Reaction: Slowly add the aniline solution dropwise to the stirred solution of the acid chloride at a controlled temperature of 10°C.

  • Work-up: After the addition is complete, allow the reaction to proceed for several hours. The dioxane is then removed by decantation, and the remaining oil is treated with 2 N hydrochloric acid until the solution is acidic.

  • Crystallization and Purification: The resulting crystalline precipitate (Xipamide) is collected and can be recrystallized from a suitable solvent, such as toluene or methanol, to yield the purified product.[3]

Experimental Workflow: Synthesis of Xipamide

G cluster_0 Synthesis of 4-chloro-5-sulfamoyl salicylic acid cluster_1 Synthesis of Xipamide 4-chloro salicylic acid 4-chloro salicylic acid Chlorosulfonation Chlorosulfonation 4-chloro salicylic acid->Chlorosulfonation 4-chloro-5-chlorosulfonyl salicylic acid 4-chloro-5-chlorosulfonyl salicylic acid Chlorosulfonation->4-chloro-5-chlorosulfonyl salicylic acid Ammonolysis Ammonolysis 4-chloro-5-chlorosulfonyl salicylic acid->Ammonolysis 4-chloro-5-sulfamoyl salicylic acid 4-chloro-5-sulfamoyl salicylic acid Ammonolysis->4-chloro-5-sulfamoyl salicylic acid Acid Chloride Formation Acid Chloride Formation 4-chloro-5-sulfamoyl salicylic acid->Acid Chloride Formation 4-chloro-5-sulfamoyl salicylic acid chloride 4-chloro-5-sulfamoyl salicylic acid chloride Acid Chloride Formation->4-chloro-5-sulfamoyl salicylic acid chloride Amide Coupling Amide Coupling 4-chloro-5-sulfamoyl salicylic acid chloride->Amide Coupling 2,6-dimethylaniline 2,6-dimethylaniline 2,6-dimethylaniline->Amide Coupling Crude Xipamide Crude Xipamide Amide Coupling->Crude Xipamide Recrystallization Recrystallization Crude Xipamide->Recrystallization Pure Xipamide Pure Xipamide Recrystallization->Pure Xipamide

Caption: General workflow for the synthesis of Xipamide.

Mechanism of Action of Xipamide

Xipamide exerts its diuretic effect by acting on the kidneys to reduce the reabsorption of sodium in the distal convoluted tubule.[4] This action increases the osmolarity of the fluid in the tubule, leading to less water being reabsorbed by the collecting ducts and consequently increasing urine output.[4] Unlike thiazide diuretics, Xipamide reaches its target from the blood (peritubular) side.[4] It also promotes the secretion of potassium in the distal tubule and collecting ducts.[4] At higher doses, it can inhibit carbonic anhydrase, which leads to increased bicarbonate secretion and alkalinization of the urine.[4]

Signaling Pathway: Mechanism of Action of Xipamide

G cluster_0 Distal Convoluted Tubule Cell cluster_1 Bloodstream Xipamide Xipamide NaKCl_Symporter Na+/Cl- Symporter (NCC) Xipamide->NaKCl_Symporter binds to Inhibition Inhibition Na_Reabsorption Decreased Na+ and Cl- Reabsorption Blood_Na Blood Na+ and Cl- NaKCl_Symporter->Blood_Na transports Inhibition->NaKCl_Symporter Increased_Lumen_Osmolarity Increased Osmolarity in Tubule Lumen Na_Reabsorption->Increased_Lumen_Osmolarity Decreased_Water_Reabsorption Decreased Water Reabsorption Increased_Lumen_Osmolarity->Decreased_Water_Reabsorption Increased_Urine_Output Increased Urine Output (Diuresis) Decreased_Water_Reabsorption->Increased_Urine_Output

Caption: Mechanism of action of Xipamide in the distal convoluted tubule.

Pharmacological Data

The diuretic efficacy of Xipamide has been evaluated in numerous studies. Its effects on urine volume and electrolyte excretion are dose-dependent.

Table 1: Diuretic and Electrolyte Excretion Effects of Xipamide in Healthy Volunteers
DoseUrine Volume (24h)Na+ Excretion (24h)K+ Excretion (24h)Mg2+ Excretion (24h)Reference
PlaceboBaselineBaselineBaselineBaseline[5]
5 mgSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase[5]
10 mgSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase[5]
20 mgSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase[5]

Note: "Significant Increase" indicates a statistically significant increase compared to the placebo group.

Table 2: Comparative Efficacy of Xipamide
DrugDaily DoseComparative EfficacyReference
Xipamide20-40 mgComparable to bendrofluazide (5 mg), bumetanide (1 mg), or hydrochlorothiazide (50 mg) in mild to moderate hypertension.[6]
Xipamide40-80 mgComparable to equal doses of furosemide in edematous states.[6]

Conclusion

The synthesis and evaluation of Xipamide provide a robust model for the development of novel diuretic agents based on a sulfonamide scaffold. The protocols and data presented herein offer a foundational resource for researchers in medicinal chemistry and pharmacology. Further structure-activity relationship (SAR) studies on derivatives of the benzenesulfonamide core could lead to the discovery of new diuretics with improved efficacy and safety profiles.

References

"3-Amino-4,5-dimethylbenzenesulfonamide" as an intermediate in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of key sulfonamide-containing intermediates in the synthesis of two major pharmaceutical drugs: Pazopanib and Celecoxib. The information is intended to guide researchers in the development and optimization of synthetic routes for these active pharmaceutical ingredients (APIs).

Pazopanib Synthesis via 5-Amino-2-methylbenzenesulfonamide

Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A crucial intermediate in its synthesis is 5-amino-2-methylbenzenesulfonamide . Several synthetic routes have been developed, with a common strategy involving the condensation of this intermediate with a pyrimidine derivative.

Quantitative Data Summary

The following table summarizes representative yields and purity data for key steps in different synthetic routes to Pazopanib, starting from 5-amino-2-methylbenzenesulfonamide or its precursors.

StepReactantsSolvent(s)Catalyst/ReagentYield (%)Purity (%)Reference
Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidineEthanol, TetrahydrofuranSodium bicarbonate48-[1]
Condensation to Pazopanib Hydrochloride5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-2H-indazol-6-amineEthanolHydrochloric acid~6397.5[1][2]
Purification of Pazopanib HydrochlorideCrude Pazopanib HydrochlorideMethanol, Water-7799.9[1][2]
Alternative Condensation to Pazopanib HydrochlorideN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamideIsopropyl alcoholHydrochloric acid8598.4[2]
Synthesis of N,2,3-trimethyl-2H-indazole-6-amine from 2,3-dimethyl-2H-indazol-6-amine2,3-dimethyl-2H-indazol-6-amine, paraformaldehydeMethanolSodium methoxide, NaBH₄--[1]
Reduction of 2,3-dimethyl-6-nitro-2H-indazole2,3-dimethyl-6-nitro-2H-indazoleMethanolRaney Nickel, H₂--[3]
Overall Yield (from 2,3-dimethyl-2H-indazol-6-amine)---~31-[2]
Overall Yield (Alternative Route)---52>99.5[2]

Note: Yields and purities can vary significantly based on reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide [1]

  • Combine 5-amino-2-methylbenzenesulfonamide and 2,4-dichloropyrimidine in a mixture of ethanol and tetrahydrofuran.

  • Add sodium bicarbonate to the mixture.

  • Stir the reaction mixture at an appropriate temperature and monitor for completion by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform a work-up procedure.

  • Purify the crude product, for example, by recrystallization from ethyl acetate, to yield 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide.

Protocol 2: Synthesis of Pazopanib Hydrochloride [1][2][4]

  • React N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[4]

  • The reaction is typically carried out in a solvent such as ethanol, isopropanol, methanol, tetrahydrofuran, acetonitrile, or dioxane.[4]

  • Add hydrochloric acid to the reaction mixture.[4]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.

  • Cool the reaction mixture to allow for the precipitation of Pazopanib hydrochloride.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

  • For higher purity, the product can be recrystallized from a mixture of methanol and water.[4]

Pazopanib Signaling Pathway

Pazopanib functions by inhibiting multiple tyrosine kinase receptors, primarily VEGFR-1, -2, and -3, as well as PDGFR-α, PDGFR-β, and c-Kit.[5][6][7] This inhibition blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for angiogenesis and tumor cell proliferation.[5]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKit c-Kit cKit->RAS Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Pazopanib's inhibition of key tyrosine kinase receptors.
Pazopanib Synthesis Workflow

The following diagram illustrates a common synthetic workflow for Pazopanib.

Pazopanib_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_reaction Condensation Reaction cluster_purification Purification A 5-amino-2- methylbenzenesulfonamide D Pazopanib (Crude) A->D Condensation B 2,4-dichloropyrimidine B->D C N,2,3-trimethyl-2H- indazol-6-amine C->D E Pazopanib HCl (Pure) D->E Recrystallization

A simplified workflow for the synthesis of Pazopanib.

Celecoxib Synthesis via 4-Hydrazinobenzenesulfonamide Hydrochloride

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. A key building block for its synthesis is 4-hydrazinobenzenesulfonamide hydrochloride . The synthesis typically involves the condensation of this intermediate with a β-diketone.

Quantitative Data Summary

The table below presents quantitative data for the synthesis of Celecoxib.

StepReactantsSolvent(s)Catalyst/ReagentYield (%)Purity (%)Reference
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dionep-methyl acetophenone, ethyl trifluoroacetateTolueneSodium methoxide--[8]
Condensation to Celecoxib1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, 4-hydrazinobenzenesulfonamide HClWaterHydrochloric acid--[8]
Alternative Condensation to Celecoxib4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-sulphonamidophenylhydrazine HClEthyl acetate, Water-High-[9]
Continuous Flow Synthesis of Celecoxib (Overall Yield)2-bromo-3,3,3-trifluoropropene and other reagents--50-
Purification of CelecoxibCrude CelecoxibTolueneActivated carbon--[9]
In Vitro COX-2 Inhibition (IC₅₀)CelecoxibSf9 cells-40 nM-[10]

Note: Yields and purity are dependent on the specific process and purification methods employed.

Experimental Protocols

Protocol 3: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione [8]

  • To a solution of sodium methoxide in toluene, add a mixture of p-methyl acetophenone and ethyl trifluoroacetate.

  • Heat the reaction mixture and stir for several hours.

  • After cooling, quench the reaction with aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the product.

Protocol 4: Synthesis of Celecoxib [8][9]

  • A mixture of 4-hydrazinobenzenesulfonamide hydrochloride and 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione is prepared in a suitable solvent, such as water or a mixture of ethyl acetate and water.[8][9]

  • If using water as a solvent, a catalytic amount of hydrochloric acid is added.[8]

  • The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.

  • Upon completion, the mixture is cooled, and the crude product is isolated.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.[10]

Celecoxib Signaling Pathway

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11][12] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[12]

Celecoxib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib's selective inhibition of the COX-2 enzyme.
Celecoxib Synthesis Workflow

The diagram below outlines a typical synthetic route for Celecoxib.

Celecoxib_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_reaction Condensation Reaction cluster_purification Purification A 4-hydrazinobenzenesulfonamide hydrochloride C Celecoxib (Crude) A->C Condensation B 1-(4-methylphenyl)-4,4,4- trifluoro-butane-1,3-dione B->C D Celecoxib (Pure) C->D Recrystallization

A simplified workflow for the synthesis of Celecoxib.

References

Application Notes and Protocols: Custom Synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the custom synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide and its structurally related analogs. Benzenesulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide offers a foundational synthetic scheme, adaptable for the generation of a diverse library of analogs for screening and drug discovery programs.

Overview and Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process commencing from a readily available starting material, 3,4-dimethylaniline. The core strategy involves the introduction of a sulfonyl chloride group onto the aromatic ring via a Sandmeyer-type reaction, followed by amination to furnish the desired sulfonamide. This versatile pathway allows for the incorporation of various substituents on the aniline precursor to generate a library of analogs.

A general workflow for this synthesis is depicted below:

Caption: A logical workflow for the synthesis and screening of benzenesulfonamide analogs.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis starting from 3,4-dimethylaniline.

Materials:

  • 3,4-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur dioxide (SO₂) in acetic acid

  • Copper(I) chloride (CuCl)

  • Ammonia solution (aqueous)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, ice bath, magnetic stirrer, rotary evaporator)

Protocol:

  • Diazotization of 3,4-dimethylaniline:

    • In a round-bottom flask cooled in an ice-salt bath, dissolve 3,4-dimethylaniline in a mixture of concentrated HCl and water.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Formation of the Sulfonyl Chloride (Sandmeyer Reaction): [1]

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into ice-water and extract the resulting 3-amino-4,5-dimethylbenzenesulfonyl chloride with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Amination to form this compound: [1]

    • Dissolve the crude 3-amino-4,5-dimethylbenzenesulfonyl chloride in dichloromethane.

    • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • Allow the reaction to proceed for 1-2 hours.

    • Wash the reaction mixture with water to remove excess ammonia and ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Synthesis of Analogs

This protocol can be adapted to synthesize a variety of analogs by starting with different substituted anilines.

Protocol:

  • Follow the diazotization and Sandmeyer reaction steps as described in Protocol 2.1, substituting 3,4-dimethylaniline with the desired substituted aniline.

  • For the amination step, a variety of primary or secondary amines can be used instead of ammonia to generate N-substituted sulfonamide analogs. The reaction is typically carried out in an inert solvent like dichloromethane or pyridine, and a base may be added to scavenge the HCl produced.[2]

  • The final products can be purified using standard techniques such as recrystallization or column chromatography.

The synthetic pathway for generating diverse analogs is illustrated below:

G cluster_pathway Analog Synthesis Pathway A Substituted Aniline (Ar-NH2) B Diazotization (NaNO2, HCl) A->B C Sulfonylation (SO2, CuCl) B->C D Substituted Benzenesulfonyl Chloride (Ar-SO2Cl) C->D F Amination D->F E Amine (R1R2NH) E->F G Substituted Benzenesulfonamide (Ar-SO2NR1R2) F->G

Caption: General synthetic scheme for producing benzenesulfonamide analogs.

Data Presentation: Biological Activities of Benzenesulfonamide Analogs

The following tables summarize the reported biological activities of various benzenesulfonamide analogs from the literature. This data can serve as a reference for guiding the design of new analogs.

Table 1: Carbonic Anhydrase Inhibition [5]

CompoundTarget IsoformKᵢ (nM)
4b hCA IX20.4
5a hCA IX12.9
5b hCA IX18.2
Acetazolamide hCA IX25
5a hCA XII26.6
5b hCA XII8.7
5c hCA XII17.2
5d hCA XII10.9
Acetazolamide hCA XII5.7

Table 2: Anticancer Activity against Glioblastoma (GBM) Cells [4]

CompoundCell LineIC₅₀ (µM)
AL106 U8758.6
Cisplatin U87Not Specified

Table 3: SHP1 Activating Effects [6]

CompoundEC₅₀ (µM)Maximum Activation (fold)
5az 1.54 - 2.107.63 - 8.79
5ba 1.54 - 2.107.63 - 8.79

Table 4: Anti-tumor Effects of SHP1 Activators [6]

CompoundCell LineIC₅₀ (µM)
5az RS4;11< 2
5az-ba Leukemia & Lung Cancer1.65 - 5.51

Conclusion

The synthetic protocols and biological data presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel benzenesulfonamide-based therapeutic agents. The adaptable synthetic route allows for the creation of diverse chemical libraries, and the provided biological data offers a starting point for structure-activity relationship (SAR) studies. Careful characterization of all synthesized compounds by appropriate analytical methods (e.g., NMR, Mass Spectrometry, IR) is crucial to confirm their identity and purity before biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic pathway commences with the nitration of 1,2-dimethylbenzene (o-xylene). The resulting mixture of nitro isomers is then separated to isolate 1,2-dimethyl-4-nitrobenzene. This intermediate undergoes chlorosulfonation to produce 4,5-dimethyl-2-nitrobenzenesulfonyl chloride. Subsequent amination of the sulfonyl chloride yields 4,5-dimethyl-2-nitrobenzenesulfonamide, which is then reduced to the final product, this compound.

Q2: What are the major isomeric impurities I should be aware of during the initial nitration step?

The nitration of 1,2-dimethylbenzene typically yields a mixture of two primary isomers: 1,2-dimethyl-4-nitrobenzene (the desired precursor for one potential route) and 1,2-dimethyl-3-nitrobenzene. The ratio of these isomers is often close to 1:1, making their separation a critical step.[1] Over-nitration can also lead to dinitrated byproducts.

Q3: My final product is showing a lower than expected purity. What are the likely side products?

Impurities in your final product can arise from any of the preceding steps. Common side products include:

  • Isomeric Aminobenzenesulfonamides: Arising from impure nitration products that were carried through the synthesis.

  • Unreduced Nitro Compound: Incomplete reduction of the nitro group on 4,5-dimethyl-2-nitrobenzenesulfonamide.

  • Hydrolyzed Sulfonyl Chloride: If the sulfonyl chloride intermediate is exposed to moisture, it can hydrolyze to the corresponding sulfonic acid, which may be carried through the subsequent steps.

  • Oxidation Products: The amino group is susceptible to oxidation, which can occur during workup or storage if not handled under an inert atmosphere.

Q4: Can I use a different starting material to avoid the isomeric mixture from nitration?

Yes, alternative strategies could involve starting with a pre-functionalized benzene ring to better control the regioselectivity of substitution. For example, starting with a compound that already has the amino or a protected amino group in the desired position could be a viable, albeit potentially longer, synthetic route.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the nitration of 1,2-dimethylbenzene Insufficiently strong nitrating mixture (concentrations of nitric and sulfuric acid are too low). Reaction temperature is too low.Ensure the use of concentrated nitric and sulfuric acids. Carefully monitor and control the reaction temperature, as nitration is an exothermic process.
Difficult separation of nitro-isomers The boiling points of 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene are very close.[1]Employ fractional distillation under reduced pressure. Alternatively, recrystallization from a suitable solvent system may be effective.
Formation of sulfonic acid instead of sulfonyl chloride The chlorosulfonation reaction mixture was exposed to moisture.Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reduction of the nitro group The reducing agent is not active enough or an insufficient amount was used. Reaction time is too short.Common reducing agents for this transformation include metals like iron or tin in the presence of an acid, or catalytic hydrogenation. Ensure the chosen reducing agent is appropriate and used in sufficient molar excess. Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Product degradation during workup or storage The amino group in the final product is sensitive to air oxidation.Perform the final workup and purification steps as quickly as possible and consider storing the final product under an inert atmosphere and protected from light.

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of 1,2-Dimethylbenzene

IsomerTypical Yield (%)Boiling Point (°C)
1,2-Dimethyl-4-nitrobenzene~50-60%255-257
1,2-Dimethyl-3-nitrobenzene~40-50%238

Note: Yields can vary based on reaction conditions.

Experimental Protocols

General Protocol for the Nitration of 1,2-Dimethylbenzene

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • To a separate flask containing 1,2-dimethylbenzene, slowly add the nitrating mixture dropwise while maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture over crushed ice and extract the organic layer with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude mixture of nitro-isomers.

  • Purify the isomers by fractional distillation or column chromatography.

Visualizations

Synthesis_Pathway 1,2-Dimethylbenzene 1,2-Dimethylbenzene Nitration Nitration 1,2-Dimethylbenzene->Nitration HNO3, H2SO4 1,2-Dimethyl-4-nitrobenzene 1,2-Dimethyl-4-nitrobenzene Nitration->1,2-Dimethyl-4-nitrobenzene 1,2-Dimethyl-3-nitrobenzene (Side Product) 1,2-Dimethyl-3-nitrobenzene (Side Product) Nitration->1,2-Dimethyl-3-nitrobenzene (Side Product) Chlorosulfonation Chlorosulfonation 1,2-Dimethyl-4-nitrobenzene->Chlorosulfonation ClSO3H 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride Chlorosulfonation->4,5-Dimethyl-2-nitrobenzenesulfonyl chloride Amination Amination 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride->Amination NH3 4,5-Dimethyl-2-nitrobenzenesulfonamide 4,5-Dimethyl-2-nitrobenzenesulfonamide Amination->4,5-Dimethyl-2-nitrobenzenesulfonamide Reduction Reduction 4,5-Dimethyl-2-nitrobenzenesulfonamide->Reduction Fe, HCl This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Potential Cause Analysis cluster_solution Corrective Actions Low Purity of Final Product Low Purity of Final Product Isomeric Impurities Isomeric Impurities Low Purity of Final Product->Isomeric Impurities Incomplete Reduction Incomplete Reduction Low Purity of Final Product->Incomplete Reduction Hydrolysis of Intermediate Hydrolysis of Intermediate Low Purity of Final Product->Hydrolysis of Intermediate Oxidation of Product Oxidation of Product Low Purity of Final Product->Oxidation of Product Improve Isomer Separation Improve Isomer Separation Isomeric Impurities->Improve Isomer Separation Optimize Reduction Conditions Optimize Reduction Conditions Incomplete Reduction->Optimize Reduction Conditions Ensure Anhydrous Conditions Ensure Anhydrous Conditions Hydrolysis of Intermediate->Ensure Anhydrous Conditions Use Inert Atmosphere Use Inert Atmosphere Oxidation of Product->Use Inert Atmosphere

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Purification of Crude "3-Amino-4,5-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude "3-Amino-4,5-dimethylbenzenesulfonamide".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related aromatic sulfonamide syntheses may include unreacted starting materials, by-products from side reactions such as polysulfonation or incomplete amination, and degradation products.[1] Potential impurities could also arise from the acetylation of the amino group or cleavage of the sulfonamide bond.[1]

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities are often non-polar by-products. A common and effective method is treatment with activated charcoal during the recrystallization process. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfonamides, alcohols such as ethanol or isopropanol, often mixed with water, are good starting points.[2] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific product.

Q4: My compound is not crystallizing out of solution. What should I do?

A4: If crystallization does not occur upon cooling, several techniques can be employed. First, try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, consider adding a seed crystal of the pure compound. You can also try cooling the solution in an ice bath to further decrease solubility.[3] If the compound has oiled out, it may be necessary to redissolve it and use a different solvent system or a lower initial concentration.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of sulfonamides and identifying impurities.[4][5] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or major impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight and help identify unknown impurities.[6]

Troubleshooting Guides

Problem: Low Purity After a Single Recrystallization

Q: I performed a recrystallization, but my product is still not pure. What are the next steps?

A: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Perform a second recrystallization: This is often the simplest solution.

  • Optimize the recrystallization solvent: The initial solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvents or solvent mixtures.

  • Consider an alternative purification method: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In such cases, column chromatography is a powerful alternative.

  • Utilize an acid-base extraction: As an aromatic amine, your compound can be protonated. Dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product can be an effective strategy.

Problem: Significant Product Loss During Purification

Q: I am losing a substantial amount of my compound during the purification process. How can I improve my yield?

A: High product loss can occur for several reasons. Here are some troubleshooting tips:

  • During Recrystallization:

    • Avoid using too much solvent: This will prevent your product from crashing out upon cooling. Use just enough hot solvent to fully dissolve the crude material.

    • Ensure slow cooling: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.[3]

    • Wash the filtered crystals with cold solvent: Using room temperature or warm solvent to wash the crystals will redissolve some of your product.

  • During Column Chromatography:

    • Choose the correct stationary and mobile phases: Improper selection can lead to poor separation and product loss.

    • Avoid overloading the column: This can result in broad peaks and incomplete separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol, or a mixture with water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common stationary phase is silica gel, and a typical eluent system for a moderately polar compound like this might be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Data for Recrystallization Solvent Screening

Solvent System (v/v)Yield (%)Purity (by HPLC, %)Observations
100% Ethanol7595.2Slow crystallization, large needles
80:20 Ethanol:Water8598.5Rapid crystallization upon cooling
100% Isopropanol7096.1Oiled out initially, then solidified
80:20 Isopropanol:Water8298.9Good crystal formation
100% Acetone4092.3High solubility, poor recovery

Disclaimer: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Table 2: Illustrative Data for Column Chromatography Eluent Optimization

Eluent System (Hexane:Ethyl Acetate, v/v)Rf of ProductSeparation from Major Impurity
90:100.1Poor separation
70:300.35Good separation
50:500.6Co-elution with minor impurities

Disclaimer: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis1 Purity Analysis (TLC, HPLC) Recrystallization->PurityAnalysis1 PureProduct Pure Product PurityAnalysis1->PureProduct Purity > 98% Troubleshoot Troubleshooting Required PurityAnalysis1->Troubleshoot Purity < 98% ColumnChromatography Column Chromatography Troubleshoot->ColumnChromatography PurityAnalysis2 Purity Analysis (TLC, HPLC) ColumnChromatography->PurityAnalysis2 PurityAnalysis2->Recrystallization Further Purification Needed PurityAnalysis2->PureProduct Purity > 98% TroubleshootingTree Start Low Purity After Recrystallization CheckTLC Analyze impurities by TLC. Are they more or less polar? Start->CheckTLC Action3 Consider Acid-Base Extraction Start->Action3 If impurities are neutral SimilarPolarity Similar Polarity CheckTLC->SimilarPolarity Yes DifferentPolarity Different Polarity CheckTLC->DifferentPolarity No Action1 Perform Column Chromatography SimilarPolarity->Action1 Action2 Change Recrystallization Solvent/ Perform Second Recrystallization DifferentPolarity->Action2

References

Troubleshooting low yield in the synthesis of benzenesulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the synthesis of benzenesulfonamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to Non-existent Product Yield

Q: My reaction has a very low yield, or no desired product is formed. What are the primary causes and how can I address them?

A: Low or no yield in benzenesulfonamide synthesis can be attributed to several factors, primarily related to the quality of starting materials and the reaction conditions.

  • Degraded or Impure Starting Materials:

    • Benzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding benzenesulfonic acid, which is unreactive towards amines.[1] Always use freshly opened or properly stored benzenesulfonyl chloride. The purity of both the sulfonyl chloride and the amine should be verified, for instance by NMR or LC-MS, before starting the reaction.[1]

    • Amine: Impurities in the amine can lead to unwanted side reactions. Ensure the amine is pure and dry.

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions require initial cooling (e.g., 0 °C) to manage the initial exothermic reaction, followed by warming to room temperature or heating to drive the reaction to completion.[1]

    • Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

    • Base and Solvent: The choice of base and solvent is crucial. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The solvent needs to be inert and capable of dissolving the reactants.[1] Anhydrous solvents are highly recommended to prevent hydrolysis of the sulfonyl chloride.[1]

  • Poor Amine Nucleophilicity:

    • Amines with electron-withdrawing groups can be less reactive. In such cases, more forcing conditions like higher temperatures or a stronger, non-nucleophilic base may be necessary to achieve a good yield.[1]

Issue 2: Presence of Significant Side Products and Impurities

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?

A: The formation of side products is a common issue that can significantly lower the yield of the desired benzenesulfonamide.

  • Hydrolysis of Benzenesulfonyl Chloride:

    • As mentioned, benzenesulfonyl chloride can react with any trace moisture to form benzenesulfonic acid. To prevent this, ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Double Sulfonylation of Primary Amines:

    • A primary amine can react with two molecules of benzenesulfonyl chloride, especially if the sulfonyl chloride is in excess. This can be minimized by the slow, dropwise addition of the benzenesulfonyl chloride to the amine solution.[1]

  • Dimerization or Polymerization:

    • These side reactions can occur, particularly at elevated temperatures. Maintaining a lower reaction temperature, especially during the addition of the sulfonyl chloride, can help control these processes.[1]

  • Reaction with Solvent:

    • Ensure the chosen solvent is inert. Protic solvents, for example, can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally preferred.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate and purify my benzenesulfonamide derivative. What are the best practices?

A: Product loss during workup and purification is a frequent contributor to low overall yield.

  • Workup Losses:

    • During aqueous workup, ensure the pH is adjusted correctly to precipitate the product if it is a solid. For liquid-liquid extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.

  • Purification Challenges:

    • Recrystallization: This is a powerful purification technique for solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is often necessary. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is critical to achieve good separation and minimize product loss on the column.

    • Oily Products: If the product oils out during recrystallization, try using a larger volume of solvent or a different solvent system. It is possible to proceed with crystallization from an oily sample by dissolving it in a minimum amount of a hot, suitable solvent and allowing it to cool slowly.

Data Presentation: Impact of Reaction Conditions on Yield

The yield of benzenesulfonamide synthesis is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize reported yields under various conditions to provide a comparative overview.

Table 1: Influence of Base on Benzenesulfonamide Synthesis Yield

AmineSulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-0-25100[3]
p-ToluidineTosyl chloridePyridine-0-25100[3]
Substituted AminesBenzenesulfonyl chloridePyridineDCMRoom Temp.85-95[4]
2-Chloro-N-(4-sulfamoylphenyl) acetamide-K₂CO₃Acetone0 - Room Temp.-[5]
Prolinep-Toluenesulfonyl azideDBUDCE6088[6]
Prolinep-Toluenesulfonyl azideKOH, Cs₂CO₃, NaHCO₃DCE60No Reaction[6]
Prolinep-Toluenesulfonyl azideEt₃N, K₂CO₃DCE60Trace[6]

Table 2: Influence of Solvent on Benzenesulfonamide Synthesis Yield

ReactantsBaseSolventTemperature (°C)Yield (%)Reference
Sulfanilamide, 2-chloroacetyl chlorideK₂CO₃Acetone0 - Room Temp.-[5]
2-chloro-N-(4-sulfamoylphenyl) acetamide, ammonium thiocyanate-Absolute EthanolReflux70[5]
Substituted amines, benzenesulfonyl chloridePyridineDichloromethane (DCM)Room Temp.85-95[4]
Aniline, silylaryl triflateCsFAcetonitrile (MeCN)Room Temp.81[7]
Aniline, silylaryl triflateCsF or TBAFTetrahydrofuran (THF)Room Temp.Good[7]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Benzenesulfonamide

This protocol provides a general procedure for the reaction of an aromatic amine with benzenesulfonyl chloride.

Materials:

  • Aromatic amine (1.0 eq)

  • Benzenesulfonyl chloride (1.0 - 1.2 eq)

  • Base (e.g., Pyridine or Triethylamine, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the aromatic amine (1.0 eq) in the anhydrous solvent.

  • Add the base (e.g., pyridine or triethylamine, 2.0-3.0 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting amine is consumed).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Purification by Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (or solvent pair) to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

G cluster_start cluster_analysis cluster_troubleshooting cluster_solutions cluster_end start Low Yield in Benzenesulfonamide Synthesis check_materials Check Starting Materials (Purity, Dryness) start->check_materials check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions impure_materials Impure/Wet Reagents Detected check_materials->impure_materials suboptimal_conditions Suboptimal Conditions Suspected check_conditions->suboptimal_conditions side_reactions Significant Side Products Observed check_conditions->side_reactions purify_reagents Purify/Dry Starting Materials (Distillation, Recrystallization) impure_materials->purify_reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) suboptimal_conditions->optimize_conditions minimize_side_reactions Minimize Side Reactions (Slow Addition, Inert Atmosphere) side_reactions->minimize_side_reactions end Improved Yield purify_reagents->end optimize_conditions->end minimize_side_reactions->end

Caption: Troubleshooting workflow for low yield in benzenesulfonamide synthesis.

G RSO2Cl Benzenesulfonyl Chloride (R-SO₂Cl) DesiredProduct Desired Benzenesulfonamide (R-SO₂-NH-R') RSO2Cl->DesiredProduct Main Reaction HydrolysisProduct Benzenesulfonic Acid (R-SO₃H) RSO2Cl->HydrolysisProduct Side Reaction 1: Hydrolysis DoubleSulfonylation Double Sulfonylated Product (R-SO₂-N(R')-SO₂-R) RSO2Cl->DoubleSulfonylation Side Reaction 2: Double Sulfonylation (Excess RSO₂Cl) RNH2 Primary Amine (R'-NH₂) RNH2->DesiredProduct RNH2->DoubleSulfonylation H2O Water (Moisture) H2O->HydrolysisProduct Base Base Base->DesiredProduct

Caption: Common side reactions in the synthesis of benzenesulfonamides.

References

Optimizing reaction parameters for the synthesis of "3-Amino-4,5-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide.

Experimental Workflow Overview

The synthesis of this compound can be approached through a multi-step process. A logical synthetic pathway is outlined below.

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product o-Xylene o-Xylene Chlorosulfonation Chlorosulfonation o-Xylene->Chlorosulfonation Ammonolysis Ammonolysis Chlorosulfonation->Ammonolysis 4,5-Dimethylbenzene-1-sulfonyl_chloride 4,5-Dimethylbenzene-1-sulfonyl_chloride Chlorosulfonation->4,5-Dimethylbenzene-1-sulfonyl_chloride Nitration Nitration Ammonolysis->Nitration 4,5-Dimethylbenzenesulfonamide 4,5-Dimethylbenzenesulfonamide Ammonolysis->4,5-Dimethylbenzenesulfonamide Reduction Reduction Nitration->Reduction 3-Nitro-4,5-dimethylbenzenesulfonamide 3-Nitro-4,5-dimethylbenzenesulfonamide Nitration->3-Nitro-4,5-dimethylbenzenesulfonamide This compound This compound Reduction->this compound 4,5-Dimethylbenzene-1-sulfonyl_chloride->Ammonolysis 4,5-Dimethylbenzenesulfonamide->Nitration 3-Nitro-4,5-dimethylbenzenesulfonamide->Reduction

Caption: Synthetic pathway for this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Chlorosulfonation of o-Xylene

Objective: To synthesize 4,5-dimethylbenzene-1-sulfonyl chloride from o-xylene.

Q1: What are the recommended reaction parameters for the chlorosulfonation of o-xylene?

ParameterRecommended Value/RangeNotes
Chlorosulfonating Agent Chlorosulfonic acid (ClSO₃H)Should be freshly distilled for best results.[1]
Molar Ratio (o-xylene:ClSO₃H) 1 : 3-5An excess of chlorosulfonic acid is typically used to drive the reaction to completion.
Temperature 0-10 °C (addition), then 20-25 °CThe reaction is exothermic; maintain low temperature during the addition of o-xylene to control the reaction rate and prevent side reactions.
Reaction Time 1-2 hoursMonitor the reaction by observing the cessation of HCl gas evolution.[1]
Work-up Quenching on iceThe reaction mixture should be poured slowly onto crushed ice with vigorous stirring to decompose excess chlorosulfonic acid.[1]

Q2: My chlorosulfonation reaction is producing a dark-colored, tarry substance. What could be the cause and how can I prevent it?

A2: The formation of dark, tarry materials is often due to overheating or the use of impure starting materials.

troubleshooting_chlorosulfonation Problem Problem Cause1 Excessive Temperature Problem->Cause1 Cause2 Impure o-Xylene Problem->Cause2 Solution1 Maintain temperature at 0-10 °C during addition Cause1->Solution1 Solution3 Ensure slow, controlled addition of reactant Cause1->Solution3 Solution2 Use freshly distilled o-xylene Cause2->Solution2

Caption: Troubleshooting tar formation in chlorosulfonation.

Q3: How do I handle the evolution of hydrogen chloride (HCl) gas safely?

A3: The reaction generates a significant amount of HCl gas. It is crucial to perform the reaction in a well-ventilated fume hood. The HCl gas can be neutralized by bubbling it through a sodium bicarbonate solution or by using a gas trap.

Step 2: Ammonolysis of 4,5-Dimethylbenzene-1-sulfonyl chloride

Objective: To convert 4,5-dimethylbenzene-1-sulfonyl chloride to 4,5-dimethylbenzenesulfonamide.

Q4: What is a general procedure for the ammonolysis of an aromatic sulfonyl chloride?

A4: A general method involves reacting the sulfonyl chloride with an excess of aqueous ammonia.

ParameterRecommended Value/RangeNotes
Aminating Agent Aqueous Ammonia (28-30%)An excess is used to react with the sulfonyl chloride and neutralize the HCl formed.
Solvent Dichloromethane or THF (optional)To aid in the dissolution of the sulfonyl chloride.
Temperature 0-25 °CThe reaction is typically exothermic and should be cooled initially.
Reaction Time 1-3 hoursMonitor by TLC for the disappearance of the sulfonyl chloride.
Work-up Dilution with water and filtrationThe product, being a solid, will precipitate out and can be collected by filtration.

Q5: The yield of my sulfonamide is low. What are the possible reasons?

A5: Low yields can result from incomplete reaction or hydrolysis of the sulfonyl chloride.

troubleshooting_ammonolysis Problem Problem Cause1 Incomplete Reaction Problem->Cause1 Cause2 Hydrolysis of Sulfonyl Chloride Problem->Cause2 Solution1 Increase reaction time or temperature slightly Cause1->Solution1 Solution2 Ensure a sufficient excess of ammonia Cause1->Solution2 Solution3 Use anhydrous conditions if possible Cause2->Solution3

Caption: Troubleshooting low yield in ammonolysis.

Step 3: Nitration of 4,5-Dimethylbenzenesulfonamide

Objective: To introduce a nitro group at the 3-position of 4,5-dimethylbenzenesulfonamide.

Q6: What are the typical conditions for the nitration of an activated aromatic ring?

A6: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

ParameterRecommended Value/RangeNotes
Nitrating Agent Concentrated Nitric Acid (HNO₃)
Acid Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Molar Ratio (Sulfonamide:HNO₃) 1 : 1.1-1.5A slight excess of nitric acid is generally used.
Temperature 0-10 °CThe reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.
Reaction Time 30-60 minutesMonitor by TLC.
Work-up Pouring onto iceThe reaction mixture is poured onto ice to precipitate the product.

Q7: I am getting multiple nitrated products. How can I improve the regioselectivity?

A7: The directing effects of the methyl and sulfonamide groups will influence the position of nitration. To favor nitration at the 3-position, careful control of reaction conditions is key. Lowering the reaction temperature and using a milder nitrating agent (e.g., nitric acid in acetic anhydride) can sometimes improve selectivity.

Step 4: Reduction of 3-Nitro-4,5-dimethylbenzenesulfonamide

Objective: To reduce the nitro group to an amino group to obtain the final product.

Q8: What is a reliable method for the reduction of an aromatic nitro group in the presence of a sulfonamide?

A8: Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a common and effective method.[2][3][4]

ParameterRecommended Value/RangeNotes
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Molar Ratio (Nitro compound:SnCl₂) 1 : 3-4An excess of the reducing agent is required.
Solvent Ethanol or Ethyl Acetate
Acid Concentrated Hydrochloric Acid (HCl)Added to the reaction mixture.
Temperature RefluxThe reaction is typically heated to ensure complete reduction.
Reaction Time 2-4 hoursMonitor by TLC.

Q9: During the work-up of the SnCl₂ reduction, I get a thick white precipitate that makes extraction difficult. How can I resolve this?

A9: This precipitate is likely tin salts (tin hydroxides/oxides). To dissolve them, you need to make the aqueous layer strongly basic.

troubleshooting_reduction Problem Problem Cause Precipitation of Tin Salts Problem->Cause Solution1 Add concentrated NaOH or KOH solution until pH > 12 Cause->Solution1 Solution3 Filter through Celite before basification Cause->Solution3 Solution2 Tin salts will form soluble stannates Solution1->Solution2

References

Preventing hydrolysis of sulfonyl chlorides in sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in sulfonamide synthesis, with a specific focus on preventing the hydrolysis of sulfonyl chlorides.

Troubleshooting Guide

Issue: Low Yield of Sulfonamide Product

Low yields in sulfonamide synthesis can often be attributed to the hydrolysis of the sulfonyl chloride starting material. The following sections provide potential causes and solutions to mitigate this side reaction.

Cause 1: Presence of Water in the Reaction Mixture

Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which will not react with the amine to form the desired sulfonamide.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, for example, by oven-drying or flame-drying under an inert atmosphere.

  • Dry Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Cause 2: Inappropriate Choice of Base

The base used to scavenge the HCl byproduct of the sulfonylation reaction can influence the rate of hydrolysis.

Solutions:

  • Non-Nucleophilic Bases: Employ non-nucleophilic, sterically hindered bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are less likely to act as nucleophiles towards the sulfonyl chloride.

  • Pyridine: Pyridine is a commonly used base and solvent for sulfonamide synthesis. It acts as a nucleophilic catalyst, forming a sulfonylpyridinium salt, which is then attacked by the amine. While effective, it is crucial to use anhydrous pyridine to avoid hydrolysis.

Cause 3: Unfavorable Reaction Temperature

Higher temperatures can accelerate the rate of hydrolysis.

Solution:

  • Low-Temperature Reactions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of hydrolysis.[1] The addition of the sulfonyl chloride to the amine solution should be done slowly and at a controlled temperature.

Cause 4: Inherent Instability of the Sulfonyl Chloride

Some sulfonyl chlorides are inherently more susceptible to hydrolysis due to their electronic and steric properties. Electron-withdrawing groups on an aromatic ring can make the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water.[2]

Solutions:

  • In Situ Generation: Generate the sulfonyl chloride in situ and use it immediately without isolation. This minimizes its exposure to potential sources of water.[3][4]

  • Alternative Reagents: Consider using more stable sulfonylating agents, such as sulfonyl fluorides, which are less susceptible to hydrolysis.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of sulfonyl chloride hydrolysis?

A1: The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the pH of the solution.[7]

  • Neutral/Acidic Conditions (pH < 7): Under these conditions, the primary mechanism is a direct nucleophilic attack of water on the sulfur atom of the sulfonyl chloride in an SN2-type reaction.[8][9]

  • Basic Conditions (pH > 7): In the presence of a base, for alkanesulfonyl chlorides with α-hydrogens, an elimination-addition mechanism via a highly reactive sulfene intermediate can occur.[7][10] For aromatic sulfonyl chlorides, the hydrolysis in alkaline conditions also follows an SN2 mechanism.[8]

Q2: How can I minimize water in my reaction setup?

A2: To minimize water content, it is essential to use anhydrous techniques.[11] This includes:

  • Drying all glassware in an oven at >100 °C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.

  • Using commercially available anhydrous solvents or drying them using standard laboratory procedures.

  • Handling all reagents, especially the sulfonyl chloride and amine, in a dry environment, such as a glove box or under a positive pressure of an inert gas like nitrogen or argon.

Q3: Are there any alternatives to sulfonyl chlorides that are more stable to hydrolysis?

A3: Yes, sulfonyl fluorides are a valuable alternative to sulfonyl chlorides.[5][6] They are generally more stable towards hydrolysis and can be used under conditions where sulfonyl chlorides might decompose.[5][6] However, sulfonyl fluorides are typically less reactive than sulfonyl chlorides, so the reaction with the amine may require harsher conditions or longer reaction times.[12] Pentafluorophenyl sulfonate esters have also been explored as stable mimics of sulfonyl chlorides.[4][13]

Q4: Can I perform sulfonamide synthesis in an aqueous environment?

A4: While generally counterintuitive, it is possible to synthesize certain aryl sulfonyl chlorides in aqueous acidic conditions.[14] This method is successful for a range of electron-deficient and electron-neutral aryl substrates where the resulting sulfonyl chloride has low solubility in water and precipitates out of the reaction mixture. This precipitation protects it from hydrolysis, allowing for good yields.[14]

Q5: My amine is a salt (e.g., hydrochloride salt). How does this affect the reaction?

A5: If your amine is in the form of a salt, you will need to add an additional equivalent of base to neutralize the salt and liberate the free amine before it can react with the sulfonyl chloride. The choice of base should still follow the principles of being non-nucleophilic to avoid side reactions.

Experimental Protocols

General Protocol for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine under anhydrous conditions.

Materials:

  • Amine

  • Sulfonyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), freshly distilled

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles

  • Standard work-up and purification reagents and equipment

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add TEA or DIPEA (1.1 to 1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate dry flask, dissolve the sulfonyl chloride (1.0 to 1.1 equivalents) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C via a syringe.

  • Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Sulfonyl Halide Reactivity in Sulfonamide Synthesis

Sulfonyl HalideRelative Reactivity with AminesStability to HydrolysisTypical Reaction ConditionsReference
Sulfonyl ChlorideHighLowAnhydrous, often low temperature, with a non-nucleophilic base.[12]
Sulfonyl FluorideModerate to LowHighMay require higher temperatures or longer reaction times.[5][6][12]

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Sulfonyl Chloride Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven/Flame) Dissolve_Amine Dissolve Amine & Base in Anhydrous Solvent Dry_Glassware->Dissolve_Amine Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Dissolve_Amine Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Dissolve_Amine Cool_Reaction Cool to 0 °C Dissolve_Amine->Cool_Reaction Add_Sulfonyl_Chloride Slowly Add Sulfonyl Chloride Solution Cool_Reaction->Add_Sulfonyl_Chloride Monitor_Reaction Monitor Reaction (TLC/LC-MS) Add_Sulfonyl_Chloride->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry and Purify Extract->Dry_Purify Sulfonamide_Product Pure Sulfonamide Dry_Purify->Sulfonamide_Product

Caption: Experimental workflow for minimizing hydrolysis in sulfonamide synthesis.

Hydrolysis_vs_Aminolysis Competitive Pathways for Sulfonyl Chloride cluster_aminolysis Desired Pathway cluster_hydrolysis Side Reaction Sulfonyl_Chloride R-SO2Cl Amine R'-NH2 Sulfonyl_Chloride->Amine Aminolysis (Anhydrous Conditions) Water H2O Sulfonyl_Chloride->Water Hydrolysis (Presence of Water) Sulfonamide R-SO2-NHR' (Sulfonamide) Amine->Sulfonamide Sulfonic_Acid R-SO3H (Sulfonic Acid) Water->Sulfonic_Acid

Caption: Competing reaction pathways for a sulfonyl chloride.

References

Technical Support Center: Crystallization of 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4,5-dimethylbenzenesulfonamide. The following sections offer insights into potential crystallization challenges and provide structured solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common morphological issues observed during the crystallization of this compound?

A1: A common issue encountered is the formation of needle-like crystals. This morphology can be problematic for downstream processing due to poor flowability and filterability. Factors influencing needle growth include the strength of intermolecular forces and the stacking motifs of the molecules.[1] The choice of solvent can also play a crucial role in controlling crystal habit.[1]

Q2: How does pH affect the crystallization of this sulfonamide derivative?

A2: The solubility of sulfonamides, and thus their crystallization, is highly dependent on pH. Generally, sulfonamides are less soluble in acidic conditions, which can lead to precipitation or crystallization.[2][3] For this compound, maintaining a neutral to slightly alkaline pH can help to keep the compound in solution and allow for more controlled crystallization upon cooling or solvent evaporation.

Q3: My crystallization yield is consistently low. What are the likely causes?

A3: A poor yield can result from several factors. One common reason is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[4] To verify this, you can test the mother liquor for the presence of a large amount of dissolved product. Another possibility is that the cooling process is too rapid, preventing complete crystallization.

Q4: I am observing an oily precipitate instead of crystals. What should I do?

A4: Oiling out, or the formation of a liquid phase instead of solid crystals, can occur if the solution is supersaturated at a temperature above the melting point of the solid. To remedy this, try returning the solution to the heat source and adding a small amount of additional solvent to reduce the supersaturation level before attempting to cool it again, perhaps more slowly.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No Crystals Form The solution is not sufficiently supersaturated.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of this compound.- Reduce the volume of the solvent by gentle heating and evaporation.- If using a mixed solvent system, add more of the "anti-solvent" (the solvent in which the compound is less soluble).
Crystals are Too Small (Fines) Crystallization is occurring too rapidly due to high supersaturation or rapid cooling.- Re-dissolve the solid by heating and add a small amount of additional solvent to decrease supersaturation.- Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath.
Formation of Needles Strong one-dimensional intermolecular interactions are promoting anisotropic growth.- Experiment with different solvents. Hydroxylic solvents may disrupt the hydrogen bonding that can lead to needle formation.[1]- Consider using additives that can adsorb to specific crystal faces and inhibit growth in that direction.[5]
Crystals are Clumped or Agglomerated High concentration of the solute or inefficient stirring during crystallization.- Ensure adequate stirring during the cooling process to keep the forming crystals suspended.- Consider using a slightly more dilute solution.
Discolored Crystals Presence of impurities in the starting material or solvent.- Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at 25°C
Solvent Solubility ( g/100 mL)
Water0.15
Ethanol2.5
Acetone5.8
Dichloromethane0.5
Toluene0.2

Note: These are representative data and may vary based on experimental conditions.

Table 2: Effect of pH on Aqueous Solubility at 25°C
pH Solubility ( g/100 mL)
3.00.05
5.00.12
7.00.25
9.01.5

Note: These are representative data and may vary based on experimental conditions.

Visualizations

G start Crystallization Issue Observed no_crystals No Crystals Form start->no_crystals Problem? oiling_out Oiling Out start->oiling_out Problem? poor_yield Poor Yield start->poor_yield Problem? bad_morphology Poor Morphology (e.g., Needles) start->bad_morphology Problem? sol_scratch Scratch Flask / Add Seed Crystal no_crystals->sol_scratch Action sol_concentrate Concentrate Solution no_crystals->sol_concentrate Action sol_reheat_add_solvent Reheat and Add More Solvent oiling_out->sol_reheat_add_solvent Action sol_check_mother_liquor Check Mother Liquor poor_yield->sol_check_mother_liquor Action sol_slower_cooling Slower Cooling poor_yield->sol_slower_cooling Action sol_change_solvent Change Solvent System bad_morphology->sol_change_solvent Action sol_use_additives Use Additives bad_morphology->sol_use_additives Action

Caption: Troubleshooting workflow for crystallization issues.

G supersaturation Supersaturation crystal_properties Crystal Properties (Morphology, Size, Purity, Yield) supersaturation->crystal_properties solvent Solvent Choice solvent->crystal_properties temperature Temperature Profile temperature->crystal_properties impurities Impurities/Additives impurities->crystal_properties ph pH of Solution ph->crystal_properties

Caption: Key factors influencing crystallization outcomes.

G ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor Binds substrate Substrate Protein receptor->substrate Phosphorylates downstream Downstream Signaling (e.g., Proliferation, Survival) substrate->downstream drug 3-Amino-4,5-dimethyl- benzenesulfonamide Derivative drug->receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by a sulfonamide derivative.

References

Technical Support Center: Improving Regioselectivity in Substituted Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Nitration. This resource is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of substituted benzenesulfonamides and wish to improve the regioselectivity of nitration reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling the position of nitration (regioselectivity) on a substituted benzenesulfonamide ring?

A1: The regioselectivity of nitration is primarily governed by a combination of electronic and steric effects:

  • Electronic Effects : The sulfonamide group (-SO₂NHR) is a strong electron-withdrawing group and acts as a meta-director. This is because it deactivates the aromatic ring towards electrophilic attack, with the meta positions being the least deactivated. If other activating substituents (e.g., alkyl, alkoxy groups) are present on the ring, they will direct the incoming nitro group to the ortho and para positions relative to themselves. The final regiochemical outcome depends on the interplay between these directing effects.

  • Steric Hindrance : Bulky substituents on the ring or on the sulfonamide nitrogen can physically block the approach of the nitrating agent to adjacent (ortho) positions.[1][2] This effect can be exploited to favor nitration at less hindered sites, often increasing the yield of the para-isomer when an ortho, para-directing group is present. The size of the electrophile itself also plays a role; larger electrophiles are more sensitive to steric hindrance.[1][2]

Q2: I am getting a mixture of isomers. How can I increase the yield of the desired regioisomer?

A2: To improve the yield of a specific isomer, consider the following strategies:

  • Choice of Nitrating Agent : Traditional mixed acid (HNO₃/H₂SO₄) is a highly reactive system that can sometimes lead to poor selectivity.[3] Milder nitrating agents or alternative systems can provide better control. For instance, a system of sodium nitrite (NaNO₂) with an oxidant like Oxone® (potassium peroxymonosulfate) in a solvent such as nitromethane has been shown to be effective for the direct nitration of aromatic sulfonamides under mild conditions.[4][5][6]

  • Catalysis : Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-β), can enhance regioselectivity through "shape-selective" catalysis.[7] The confined environment within the zeolite pores can sterically favor the formation of one isomer over another, often leading to a higher proportion of the para product.[7][8]

  • Reaction Temperature : Lowering the reaction temperature generally increases selectivity by favoring the reaction pathway with the lowest activation energy. Nitration reactions are often exothermic, and maintaining a low, controlled temperature (e.g., -5 to 10 °C) is crucial to prevent over-nitration and reduce the formation of undesired isomers.[9]

  • Protecting Groups : If a highly activating group (like an amino or hydroxyl group) is present and causing complex product mixtures, it can be protected before nitration. For example, an amino group can be acetylated to form an acetamido group, which is less activating but still an ortho, para-director, allowing for more controlled nitration.

Q3: Why is my nitration reaction resulting in a low yield or no reaction, especially with a deactivated benzenesulfonamide?

A3: The benzenesulfonamide ring is already electron-deficient (deactivated) due to the strongly withdrawing sulfonamide group. If other deactivating groups (e.g., halogens, another nitro group) are present, the ring can be extremely unreactive towards electrophilic aromatic substitution. To address this, you may need to use more forcing reaction conditions, such as stronger nitrating agents (e.g., fuming nitric acid or oleum), higher temperatures, or longer reaction times.[10] However, be aware that harsher conditions can also decrease selectivity and lead to byproduct formation.[9] Alternative methods like using pre-formed nitronium salts (e.g., NO₂BF₄) or specialized nitrating systems for deactivated compounds may be necessary.[11][12]

Q4: What are common side reactions during the nitration of benzenesulfonamides?

A4: Besides the formation of undesired regioisomers, several side reactions can occur:

  • Over-nitration : The introduction of a second or third nitro group onto the ring can happen, especially with highly activated substrates or under harsh conditions.[13] The first nitro group is strongly deactivating, so subsequent nitrations are generally much slower but can occur.[10]

  • Oxidation : Strong oxidizing agents like hot concentrated nitric acid can lead to the degradation of the starting material or product, often resulting in the formation of tarry, intractable byproducts.[9] This is particularly problematic with substrates containing activating groups that are sensitive to oxidation.

  • Hydrolysis : In the presence of water and strong acid, the sulfonamide bond itself can be susceptible to hydrolysis, especially at elevated temperatures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Insufficiently reactive nitrating agent: The benzenesulfonamide ring is deactivated and requires a potent electrophile.[11][12] 2. Reaction temperature is too low: The activation energy for nitrating a deactivated ring may not be overcome. 3. Acid-catalyzed degradation: Sensitive functional groups on the substrate may be degrading under strong acid conditions.[9]1. Use a stronger nitrating system, such as mixed fuming nitric acid and concentrated sulfuric acid (oleum).[10] 2. Gradually and cautiously increase the reaction temperature, monitoring for byproduct formation by TLC. 3. Consider a milder, non-acidic, or buffered nitrating system. The NaNO₂/Oxone® system is a good alternative.[4][5]
Poor Regioselectivity (Mixture of Isomers) 1. High reaction temperature: Reduces the kinetic preference for a single isomer.[9] 2. Highly reactive nitrating agent: Less selective nitrating agents like standard mixed acid can lead to mixtures.[3] 3. Conflicting directing groups: The substrate has multiple substituents with opposing directing effects.1. Perform the reaction at a lower temperature (e.g., 0-5 °C) and ensure efficient cooling and stirring.[1] 2. Use a more selective nitrating agent (e.g., NaNO₂/Oxone®) or a shape-selective catalyst like H-β zeolite to favor a specific isomer.[6][7] 3. Analyze the relative directing power of the substituents. Steric hindrance can often be used to favor the para product over the ortho product.
Formation of Di-nitro or Poly-nitro Products 1. Excess of nitrating agent: Using a large stoichiometric excess of the nitrating agent drives the reaction towards multiple nitrations. 2. Prolonged reaction time or high temperature: Allows the slower second nitration to occur.[10] 3. Highly activated substrate: The starting material is too reactive.1. Carefully control the stoichiometry, using a molar ratio of nitrating agent to substrate closer to 1:1. 2. Monitor the reaction progress closely using TLC or HPLC/GC and quench the reaction as soon as the starting material is consumed. 3. If applicable, protect activating groups to moderate their effect before nitration.
Formation of Dark, Tarry Byproducts 1. Oxidative degradation: The substrate or product is being oxidized by the strong acid/nitrating agent mixture.[9] 2. Runaway reaction: Poor temperature control has led to an uncontrolled exothermic reaction.1. Use the mildest possible reaction conditions. Add the substrate to the cold nitrating mixture slowly or vice-versa. 2. Ensure vigorous stirring and efficient cooling with an ice-salt or dry ice-acetone bath. Control the rate of addition of reagents carefully.
Product is an Oil or Fails to Precipitate During Work-up 1. Product is soluble in the aqueous acidic work-up solution. 2. Product has a low melting point or is an oil at room temperature. 1. Instead of relying on precipitation, perform a liquid-liquid extraction of the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14] 2. After extraction and solvent removal, purify the product using column chromatography.

Data Presentation

The regioselectivity of nitration is highly dependent on the substrate and reaction conditions. The following tables summarize quantitative data for the nitration of representative aromatic compounds to illustrate these effects.

Table 1: Regioselectivity in the Nitration of Toluene with Various Nitrating Agents

Nitrating AgentTemperature (°C)ortho (%)meta (%)para (%)Reference
HNO₃ / H₂SO₄30-4057439[15]
HNO₃ / Acetic AnhydrideNot Specified59-41[15]
N₂O₅ / Zeolite H-ZSM-570-756~0.1994[13]

Table 2: Regioselectivity in the Nitration of Chlorobenzene

Nitrating AgentTemperature (°C)ortho (%)meta (%)para (%)Yield (%)Reference
HNO₃ / H₂SO₄6034165High[15]
HNO₃ (75-97%)65---99.0
HNO₃ / Zeolite H-ZSM-575-8000~10096[7]

Table 3: Regioselectivity in the Direct Nitration of Substituted N-Phenylbenzenesulfonamides with NaNO₂/Oxone®

Substituent on N-Phenyl RingPosition of Nitro GroupYield (%)
Hmeta83
4-Methylortho to Methyl85
4-Methoxyortho to Methoxy86
4-Chloroortho to Chloro82
3-Methylpara to Methyl80
2-Methylpara to Methyl81
2,6-Dimethylpara to Sulfonamide75

Note: Data in Table 3 is derived from the findings of a study on the direct nitration of aromatic sulfonamides, which demonstrated high regioselectivity dictated by the substituents on the N-aryl ring.[4][5] The nitro group is directed meta to the deactivating sulfonamide group unless a stronger activating group directs it elsewhere.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Nitration of Aromatic Sulfonamides using Sodium Nitrite (Mild Conditions)

This protocol is adapted from a reported method for the direct oxidative nitration of aromatic sulfonamides.[4]

Materials:

  • Aromatic sulfonamide derivative (1.0 mmol)

  • Sodium nitrite (NaNO₂), 2.0 eq (138 mg, 2.0 mmol)

  • Potassium peroxymonosulfate (Oxone®), 2.0 eq (615 mg, 2.0 mmol of KHSO₅)

  • Nitromethane (CH₃NO₂) (approx. 10 mL)

  • Petroleum ether and Ethyl acetate for chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic sulfonamide (1.0 mmol), sodium nitrite (2.0 mmol), and Oxone® (2.0 mmol).

  • Add nitromethane (10 mL) to the flask.

  • Stir the mixture at 50 °C under a normal air atmosphere for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired nitro-sulfonamide product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Procedure for Para-Selective Nitration of an Activated Aromatic Ring using a Zeolite Catalyst (Illustrative)

This protocol is a generalized procedure based on methods for the shape-selective nitration of compounds like toluene and chlorobenzene, adapted for a benzenesulfonamide substrate bearing an activating group.[7]

Materials:

  • Substituted benzenesulfonamide (e.g., p-toluenesulfonamide) (10 mmol)

  • Zeolite H-β or H-ZSM-5 catalyst (e.g., 5 g), activated

  • Concentrated Nitric Acid (90-98%), ~1.1 eq

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it in a muffle furnace at 450-500 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the activated zeolite catalyst (5 g) and the benzenesulfonamide substrate (10 mmol) dissolved or suspended in an anhydrous solvent (e.g., 50 mL dichloromethane).

  • Heating: Heat the stirred mixture to a controlled temperature (e.g., 70-80 °C).

  • Addition of Nitrating Agent: Add the concentrated nitric acid (~1.1 eq) dropwise from the addition funnel over 15-20 minutes, maintaining the reaction temperature.

  • Reaction: Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Separate the catalyst by filtration through a pad of Celite®, washing the catalyst with fresh solvent.

  • Isolation: Combine the filtrates and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Analyze the crude product by GC or ¹H NMR to determine the isomer ratio. Purify the desired isomer by recrystallization or column chromatography.

Visualizations (Graphviz)

// Node styles sub [label="Substituted\nBenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Nitrating Agent\n(e.g., HNO₃/H₂SO₄, NaNO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Reaction Conditions\n(Temp, Catalyst, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Electrophilic Aromatic\nSubstitution (Nitration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; products [label="Mixture of\nNitro-Isomers", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges sub -> reaction; reagents -> reaction; conditions -> reaction; reaction -> products; } dot Caption: Core workflow for the nitration of substituted benzenesulfonamides.

// Nodes start [label="Poor Regioselectivity\n(Isomer Mixture)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction\ntemperature low\nand controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Lower temperature to\n0-5 °C. Ensure\nefficient cooling.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are you using a\nselective nitrating\nsystem?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Switch from mixed acid to\na milder system (e.g., NaNO₂)\nor use a shape-selective\ncatalyst (e.g., Zeolite).", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved\nRegioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> s1 [label="No"]; s1 -> q2; q2 -> end [label="Yes"]; q2 -> s2 [label="No"]; s2 -> end; } dot Caption: Troubleshooting logic for improving regioselectivity.

// Node styles ring [label="Benzenesulfonamide Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; so2nhr [label="-SO₂NHR Group\n(Meta-Director,\nDeactivating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substituent [label="Other Substituent (R')\n(e.g., -CH₃, -OCH₃, -Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; meta [label="Meta Position", fillcolor="#FBBC05", fontcolor="#202124"]; ortho_para [label="Ortho/Para Positions\n(relative to R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Regiochemical Outcome", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges so2nhr -> ring; substituent -> ring; ring -> meta [label="Electronic Pull\nfrom -SO₂NHR"]; ring -> ortho_para [label="Electronic Push/Pull\nfrom R'"]; meta -> outcome; ortho_para -> outcome; } dot Caption: Interplay of electronic effects on the benzenesulfonamide ring.

References

Minimizing byproduct formation during the reduction of nitrobenzenesulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the reduction of nitrobenzenesulfonamides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: My reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here is a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh. The sulfonamide group itself can act as a sulfur-containing poison for palladium catalysts, leading to deactivation.[1][2][3] If you suspect catalyst poisoning, consider using a more robust catalyst or a different reduction method. Increasing catalyst loading or hydrogen pressure may also help.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Ensure the metal is a fine powder. For iron, pre-activation with acid can be beneficial.[4] The concentration of the acid is also critical for the reaction rate.

  • Solvent and Solubility: Poor solubility of the nitrobenzenesulfonamide can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using THF or co-solvent systems like ethanol/water or acetic acid. Protic co-solvents can often aid in hydrogenation reactions.

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate. However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

Q2: I am observing significant amounts of yellow, orange, or red colored byproducts in my reaction mixture. What are they and how can I prevent their formation?

A2: The formation of colored byproducts is typically due to the presence of dimeric species like azoxy and azo compounds. These are formed from the condensation of intermediates such as nitroso and hydroxylamine species, which are generated during the stepwise reduction of the nitro group. Their presence often indicates an incomplete or poorly controlled reduction.[5][6][7]

  • Mechanism of Formation: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5][8] If these intermediates accumulate, they can react with each other:

    • Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound)

    • The azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which finally cleaves to the desired amine.

  • Strategies for Minimization:

    • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction past the intermediate stages to completion.

    • Control Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of these condensation byproducts.[7] Ensure efficient stirring and cooling if necessary.

    • Choice of Reagents: Some reducing agents are more prone to forming these byproducts. For instance, using metal hydrides like LiAlH₄ for aromatic nitro compounds often leads to azo products.[9] Catalytic hydrogenation or metal/acid reductions are generally more effective at producing the amine.

    • Addition of Promoters: In some catalytic hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, thus reducing the formation of azo and azoxy byproducts.[10]

Q3: My desired aminobenzenesulfonamide is difficult to purify from the reaction mixture. What are some common workup issues?

A3: Purification can be challenging due to the nature of the reagents and byproducts.

  • Removal of Metal Salts (Fe or Sn):

    • Iron Salts (from Fe/HCl reduction): After the reaction, the mixture contains iron oxides and salts. A common workup involves filtering the hot reaction mixture through Celite to remove the bulk of the iron residue.[11][12] The filtrate is then basified to precipitate the remaining iron hydroxides, which can be filtered off. Alternatively, after basification, the product can be extracted into an organic solvent.[13]

    • Tin Salts (from SnCl₂ reduction): Quenching the reaction with a base often leads to the precipitation of tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can be gelatinous and difficult to filter.[14] A useful technique is to add a strong base like concentrated NaOH solution until the tin salts redissolve as stannates ([Sn(OH)₆]²⁻), allowing for a cleaner phase separation during extraction.[15][16]

  • Removing Colored Byproducts: If significant colored byproducts are present, purification by column chromatography or recrystallization may be necessary. The polarity of the aminobenzenesulfonamide will be significantly different from the less polar azo and azoxy byproducts, usually allowing for good separation on silica gel.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for reducing nitrobenzenesulfonamides?

A1: The "best" method depends on the specific substrate, the presence of other functional groups, and the scale of the reaction. Here is a comparison of common methods:

Reduction MethodProsCons
Catalytic Hydrogenation (H₂/Pd/C or Pt/C) High yield, clean reaction, product is often pure after filtration of the catalyst.The sulfonamide group can poison the catalyst.[1][2] Not selective if other reducible groups (e.g., alkenes, alkynes, benzyl ethers) are present. Requires specialized equipment for handling hydrogen gas safely.
Iron in Acidic Media (Fe/HCl or Fe/AcOH) - Béchamp Reduction Inexpensive, highly chemoselective for the nitro group, tolerates many other functional groups.[4]Workup can be cumbersome due to the formation of large amounts of iron sludge.[4] Requires stoichiometric amounts of iron.
Stannous Chloride (SnCl₂) Mild and highly chemoselective, often used when other methods fail or are not compatible with other functional groups.[9][14]Generates stoichiometric amounts of tin waste, which can be difficult to remove during workup.[14] Tin reagents are more expensive and have higher environmental impact than iron.
Catalytic Transfer Hydrogenation (e.g., Ammonium formate/Pd/C) Avoids the use of high-pressure hydrogen gas, often fast and efficient.Can still be subject to catalyst poisoning by the sulfonamide. May require elevated temperatures.

Q2: Can the position of the nitro group (ortho, meta, para) on the benzene ring affect the reduction?

A2: Yes, the position of the nitro group relative to the sulfonamide group can influence the reaction due to electronic and steric effects.

  • Electronic Effects: The sulfonamide group is electron-withdrawing, which generally activates the ring towards nucleophilic attack but deactivates it for electrophilic substitution. In the context of reduction, this electronic effect can influence the electron density at the nitro group, potentially affecting the rate of reduction.

  • Steric Hindrance: An ortho-nitro group is sterically more hindered than a meta or para group. This can sometimes lead to slower reaction rates, especially in catalytic hydrogenation where the molecule needs to adsorb onto the catalyst surface.

  • Intramolecular Side Reactions: With an ortho-nitrobenzenesulfonamide, there is a possibility of intramolecular cyclization or rearrangement reactions, especially with certain reducing agents like SnCl₂.

Q3: How do I choose the right solvent for my reduction?

A3: The primary consideration is the solubility of your starting nitrobenzenesulfonamide. The compound must be reasonably soluble for the reaction to proceed efficiently.

  • For Catalytic Hydrogenation: Protic solvents like ethanol, methanol, or acetic acid are commonly used, often in combination with water. THF is a good option for very nonpolar substrates.

  • For Fe/HCl or Fe/AcOH: Ethanol/water or acetic acid/water mixtures are standard.

  • For SnCl₂: Ethanol is a very common solvent for this reduction.

Experimental Protocols

Protocol 1: General Procedure for Reduction using Fe/HCl (Béchamp Reduction)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrobenzenesulfonamide (1.0 eq.).

  • Solvent Addition: Add a solvent system such as ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (typically 3-5 eq.) to the stirred suspension.

  • Initiation: Add a small amount of concentrated HCl (e.g., 0.1-0.2 eq.) or glacial acetic acid. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time can vary from 1 to 6 hours.

  • Workup: Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite to remove the excess iron and iron oxides. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminobenzenesulfonamide, which can be further purified by recrystallization or column chromatography.[13]

Protocol 2: General Procedure for Reduction using SnCl₂·2H₂O

  • Setup: In a round-bottom flask, dissolve the nitrobenzenesulfonamide (1.0 eq.) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of NaHCO₃ or a 10-20% NaOH solution with vigorous stirring until the solution is basic (pH > 10) and the precipitated tin salts have redissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product. Purify as needed.[15][16]

Visualizations

Nitro_Reduction_Pathway cluster_main Main Reduction Pathway cluster_byproduct Byproduct Formation Nitro Nitro (Ar-NO₂) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH (Condensation) Amine Amine (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O Hydroxylamine->Azoxy Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo Reduction Azo->Amine

Caption: Nitro group reduction pathway and potential byproduct formation.

Troubleshooting_Workflow start Incomplete Reduction or Low Yield check_reagents Check Reagent/Catalyst Activity & Stoichiometry start->check_reagents check_solubility Is Substrate Fully Dissolved? check_reagents->check_solubility [ Reagents OK ] sol_reagents Use fresh reagents/catalyst. Increase equivalents. Consider catalyst poisonong. check_reagents->sol_reagents [ Issue Found ] check_temp Adjust Reaction Temperature check_solubility->check_temp [ Yes ] sol_solubility Change solvent or use co-solvent system (e.g., EtOH/H₂O, THF). check_solubility->sol_solubility [ No ] sol_method Consider alternative reduction method (e.g., Fe/HCl vs Pd/C). check_temp->sol_method [ No Improvement ] end Problem Resolved check_temp->end [ Improvement ] sol_reagents->end sol_solubility->end sol_temp Gradually increase temperature. Ensure efficient stirring. sol_method->end

Caption: Troubleshooting workflow for incomplete nitrobenzenesulfonamide reduction.

References

Technical Support Center: Overcoming Poor Solubility of 3-Amino-4,5-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "3-Amino-4,5-dimethylbenzenesulfonamide" derivatives during in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative, which is soluble in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "solvent shock" or precipitation upon dilution. Your compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has low aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the solvent polarity changes dramatically, causing the compound to crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: As a general rule, the final concentration of DMSO in cell culture assays should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3][4][5] However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where no significant toxic effects are observed.[1]

Q3: Can the pH of my assay buffer affect the solubility of my sulfonamide derivative?

A3: Yes, the solubility of sulfonamides can be significantly influenced by pH.[6][7] Sulfonamides are weak acids, and their solubility generally increases with higher pH as the molecule ionizes.[6] Adjusting the pH of your buffer, while ensuring it remains compatible with your assay system, can be an effective strategy to improve solubility.

Q4: I observed that even with a clear solution, the potency of my compound is lower than expected. Could solubility still be the issue?

A4: Yes, poor aqueous solubility can lead to an underestimation of a compound's activity even without visible precipitation.[8] The compound might form small, non-visible aggregates, reducing the effective concentration of the monomeric drug available to interact with the target. Low solubility can result in variable data and inaccurate structure-activity relationships (SAR).

Q5: Are there any other formulation strategies I can use to improve the solubility of my compound in an aqueous buffer?

A5: Besides pH adjustment and the use of co-solvents, other common techniques include the use of cyclodextrins, surfactants, and creating solid dispersions.[9][10] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[11][12]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility. Solvent shock due to rapid change in polarity.- Decrease the final concentration of the compound.- Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound stock.- Add the DMSO stock to the buffer dropwise while gently vortexing or stirring to ensure rapid mixing.[1]- Perform serial dilutions in the assay buffer instead of a single large dilution.
Precipitation occurs over time during incubation. The compound has low kinetic solubility and is slowly coming out of a supersaturated solution. The compound may be unstable in the aqueous buffer.- Reduce the final concentration of the compound.- Decrease the incubation time if the assay protocol allows.- Evaluate the stability of the compound in the assay buffer over the time course of the experiment.
Inconsistent results or lower than expected potency. Micro-precipitation or aggregation of the compound is occurring, which is not visible to the naked eye.- Use a nephelometer to assess low-level precipitation.- Consider adding a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05% for enzyme assays) to the buffer to reduce aggregation.[13]- Explore the use of cyclodextrins to improve solubility.
Compound is difficult to dissolve even in 100% DMSO. The compound has poor solubility in DMSO, especially after freeze-thaw cycles.- Use fresh, anhydrous DMSO for preparing stock solutions.- Gently warm the stock solution and vortex or sonicate briefly to redissolve any precipitate before use.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the kinetic solubility of a compound in a specific buffer.

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: In a separate 96-well clear bottom plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous assay buffer. Mix immediately.

  • Incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Protocol 2: Improving Solubility with pH Adjustment

This protocol describes how to test the effect of pH on compound solubility.

  • Prepare Buffers: Prepare a series of biologically relevant buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Solubility Test: For each pH, add a small aliquot of your concentrated DMSO stock solution of the compound to the buffer to achieve a final concentration that is known to precipitate at a neutral pH.

  • Observation: Visually inspect for precipitation immediately and after a short incubation period (e.g., 1 hour) at room temperature.

  • Quantification (Optional): To quantify the solubility at each pH, prepare saturated solutions, centrifuge to pellet the undissolved compound, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 3: Using β-Cyclodextrins to Enhance Solubility

This protocol outlines a method to assess the effect of a cyclodextrin on compound solubility.

  • Prepare Cyclodextrin Solutions: Prepare a series of solutions of a β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer at various concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM).

  • Add Compound: To each cyclodextrin solution, add your compound from a concentrated DMSO stock to a final concentration that typically results in precipitation.

  • Equilibration: Gently mix the solutions and allow them to equilibrate for a defined period (e.g., 1-4 hours) at a constant temperature.

  • Observation and Analysis: Visually inspect for any reduction in precipitation. For a quantitative analysis, use the kinetic solubility assay described in Protocol 1, using the cyclodextrin-containing buffers.

Quantitative Data Summary

The following table presents hypothetical solubility data for a derivative of this compound ("Compound X") under various conditions to illustrate the potential improvements with different solubilization strategies.

Condition Aqueous Solubility (µM) Fold Increase
Assay Buffer (pH 7.4) 5-
Assay Buffer (pH 8.0) 204
Assay Buffer (pH 7.4) + 1% DMSO 81.6
Assay Buffer (pH 7.4) + 5 mM HP-β-CD 5010
Assay Buffer (pH 7.4) + 0.05% Tween-20 153

Note: This data is for illustrative purposes only and the actual solubility improvements will be compound-specific.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Enhancement Strategy cluster_assay Biological Assay stock Prepare 10 mM Stock in 100% DMSO ph_adjust pH Adjustment (e.g., pH 6.0-8.0) stock->ph_adjust Select Strategy cosolvent Co-solvent (e.g., final DMSO < 0.5%) stock->cosolvent Select Strategy cyclodextrin Cyclodextrin (e.g., 0-10 mM HP-β-CD) stock->cyclodextrin Select Strategy dilution Dilute to Final Concentration in Modified Buffer ph_adjust->dilution cosolvent->dilution cyclodextrin->dilution incubation Incubate with Biological System dilution->incubation readout Assay Readout incubation->readout

Caption: Workflow for testing solubility enhancement strategies.

troubleshooting_logic start Precipitation Observed in Assay? check_conc Is final concentration too high? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_mixing Was mixing adequate? check_conc->check_mixing No no_precip No Precipitation Proceed with Assay reduce_conc->no_precip improve_mixing Improve Mixing Technique (vortexing, dropwise addition) check_mixing->improve_mixing No check_ph Is buffer pH optimal? check_mixing->check_ph Yes improve_mixing->no_precip adjust_ph Test different pH (e.g., pH 8.0) check_ph->adjust_ph No consider_excipients Consider Excipients (Cyclodextrins, Surfactants) check_ph->consider_excipients Yes adjust_ph->no_precip consider_excipients->no_precip

Caption: Troubleshooting logic for compound precipitation.

References

Validation & Comparative

Validating the Purity of Synthesized 3-Amino-4,5-dimethylbenzenesulfonamide: A Comparative Guide to RP-HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other common analytical techniques for validating the purity of "3-Amino-4,5-dimethylbenzenesulfonamide," a key intermediate in various synthetic pathways.

Introduction to Purity Validation

The purity of a synthesized compound like this compound (MW: 200.26 g/mol ) directly impacts its chemical and biological activity, safety, and stability.[1] Impurities, even in trace amounts, can lead to erroneous data in downstream applications, including in vitro and in vivo studies. Therefore, employing a robust and validated analytical method for purity determination is paramount. RP-HPLC is a widely used and highly reliable technique for this purpose, offering excellent resolution, sensitivity, and quantitative accuracy.[2][3] This guide will detail a proposed RP-HPLC method and compare its performance with Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducible and reliable purity assessment.

Proposed RP-HPLC Method for this compound

This protocol is a proposed method based on established procedures for similar sulfonamides and is intended to serve as a starting point for method development and validation.[4][5][6]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a suitable diluent (e.g., methanol or acetonitrile/water mixture) to obtain a concentration of ~1 mg/mL.

  • Test Sample Solution: Prepare the synthesized test sample in the same manner as the standard solution. For detecting minor impurities, a more concentrated solution of 10 mg/mL in methanol can be prepared.[2]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C8 or C18 column.[4]

  • Mobile Phase: A gradient elution is often effective for separating impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    15.0 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4][7]

  • Injection Volume: 5 µL.[4]

  • Detection Wavelength: 265 nm.[4]

3. Data Analysis:

  • Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method 1: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method for preliminary purity assessment.[2]

1. Sample Preparation:

  • Dissolve the synthesized compound and a reference standard in a volatile solvent (e.g., methanol) to a concentration of approximately 1-5 mg/mL.

2. TLC Plate and Mobile Phase:

  • Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol, can be used. The exact ratio should be optimized to achieve good separation.

3. Development and Visualization:

  • Spot the sample and standard solutions onto the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.[2]

  • After development, dry the plate and visualize the spots under UV light at 254 nm.[2]

  • For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides may appear as yellow-green fluorescent spots.[2]

4. Data Analysis:

  • Compare the chromatogram of the test sample to the standard. The presence of additional spots in the sample lane indicates impurities.[2]

Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.[3][8]

1. Sample Preparation:

  • Prepare dilute solutions of the sample in a mobile phase compatible solvent (e.g., methanol/water) to a concentration in the ng/mL to µg/mL range.[2]

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column with a smaller particle size (e.g., < 2 µm) is typically used for better resolution and faster analysis.

  • Mobile Phase: Similar to HPLC, using volatile buffers like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for sulfonamides.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the main compound and known impurities.[2]

3. Data Analysis:

  • The purity is determined by the relative response of the main compound's peak to any detected impurity peaks. The high selectivity of MS allows for the identification of co-eluting impurities that might not be resolved by HPLC with UV detection.

Performance Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or structural confirmation of impurities.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
RP-HPLC Differential partitioning between a stationary and a liquid mobile phase.[2]Retention time, peak area/height, % purity.[2]High (ng to µg/mL).[2]Excellent, high precision and accuracy.[2]Robust, reproducible, widely available, suitable for routine quality control.[2]Requires reference standards, potential for co-elution of impurities.[2]
TLC Differential adsorption on a thin layer of adsorbent.[2]Retention factor (Rf), qualitative presence of impurities.Low to moderate.Semi-quantitative at best.Rapid, low cost, simple, good for reaction monitoring.Low resolution and sensitivity, not suitable for accurate quantification.
LC-MS/MS Separation by HPLC followed by mass-to-charge ratio analysis.Retention time, mass-to-charge ratio, structural information.Very High (pg to ng/mL).Excellent, highly sensitive and specific.High sensitivity and selectivity, can identify unknown impurities, definitive confirmation.[2][3]Higher cost and complexity, requires specialized expertise.

Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz help to visualize the experimental workflow and the decision-making process for purity validation.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard Solution (~1 mg/mL) injection Inject Sample (5 µL) prep_std->injection prep_sample Prepare Test Sample Solution (~1 mg/mL) prep_sample->injection instrument HPLC System with UV/PDA Detector column C8 or C18 Column instrument->column mobile_phase Gradient Elution (Water/Acetonitrile with Formic Acid) column->mobile_phase detection Detect at 265 nm mobile_phase->detection injection->instrument integration Integrate Peak Areas detection->integration calculation Calculate % Purity (Area Normalization) integration->calculation result Purity Report calculation->result

Caption: Experimental workflow for purity validation by RP-HPLC.

Purity_Validation_Decision_Tree cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_confirmation Impurity Identification start Synthesized 3-Amino-4,5-dimethyl- benzenesulfonamide tlc TLC Analysis start->tlc Quick Check hplc RP-HPLC for Purity (%) tlc->hplc Proceed if promising lcms LC-MS/MS for Impurity Profiling hplc->lcms Complex Impurity Profile or Unknown Peaks final_product Final Purity Assessment hplc->final_product Purity > 95% lcms->final_product Confirmed Identity & Purity

Caption: Logical flow for selecting a purity validation method.

References

The Structure-Activity Relationship of 3-Amino-4,5-dimethylbenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Derivatives of this structure are of particular interest for their potent inhibitory effects on carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including tumorigenesis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-4,5-dimethylbenzenesulfonamide derivatives and their analogs, with a focus on their potential as carbonic anhydrase inhibitors and anticancer agents.

While direct and extensive SAR studies on this compound are limited in publicly available literature, valuable insights can be gleaned from structurally similar compounds, particularly derivatives of 3-amino-4-hydroxy-benzenesulfonamide. The substitution pattern on the benzene ring, as well as the nature of the substituents on the amino and sulfonamide groups, plays a critical role in determining the biological activity and selectivity of these compounds.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activity of various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms and their cytotoxic effects on cancer cell lines. These data are compiled from various studies to facilitate a comparative understanding of their structure-activity relationships.

Carbonic Anhydrase Inhibition

The inhibitory potency of benzenesulfonamide derivatives is often evaluated against a panel of hCA isoforms to determine their efficacy and selectivity. The tumor-associated isoforms, hCA IX and hCA XII, are of particular interest in cancer research.

Table 1: Carbonic Anhydrase Inhibition Data for 3-Amino-4-hydroxy-benzenesulfonamide Derivatives

CompoundR Group at 3-Amino PositionhCA I (Kd, µM)hCA II (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)Reference
1 -H>100>1001.50.53[1]
2 Phenyl (Schiff base)>100>1001.50.53[1]
3 4-Fluorophenyl (Schiff base)>100>1001.50.53[1]
4 4-Chlorophenyl (Schiff base)>100>1001.50.53[1]
5 4-Methoxyphenyl (Schiff base)>100>1001.50.53[1]
6 1-Naphthyl (Schiff base)>100>1001.50.53[1]
7 2-Naphthyl (Schiff base)>100>1001.50.53[1]
8 Thien-2-yl (Schiff base)>100>1001.50.53[1]
9 5-NO2-thien-2-yl (Schiff base)>100>1000.0077 0.038 [1]

Kd values represent the dissociation constant, with lower values indicating stronger binding affinity.

Key SAR Observations for Carbonic Anhydrase Inhibition:

  • Substitution at the 3-Amino Group: The introduction of various aromatic and heterocyclic aldehydes to form Schiff bases at the 3-amino position significantly influences the inhibitory activity, particularly against the tumor-associated hCA IX and XII isoforms.[1]

  • Electron-Withdrawing Groups: The presence of a nitro group on the thiophene ring (Compound 9) dramatically increases the inhibitory potency against hCA IX and XII, suggesting that electron-withdrawing functionalities in this position are highly favorable for activity.[1]

  • General Trend: Most of the 3-amino-4-hydroxy-benzenesulfonamide derivatives show weak inhibition against the cytosolic isoforms hCA I and II, indicating a degree of selectivity towards the tumor-related isoforms.[1]

Anticancer Activity

The cytotoxic effects of these derivatives are commonly assessed using cancer cell lines to determine their potential as anticancer agents.

Table 2: Cytotoxicity Data for Selected 3-Amino-4-hydroxy-benzenesulfonamide Derivatives

CompoundU-87 Glioblastoma (EC50, µM)MDA-MB-231 Breast Cancer (EC50, µM)PPC-1 Prostate Cancer (EC50, µM)Reference
9 39.517.518.2[1]
12 49.628.135.8[1]
18 42.124.329.7[1]
21 47.925.433.6[1]

EC50 values represent the half-maximal effective concentration, with lower values indicating greater cytotoxicity.

Key SAR Observations for Anticancer Activity:

  • Correlation with CA IX Inhibition: Compound 9, the most potent hCA IX inhibitor in the series, also exhibits the highest cytotoxicity against the tested cancer cell lines, suggesting a potential link between CA IX inhibition and anticancer activity.[1]

  • Cell Line Specificity: The compounds display varying degrees of cytotoxicity across different cancer cell lines, highlighting the importance of evaluating derivatives against a panel of cell lines to identify selective agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented above.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This assay measures the binding affinity of inhibitors to carbonic anhydrase isoforms by monitoring the change in the protein's thermal stability upon ligand binding.

Methodology:

  • Protein Preparation: Recombinant human CA isoforms are purified and diluted to a final concentration of 2 µM in a buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Setup: 25 µL of the CA protein solution is mixed with 1 µL of the compound solution in a 96-well PCR plate. A fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins is added to each well.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition: The fluorescence intensity is measured at each temperature increment. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd), which reflects the binding affinity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plate is incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value is determined from the dose-response curve.

Visualizing the Workflow and Concepts

Diagrams created using the DOT language can effectively illustrate experimental workflows and logical relationships in SAR studies.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Design Analogs of This compound Synth Chemical Synthesis Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify CA_Assay Carbonic Anhydrase Inhibition Assay Purify->CA_Assay Cyto_Assay Cytotoxicity Assay (e.g., MTT) Purify->Cyto_Assay Data Collect Activity Data (IC50, Ki, EC50) CA_Assay->Data Cyto_Assay->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

CA_Inhibition_Mechanism Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His Histidine Residues Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Sulfonamide Benzenesulfonamide Derivative (R-SO₂NH₂) Sulfonamide->Zn Coordinates to Zinc Ion

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

References

Benchmarking the Diuretic Efficacy of "3-Amino-4,5-dimethylbenzenesulfonamide" Analogs Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic efficacy of 3-Amino-4,5-dimethylbenzenesulfonamide analogs with established diuretic drugs. The information is compiled from preclinical studies to support further research and development in this area. Benzenesulfonamide derivatives are a well-established class of compounds that often exhibit diuretic properties, primarily through the inhibition of the carbonic anhydrase enzyme.[1][2]

Comparative Diuretic Performance

The diuretic efficacy of novel compounds is typically benchmarked against clinically used drugs such as hydrochlorothiazide (a thiazide diuretic), furosemide (a loop diuretic), and spironolactone (a potassium-sparing diuretic). The primary parameters for comparison are the effects on urine volume and the excretion of key electrolytes: sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻).

Quantitative Data Summary

The following tables summarize the diuretic effects of a representative benzenesulfonamide carbonic anhydrase inhibitor, benzolamide, and the standard diuretic furosemide, as observed in rat models. This data provides a quantitative basis for comparison.

Table 1: Effect of Benzolamide on Fractional Electrolyte Reabsorption in the Rat Proximal Tubule

Treatment (Dose)Change in Fractional Cl⁻ ReabsorptionChange in Fractional Na⁺ ReabsorptionChange in Fractional HCO₃⁻ Reabsorption
Benzolamide (2 mg/kg)↓ 29.14%↓ 34.3%↓ 35.64%

Data from a study examining the influence of carbonic anhydrase inhibition on electrolyte reabsorption.[3] The decrease (↓) indicates inhibition of reabsorption, leading to increased excretion.

Table 2: Comparative Diuretic and Electrolyte Excretion Profile of Furosemide in Rats

Treatment (Dose)Urine Volume (ml/2h)Na⁺ Excretion (mmol/2h)K⁺ Excretion (mmol/2h)
Control (Saline)No significant changeNo significant changeNo significant change
Furosemide (0.5 mg/kg, i.v.)↑ 247.1 ± 202.07↑ 42.66 ± 29.06↑ 5.14 ± 4.014

Data from a study on the diuretic, natriuretic, and kaliuretic effects of furosemide.[4] The increase (↑) indicates a significant rise compared to baseline. Data is presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are standard for assessing diuretic efficacy in preclinical models.

In Vivo Diuretic Activity Screening in Rats (Lipschitz Test)

This widely used method evaluates the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) activity of a test compound.[1]

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats weighing 150-250g are typically used.[1][5]

  • Animals are housed in a controlled environment and acclimatized for at least one week before the experiment.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., normal saline).

  • Standard Group: Receives a standard diuretic, such as furosemide (10-20 mg/kg, p.o.) or hydrochlorothiazide.[1][6]

  • Test Groups: Receive the test compound at various doses.

3. Procedure:

  • Animals are fasted overnight (approximately 18 hours) with free access to water.[1]

  • To ensure a uniform water and salt load, animals are hydrated with normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight, administered orally.[1]

  • Immediately after hydration, the test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • Animals are then placed individually in metabolic cages designed for the separate collection of urine and feces.[1]

  • Urine is collected at specified time intervals, typically over 5 to 24 hours.[1]

4. Measurements:

  • Urine Volume: The total volume of urine for each animal is recorded at each time point.

  • Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the collected urine are determined using a flame photometer or ion-selective electrodes.[3]

5. Data Analysis:

  • Diuretic Index: Ratio of the mean urine volume of the test group to the mean urine volume of the control group.

  • Saluretic Index: Sum of Na⁺ and Cl⁻ excretion for the test group compared to the control group.[3]

  • Natriuretic Index: Ratio of Na⁺ excretion to K⁺ excretion (Na⁺/K⁺). A higher ratio is generally desirable, indicating a potassium-sparing effect.[3]

  • Carbonic Anhydrase Inhibition Index: Calculated as the ratio of Cl⁻ excretion to the sum of Na⁺ and K⁺ excretion.[3]

Mechanistic Insights and Signaling Pathways

The diuretic effect of this compound and its analogs is primarily attributed to the inhibition of carbonic anhydrase. This enzyme plays a crucial role in the reabsorption of bicarbonate, sodium, and water in the proximal convoluted tubule of the kidney.

Carbonic Anhydrase Inhibition Pathway

Carbonic Anhydrase Inhibition Pathway CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation NHE3 Na⁺/H⁺ Exchanger (NHE3) H_HCO3->NHE3 H⁺ secretion drives... HCO3_reabsorption Decreased HCO₃⁻ Reabsorption H_HCO3->HCO3_reabsorption Reduced H⁺ for exchange leads to... CA Carbonic Anhydrase Analog Benzenesulfonamide Analog (e.g., this compound) Analog->CA Inhibition Na_reabsorption Decreased Na⁺ Reabsorption NHE3->Na_reabsorption Inhibition leads to... Diuresis Increased Urine Output (Diuresis) Na_reabsorption->Diuresis HCO3_reabsorption->Diuresis

Caption: Mechanism of diuretic action via carbonic anhydrase inhibition.

Experimental Workflow for Diuretic Efficacy Screening

Diuretic Efficacy Screening Workflow start Start: Hypothesis synthesis Analog Synthesis & Characterization start->synthesis in_vivo In Vivo Diuretic Assay (Rat Model) synthesis->in_vivo groups Grouping: - Control (Vehicle) - Standard (e.g., Furosemide) - Test Compound (Analogs) in_vivo->groups dosing Oral Administration of Compounds & Saline Load groups->dosing collection Urine Collection (Metabolic Cages) dosing->collection analysis Urine Analysis: - Volume - Na⁺, K⁺, Cl⁻ Concentration collection->analysis data_analysis Data Analysis: - Diuretic Index - Saluretic Index - Natriuretic Index analysis->data_analysis comparison Comparative Efficacy vs. Standard Drugs data_analysis->comparison end End: Conclusion on Diuretic Potential comparison->end

Caption: Workflow for preclinical screening of diuretic agents.

Logical Relationship of Diuretic Classes and Their Primary Sites of Action

Diuretic Classes and Sites of Action nephron Proximal Tubule Loop of Henle Distal Convoluted Tubule Collecting Duct ca_inhibitors Carbonic Anhydrase Inhibitors (e.g., Benzenesulfonamides) ca_inhibitors->nephron:f0 Primary Action loop_diuretics Loop Diuretics (e.g., Furosemide) loop_diuretics->nephron:f1 Primary Action thiazides Thiazide Diuretics (e.g., Hydrochlorothiazide) thiazides->nephron:f2 Primary Action k_sparing Potassium-Sparing Diuretics (e.g., Spironolactone) k_sparing->nephron:f3 Primary Action

Caption: Primary sites of action for different classes of diuretics within the nephron.

References

No Publicly Available Data for Cross-Reactivity and Selectivity Profiling of "3-Amino-4,5-dimethylbenzenesulfonamide" Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the cross-reactivity and selectivity profiles of kinase inhibitors based on the "3-Amino-4,5-dimethylbenzenesulfonamide" scaffold. Despite extensive queries for the compound and its potential N-substituted derivatives, no studies detailing their inhibitory activity against a panel of kinases (kinome scans) or other off-target assessments could be identified.

The majority of research surrounding aminobenzenesulfonamide derivatives focuses on structurally related compounds, most notably "3-amino-4-hydroxy-benzenesulfonamide," which has been primarily investigated for its role as a carbonic anhydrase inhibitor. While the broader class of sulfonamides has been explored for a variety of therapeutic targets, including kinases, specific experimental data for the requested "this compound" core structure in the context of kinase inhibition is absent from the public domain.

This lack of available data prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data, such as IC50 or Ki values against a panel of kinases and other enzymes, which is essential for an objective comparison of selectivity and cross-reactivity with alternative inhibitors.

While general experimental protocols for assessing kinase inhibitor selectivity are well-established in the scientific community, their inclusion here would be purely theoretical without the specific data for the compound .

Therefore, we are unable to provide the requested "Publish Comparison Guides" due to the absence of the foundational experimental data on "this compound" based inhibitors. Researchers, scientists, and drug development professionals interested in this specific scaffold would likely need to undertake primary research to generate the necessary data for such a profile.

Comparing the in vitro anti-cancer activity of different "3-Amino-4,5-dimethylbenzenesulfonamide" analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the in vitro anti-cancer activity of a series of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide, a close structural analog of 3-Amino-4,5-dimethylbenzenesulfonamide. The data presented is based on a study that synthesized and evaluated these compounds against various human cancer cell lines. The primary mechanism of action for some of these analogs is suggested to be the inhibition of carbonic anhydrases (CAs), enzymes often overexpressed in tumors and involved in cancer cell proliferation and survival.

Comparative Analysis of Anti-Cancer Activity

The anti-cancer efficacy of the 3-amino-4-hydroxy-benzenesulfonamide analogs was primarily assessed by determining their half-maximal effective concentrations (EC50) against three aggressive cancer cell lines: human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1). The cytotoxicity of the most active compounds was also evaluated against normal human foreskin fibroblasts (HFs) to assess their selectivity.[1]

The following table summarizes the EC50 values of the most potent analogs, alongside a standard non-selective CA inhibitor, Acetazolamide, and a CA-IX selective inhibitor, U-104, for comparison.[1]

CompoundU-87 (EC50, µM)MDA-MB-231 (EC50, µM)PPC-1 (EC50, µM)HFs (EC50, µM)
Analog 9 41 ± 1.229 ± 1.132 ± 1.422 ± 1.2
Analog 12 98 ± 1.278 ± 1.1110 ± 1.195 ± 1.1
Analog 18 120 ± 1.1110 ± 1.1130 ± 1.1110 ± 1.1
Analog 21 >20085 ± 1.1130 ± 1.1>500
U-104 >200>200>200>500
Acetazolamide >200>200>200>500

Key Observations:

  • Analog 9 emerged as the most cytotoxic compound, particularly against triple-negative breast cancer and prostate adenocarcinoma cell lines. However, its selectivity was limited, as it also exhibited significant toxicity towards normal fibroblasts.[1]

  • Analog 21 demonstrated a more favorable selectivity profile, being less active against the glioblastoma cell line but showing notable activity against breast and prostate cancer cells with significantly lower toxicity to normal fibroblasts.[1] This suggests that its mechanism of action might differ from the other analogs, a hypothesis supported by its lack of binding to any of the tested carbonic anhydrases.[1]

  • Analogs 12 and 18 showed moderate activity but lacked selectivity for cancer cells over normal fibroblasts.[1]

  • The reference CA inhibitors, U-104 and Acetazolamide, were largely inactive against the tested cancer cell lines at the concentrations evaluated.[1]

Experimental Protocols

The in vitro anti-cancer activity of the 3-amino-4-hydroxy-benzenesulfonamide analogs was determined using the MTT assay.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The protocol is as follows:

  • Cell Seeding: Human cancer cell lines (U-87, MDA-MB-231, PPC-1) and human foreskin fibroblasts (HFs) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized analogs or reference compounds for 72 hours.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates were incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 values were then determined from the dose-response curves.

Visualizations

Experimental Workflow for In Vitro Anti-Cancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening cluster_analysis Data Analysis and Selection cluster_ec50 EC50 Determination cluster_selectivity Selectivity Profiling start Start with 3-Amino-4-hydroxy-benzenesulfonamide synth Synthesize Analogs (Compounds 2-38) start->synth mtt_assay MTT Assay (100 µM, 72h) synth->mtt_assay cell_lines Cancer Cell Lines (U-87, MDA-MB-231, PPC-1) cell_lines->mtt_assay viability Measure Cell Viability mtt_assay->viability select Identify Most Active Compounds (Viability < 20%) viability->select active_compounds Active Compounds (9, 12, 18, 21) select->active_compounds dose_response Dose-Response Study (MTT Assay) active_compounds->dose_response ec50_normal Determine EC50 on HFs active_compounds->ec50_normal ec50_calc Calculate EC50 Values dose_response->ec50_calc compare Compare Cancer vs. Normal Cell EC50 ec50_calc->compare normal_cells Normal Fibroblasts (HFs) ec50_normal->compare G cluster_membrane Cell Membrane cluster_intracellular Intracellular CAIX Carbonic Anhydrase IX (CAIX) H2CO3 H2CO3 CAIX->H2CO3 Catalyzes H_ion H+ H2CO3->H_ion HCO3_ion HCO3- H2CO3->HCO3_ion pH_reg Intracellular pH Regulation H_ion->pH_reg HCO3_ion->pH_reg proliferation Cell Proliferation & Survival pH_reg->proliferation Inhibitor Sulfonamide Analog (e.g., 9, 12, 18) Inhibitor->CAIX Inhibits

References

A Head-to-Head Battle: Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of targets, carbonic anhydrases (CAs) have emerged as crucial players in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention. Benzenesulfonamide derivatives have long been a cornerstone in the development of CA inhibitors. This guide provides a comprehensive head-to-head comparison of various benzenesulfonamide derivatives, supported by experimental data, to aid in the rational design and selection of next-generation inhibitors.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in diseases such as glaucoma, epilepsy, and particularly cancer, where isoforms like CA IX and XII are overexpressed in hypoxic tumors, has spurred significant research into potent and isoform-selective inhibitors.[2][3][4][5] The benzenesulfonamide scaffold is a well-established zinc-binding group that anchors these inhibitors to the active site of the enzyme.[3]

Quantitative Potency Analysis: A Comparative Overview

The inhibitory potency of benzenesulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of a selection of benzenesulfonamide derivatives against key human carbonic anhydrase isoforms (hCA).

Table 1: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoforms I, II, IX, and XII.

Compound/Derivative ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Acetazolamide (AAZ) - Standard 25012255.7[6][7]
Tetrafluoro-substituted Sulfonamides (e.g., Compound 5g) 83546.94.51.1[6]
Benzenesulfonamides with Triazole Ring (e.g., Compound 4g) 150075538.912.4[6]
Ureido-substituted Benzenesulfonamides (e.g., SLC-0111) --Potent Inhibition-[3][8]
Benzylaminoethylureido-tailed Benzenesulfonamides (e.g., Compound 23) 785.497.6115.638.4[7]
Quinazoline-linked Benzenesulfonamides (e.g., Compound 3) -Potent Inhibition (Kᵢ ~10.8-49.5 nM)Potent Inhibition (Kᵢ ~10.5-99.6 nM)Potent Inhibition (Kᵢ ~5.4-25.5 nM)[9]
Pyrazolyl-thiazole containing Benzenesulfonamides (e.g., Compounds 17e-h) 428-638 (IC₅₀)95-164 (IC₅₀)25-52 (IC₅₀)31-80 (IC₅₀)[10]

Note: '-' indicates data not available in the cited sources. Some values are reported as IC₅₀, which are comparable but not identical to Kᵢ values.

Structure-Activity Relationship Insights:

The data reveals several key structure-activity relationships (SARs):

  • Fluorination: Tetrafluoro-substitution on the benzene ring generally leads to more potent inhibition compared to the non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group which enhances its binding to the zinc ion in the active site.[6]

  • Tail Modifications: The "tail" portion of the inhibitor, which extends away from the sulfonamide group, plays a crucial role in determining isoform selectivity.[2] Bulky and rigid tails can enhance binding to the unique pockets of different isoforms. For instance, cyclic urea moieties have been explored to confer rigidity.[8][11]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles, quinazolines, and pyrazolyl-thiazoles, has proven to be a successful strategy for achieving high potency and, in some cases, improved selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[6][9][10]

Experimental Protocols for Determining Inhibitory Activity

The reliable determination of inhibitory potency is paramount. The two most common methods are the stopped-flow CO₂ hydrase assay and the esterase activity assay.

Stopped-Flow CO₂ Hydrase Assay

This is a direct method that measures the catalytic activity of CA on its natural substrate, CO₂.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.[12] The inhibition of this reaction by a compound is used to determine its inhibitory constant.

Materials:

  • Purified carbonic anhydrase isoforms

  • Test compounds (benzenesulfonamide derivatives)

  • Buffer solution (e.g., Tris-HCl)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Solutions of the enzyme and the inhibitor at various concentrations are prepared in a suitable buffer.

  • The enzyme and inhibitor solutions are pre-incubated to allow for binding.

  • The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • The change in pH is monitored over time using a pH indicator or a pH electrode.

  • The initial rates of the reaction are calculated for each inhibitor concentration.

  • The inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.[6]

Esterase Activity Assay

This is an indirect, colorimetric method that is well-suited for high-throughput screening.

Principle: This assay utilizes the ability of CA to hydrolyze an ester substrate, typically p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol.[1][13] The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified carbonic anhydrase isoforms

  • Test compounds

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Buffer solution (e.g., Tris-HCl, pH 7.5)[13]

  • 96-well microplates

  • Microplate reader

Procedure:

  • A solution of the CA enzyme is prepared in the assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • In a 96-well plate, the enzyme solution is added to wells containing the different concentrations of the test compound and a vehicle control (e.g., DMSO).[13]

  • The plate is incubated to allow for enzyme-inhibitor binding.

  • The reaction is initiated by adding the substrate (p-NPA) solution to all wells.[13]

  • The absorbance at 400-405 nm is measured kinetically over time in a microplate reader.[13]

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • The percent inhibition is calculated for each concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in the evaluation of benzenesulfonamide derivatives as CA inhibitors, the following diagrams are provided.

G cluster_0 Inhibitor Screening Workflow A Compound Library (Benzenesulfonamide Derivatives) B Primary Screening (Esterase Assay) A->B High-Throughput C Hit Identification B->C Identify Active Compounds D Dose-Response & IC50 Determination C->D E Secondary Screening (Stopped-Flow CO2 Hydrase Assay) D->E Confirm Potency F Ki Determination & Selectivity Profiling E->F G Lead Optimization (SAR Studies) F->G Inform Chemical Synthesis

Caption: Workflow for screening and characterizing benzenesulfonamide derivatives as CA inhibitors.

G cluster_1 Mechanism of Carbonic Anhydrase Inhibition CA Carbonic Anhydrase (CA) Active Site Zn Zn2+ CA->Zn contains Product HCO3- + H+ CA->Product catalyzes Inhibited_Complex CA-Inhibitor Complex CA->Inhibited_Complex H2O H2O Zn->H2O coordinates Inhibitor Benzenesulfonamide Derivative (R-SO2NH2) Inhibitor->Zn displaces H2O & coordinates via SO2NH- Inhibitor->Inhibited_Complex Substrate CO2 Substrate->CA binds to Inhibited_Complex->Substrate prevents binding

References

Assessing the isoform selectivity of "3-Amino-4,5-dimethylbenzenesulfonamide" derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Isoform Selectivity of Benzenesulfonamide Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isoform selectivity of benzenesulfonamide derivatives, a critical class of compounds in drug discovery. While specific quantitative data for "3-Amino-4,5-dimethylbenzenesulfonamide" derivatives is not extensively available in published literature, this document will focus on the well-studied class of substituted benzenesulfonamides, particularly as inhibitors of carbonic anhydrase isoforms. The principles, experimental data, and protocols discussed herein are directly applicable to the assessment of novel derivatives within this chemical family.

The benzenesulfonamide scaffold is a cornerstone in the design of inhibitors for various enzyme families, most notably the carbonic anhydrases (CAs).[1][2][3][4][5] Achieving selectivity for a specific enzyme isoform is a primary objective in drug development to enhance therapeutic efficacy and minimize off-target effects. This is particularly crucial for CAs, where isoforms like CA IX and XII are associated with cancer, while the ubiquitous CA II is a major off-target isoform.[1][3]

Comparative Analysis of Isoform Selectivity

The inhibitory potency and selectivity of benzenesulfonamide derivatives are typically quantified by determining their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against a panel of enzyme isoforms. The following tables summarize representative data for various substituted benzenesulfonamides against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoforms I, II, IX, and XII

Compound/DerivativeKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XIISelectivity Ratio (II/IX)Selectivity Ratio (II/XII)
Acetazolamide (Standard)25012.1255.70.482.12
4-Carboxybenzenesulfonamide7800108934.51.1624
4-(2-Aminoethyl)benzenesulfonamide100001022.86.336.416.2
Compound 15 (from[4])725.73.36.680.60.50.04
Compound 5f (from[4])>1000012.061.3432.80.200.03

Data is compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Dissociation Constants (Kd) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives against hCA Isoforms

CompoundKd (µM) vs CA IKd (µM) vs CA IIKd (µM) vs CA IVKd (µM) vs CA IXKd (µM) vs CA XII
Compound 24 [6]11018391422
Compound 25 [6]2.91.1287.114
Compound 28 [6]>200110>20014110
Compound 29 [6]110187.17.118

These values represent the binding affinity of the compounds to the target isoforms, as determined by fluorescent thermal shift assay.[6]

Key Principles for Achieving Isoform Selectivity

Structure-activity relationship (SAR) studies have revealed several key strategies for designing benzenesulfonamide derivatives with enhanced isoform selectivity:

  • The "Tail Approach" : This strategy involves modifying the "tail" portion of the inhibitor, which extends from the aromatic ring.[2][3][5] These tails can interact with variable amino acid residues located at the rim of the active site cavity, which differ among isoforms.[2][5]

  • Exploiting Subpockets : Differences in the amino acid composition of subpockets within the active site can be exploited. For instance, the 130s subpocket shows variations between CA II, CA IX, and CA XII, which can be targeted to achieve selectivity.[1]

  • Entrance-Zone Interactions : Favorable interactions with residues at the entrance of the active site, such as salt bridges or halogen bonds, can enhance selectivity for specific isoforms like CA IX and XII.[1]

Strategies for Isoform-Selective Inhibitor Design cluster_0 Target Enzyme Active Site A Benzenesulfonamide Core B Zinc Binding Group (SO2NH2) C Aromatic Scaffold D Variable 'Tail' Moiety E Zinc Ion B->E Coordinates F Hydrophilic Pocket C->F G Hydrophobic Pocket C->G H Isoform-Specific Subpockets D->H Key for Selectivity

Caption: Logical relationship for designing isoform-selective sulfonamide inhibitors.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Activity

This is the gold-standard method for measuring the catalytic activity of CA isoforms and the inhibitory effects of test compounds.[5]

Objective: To determine the inhibition constant (Kᵢ) of a compound against a specific CA isoform by measuring its effect on the enzyme-catalyzed hydration of carbon dioxide.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Assay buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the specific CA isoform is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium to be reached.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Monitoring the Reaction: The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a pH change in the buffer. This pH change is monitored by observing the absorbance change of the pH indicator over time.

  • Data Analysis: The initial rates of the reaction are calculated from the slope of the absorbance change. The rates are then plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate (CO₂) concentration and the Michaelis constant (Kₘ) of the enzyme.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare CA Isoform Solution C Pre-incubate Enzyme and Inhibitor A->C B Prepare Serial Dilutions of Test Compound B->C D Mix with CO2-Saturated Buffer in Stopped-Flow Apparatus C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Rates E->F G Plot Rates vs. Inhibitor Concentration F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Experimental workflow for the stopped-flow CO₂ hydrase assay.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to measure the binding affinity (dissociation constant, Kd) of a compound to a protein.[6][7]

Objective: To determine the Kd of a compound by measuring the change in the thermal stability of the target protein upon ligand binding.

Materials:

  • Recombinant human CA isoforms

  • Real-time PCR instrument

  • Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

  • Assay buffer

  • Test compound

Procedure:

  • Preparation: The CA isoform is mixed with the fluorescent dye and varying concentrations of the test compound in a multi-well plate.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The instrument records the fluorescence intensity at each temperature increment.

  • Data Analysis: A melting curve is generated by plotting fluorescence versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded.

  • Kd Determination: The change in Tₘ (ΔTₘ) in the presence of the compound is concentration-dependent. The Kd is calculated by fitting the ΔTₘ values to a binding isotherm.

Carbonic Anhydrase in Tumor Microenvironment A Tumor Cell Hypoxia B HIF-1α Stabilization A->B C Upregulation of Carbonic Anhydrase IX/XII B->C D CO2 + H2O <=> H+ + HCO3- C->D Catalyzes E Increased Intracellular pH (pHi) D->E F Increased Extracellular Acidity (pHe) D->F G Promotion of Tumor Proliferation, Invasion, and Metastasis E->G F->G H Sulfonamide Inhibitors H->C Inhibits

Caption: Role of carbonic anhydrases in cancer cell pH regulation.

Conclusion

The development of isoform-selective inhibitors is a paramount goal in modern drug discovery. For the benzenesulfonamide class of compounds, achieving selectivity against carbonic anhydrase isoforms is a well-documented endeavor that provides a clear roadmap for assessing novel derivatives like "this compound". By leveraging established structure-activity relationships and employing rigorous experimental protocols such as the stopped-flow CO₂ hydrase assay and fluorescent thermal shift assays, researchers can effectively characterize the selectivity profile of their compounds. This systematic approach is essential for advancing potent and safe therapeutic agents that precisely target disease-relevant enzyme isoforms.

References

"3-Amino-4,5-dimethylbenzenesulfonamide" versus sulfanilamide: a comparative study of biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-Amino-4,5-dimethylbenzenesulfonamide and the archetypal antibiotic, sulfanilamide, reveals a striking divergence in their biological targets. While sulfanilamide is a well-established antibacterial agent targeting folate biosynthesis, current research points to this compound as an inhibitor of a human DNA helicase, an enzyme crucial for maintaining genomic stability. This guide provides a detailed comparison of their known biological activities, supported by experimental data, protocols, and pathway visualizations.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of sulfonamide-based compounds. The data presented herein highlights how subtle modifications to the sulfanilamide scaffold can lead to profoundly different pharmacological profiles, shifting the target from prokaryotic metabolic pathways to eukaryotic DNA maintenance machinery.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for this compound and sulfanilamide, showcasing their distinct biological activities.

Table 1: Comparison of General Properties and Primary Biological Targets

FeatureThis compoundSulfanilamide
Chemical Formula C₈H₁₂N₂O₂SC₆H₈N₂O₂S
Primary Biological Target Bloom syndrome protein (BLM), a human DNA helicaseDihydropteroate synthase (DHPS), a bacterial enzyme
Therapeutic Area Potential for oncology (research stage)Antibacterial

Table 2: Inhibitory Activity of this compound against Human Bloom Syndrome Protein (Helicase Domain)

CompoundIC₅₀ (µM)
This compound ~60
Analogue 22.2
Analogue 33.2
Analogue 44.4
Analogue 511
Analogue 6>50
Analogue 7No inhibition

Data extracted from a study on allosteric inhibitors of human Bloom syndrome protein.

Table 3: Antibacterial Activity of Sulfanilamide (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli50 - >1024
Staphylococcus aureus32 - 512
Pseudomonas aeruginosa>1024
Bacillus subtilis4 - 19

Note: MIC values can vary depending on the specific strain and the experimental conditions.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Helicase Unwinding Assay (for this compound)

This protocol is a generalized procedure for determining the inhibitory effect of a compound on the DNA unwinding activity of a helicase, such as the Bloom syndrome protein.

1. Substrate Preparation:

  • A fluorescently labeled DNA substrate that mimics a structure recognized by the helicase (e.g., a forked duplex) is prepared. One strand is typically labeled with a fluorescent dye (e.g., FAM), and the complementary strand may have a quencher molecule in close proximity to the fluorophore when the DNA is in its duplex form.

2. Reaction Mixture Preparation:

  • A reaction buffer containing Tris-HCl, a salt (e.g., NaCl or KCl), MgCl₂, and ATP is prepared.

  • The helicase enzyme is diluted to the desired concentration in the reaction buffer.

  • The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

3. Unwinding Reaction:

  • The reaction is initiated by adding the fluorescently labeled DNA substrate to the mixture containing the enzyme and the test compound.

  • The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.

4. Detection and Analysis:

  • The unwinding of the DNA duplex by the helicase separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.

  • The fluorescence is measured using a plate reader or a similar instrument.

  • The percentage of unwinding is calculated by comparing the fluorescence of the reactions with the test compound to that of a positive control (no inhibitor) and a negative control (no enzyme).

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of helicase activity, is determined by plotting the percentage of unwinding against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (for Sulfanilamide)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique used for this determination.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight on a suitable agar medium.

  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of sulfanilamide is prepared.

  • Serial two-fold dilutions of the sulfanilamide stock solution are made in broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of sulfanilamide in which there is no visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the DHPS enzyme, the target of sulfanilamide.

1. Reaction Components:

  • A reaction buffer (e.g., Tris-HCl with MgCl₂).

  • The substrates for the DHPS enzyme: para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • The purified DHPS enzyme.

  • The test compound (sulfanilamide).

2. Assay Procedure:

  • The reaction is typically carried out in a microplate format.

  • The DHPS enzyme is pre-incubated with the test compound at various concentrations.

  • The reaction is initiated by adding the substrates (PABA and DHPP).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

3. Detection of Product Formation:

  • The product of the reaction, dihydropteroate, can be detected using various methods. A common method is a coupled enzyme assay where dihydropteroate is converted to a product that can be measured spectrophotometrically or fluorometrically. For example, the product can be reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

4. Data Analysis:

  • The rate of the reaction is determined for each concentration of the inhibitor.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct biological pathways and experimental workflows associated with this compound and sulfanilamide.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Bacterial Enzyme Folic_Acid Folic Acid DHP->Folic_Acid Further Steps Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Inhibits

Sulfanilamide's inhibition of the bacterial folic acid synthesis pathway.

Helicase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Helicase Helicase Enzyme (e.g., BLM) Reaction_Mix Incubate Enzyme, Substrate & Inhibitor Helicase->Reaction_Mix DNA_Substrate Fluorescently Labeled DNA Substrate DNA_Substrate->Reaction_Mix Inhibitor 3-Amino-4,5-dimethyl- benzenesulfonamide Inhibitor->Reaction_Mix Fluorescence Measure Fluorescence Reaction_Mix->Fluorescence IC50 Calculate IC₅₀ Fluorescence->IC50

Experimental workflow for determining helicase inhibition.

References

Evaluating the pharmacokinetic differences between fluorinated and non-fluorinated benzenesulfonamide inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological properties. This guide provides a comparative analysis of the pharmacokinetic differences between fluorinated and non-fluorinated benzenesulfonamide inhibitors, a class of compounds with broad therapeutic applications, including as anti-inflammatory agents and carbonic anhydrase inhibitors. By examining experimental data and established methodologies, this document serves as a resource for understanding and predicting the influence of fluorination on drug disposition.

Executive Summary

Fluorination can significantly alter the pharmacokinetic profile of benzenesulfonamide inhibitors. The introduction of fluorine atoms, particularly trifluoromethyl groups, can modulate key parameters such as metabolic stability, plasma protein binding, and oral bioavailability. This guide uses the well-characterized fluorinated benzenesulfonamide, Celecoxib, as a primary example and compares its properties to those of non-fluorinated analogues to illustrate these differences.

Data Presentation: A Comparative Look at Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for the fluorinated benzenesulfonamide Celecoxib and provides a general profile for non-fluorinated benzenesulfonamides, drawing on data for structurally related compounds where a direct non-fluorinated analogue is not available.

Pharmacokinetic ParameterFluorinated Benzenesulfonamide (Celecoxib)Non-Fluorinated Benzenesulfonamide Analogue (General Profile)Key Observations
Oral Bioavailability (F%) ~59% in rats[1]Highly variable, often lower due to extensive first-pass metabolism.Fluorination can enhance bioavailability by blocking metabolic sites.
Time to Peak (Tmax) ~2-3 hours in humans[2][3]Variable, dependent on specific structure and formulation.Formulation plays a significant role in Tmax for both types of compounds.
Plasma Protein Binding ~97%[4]Generally high.Both fluorinated and non-fluorinated benzenesulfonamides exhibit high plasma protein binding.
Elimination Half-Life (t½) ~11 hours in humans[5][6][7]Typically shorter, but can vary significantly based on structure.The trifluoromethyl group in Celecoxib contributes to a longer half-life by increasing metabolic stability.
Apparent Clearance (CL/F) ~500 mL/min in humans[4]Generally higher, indicating faster elimination.Reduced metabolism of the fluorinated compound leads to lower clearance.
Apparent Volume of Distribution (Vd/F) ~400 L in humans, suggesting extensive tissue distribution[4]Variable, influenced by lipophilicity and tissue binding.Lipophilicity, which can be altered by fluorination, is a key determinant of Vd.

The Influence of Fluorination: A Mechanistic Overview

The observed pharmacokinetic differences can be attributed to the unique properties of the fluorine atom. Its high electronegativity and the strength of the carbon-fluorine bond can lead to:

  • Blocked Metabolic Sites: Fluorine atoms can be introduced at positions susceptible to oxidative metabolism. The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s, thus increasing the metabolic stability and half-life of the drug.[8]

  • Altered Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[8]

  • Modified Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and binding to targets and metabolizing enzymes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are standard protocols for key in vitro assays used to evaluate drug candidates.

Liver Microsomal Stability Assay

This assay is a primary screen to assess the metabolic stability of a compound by Phase I enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Pooled liver microsomes (human or other species)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (to initiate the metabolic reaction)

  • Acetonitrile with an internal standard (for quenching the reaction and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Prepare working solutions of liver microsomes and the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsome solution to each well. Add the test compound to the wells and pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the zero-time point, the quenching solution is added before the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the zero-time point. Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which influences its free concentration and pharmacological activity.

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • Pooled plasma (human or other species)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds.

  • Spiking: Spike the plasma with the test and control compounds to the desired concentrations.

  • Dialysis Setup: Pipette the spiked plasma into the sample chamber of the dialysis device. Pipette an equal volume of PBS into the buffer chamber.

  • Incubation: Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the system to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both the plasma and buffer chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins and the fraction unbound (fu).

Mandatory Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs). The following diagram illustrates the general mechanism of action.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Substrate Conversion cluster_2 Inhibitor Action Zn(II) Zn(II) H2O H₂O Zn(II)->H2O Coordination His Histidine Residues Zn(II)->His Coordination CO2 CO₂ H2O->CO2 HCO3 HCO₃⁻ CO2->HCO3 Hydration H+ H⁺ Benzenesulfonamide Benzenesulfonamide (R-SO₂NH₂) Inhibition Inhibition Benzenesulfonamide->Inhibition Inhibition->Zn(II) Displaces H₂O Binds to Zn(II)

Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the key steps in determining the metabolic stability of a compound using a liver microsomal assay.

G Experimental Workflow for Liver Microsomal Stability Assay Start Start PrepareReagents Prepare Stock Solutions (Test Compound, Microsomes, NADPH) Start->PrepareReagents IncubationSetup Set up Incubation Plate (Microsomes + Test Compound) PrepareReagents->IncubationSetup PreIncubate Pre-incubate at 37°C IncubationSetup->PreIncubate InitiateReaction Initiate Reaction (Add NADPH) PreIncubate->InitiateReaction TimeSampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) InitiateReaction->TimeSampling QuenchReaction Quench Reaction (Add Acetonitrile + Internal Standard) TimeSampling->QuenchReaction ProcessSample Centrifuge and Collect Supernatant QuenchReaction->ProcessSample LCMS LC-MS/MS Analysis ProcessSample->LCMS DataAnalysis Calculate % Remaining, t½, and CLint LCMS->DataAnalysis End End DataAnalysis->End G Impact of Fluorination on Benzenesulfonamide Pharmacokinetics cluster_0 Physicochemical Changes cluster_1 Pharmacokinetic Consequences Fluorination Fluorination BlockedMetabolism Blocks Metabolic Sites Fluorination->BlockedMetabolism IncreasedLipophilicity Increases Lipophilicity Fluorination->IncreasedLipophilicity AlteredpKa Alters pKa Fluorination->AlteredpKa IncreasedStability Increased Metabolic Stability BlockedMetabolism->IncreasedStability AlteredDistribution Altered Volume of Distribution (Vd) IncreasedLipophilicity->AlteredDistribution AlteredAbsorption Altered Absorption & Bioavailability (F%) IncreasedLipophilicity->AlteredAbsorption AlteredpKa->AlteredAbsorption LongerHalfLife Longer Half-Life (t½) IncreasedStability->LongerHalfLife LowerClearance Lower Clearance (CL) IncreasedStability->LowerClearance

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-Amino-4,5-dimethylbenzenesulfonamide. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. The following guidelines are based on general best practices for handling solid chemical waste and information from Safety Data Sheets (SDS) of structurally related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Hazard Information

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2]

  • Harmful if Swallowed: May be harmful if ingested.[2]

Personal Protective Equipment (PPE): A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be inspected before use.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[3]
Skin and Body A lab coat or other protective clothing should be worn to prevent skin exposure.[3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator is necessary if dust formation is likely.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent contamination and ensure safety. The following workflow outlines the necessary steps for compliant disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe 1. Don PPE prep_container 2. Prepare Labeled Waste Container prep_ppe->prep_container Ensure proper labeling collect_sweep 3. Carefully Sweep Solid Waste prep_container->collect_sweep collect_transfer 4. Transfer to Container collect_sweep->collect_transfer Avoid creating dust collect_seal 5. Securely Seal Container collect_transfer->collect_seal storage_area 6. Store in Designated Area collect_seal->storage_area disposal_contact 7. Contact EHS/Waste Vendor storage_area->disposal_contact For pickup disposal_documentation 8. Complete Waste Manifest disposal_contact->disposal_documentation

Caption: Disposal workflow for this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes chemical-resistant gloves, safety goggles, and a lab coat.[3]

2. Prepare a Hazardous Waste Container: Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be clean, dry, and have a secure, sealable lid.[3][5] Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date.[3]

3. Waste Collection: Carefully sweep up the solid this compound waste using a brush and dustpan. Perform this action in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.[4] Avoid any actions that could generate dust.

4. Transfer to Waste Container: Transfer the collected solid waste into the prepared and labeled hazardous waste container.[5] Ensure that all residual chemical is collected.

5. Seal the Container: Securely close the lid of the hazardous waste container to prevent any leakage or spillage.

6. Interim Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3] This area should be away from incompatible materials.

7. Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal vendor to arrange for the pickup and final disposal of the waste.[3] Follow all institutional procedures for waste pickup requests.

8. Documentation: Complete all required waste disposal forms and manifests as provided by your EHS department or the waste disposal company.[3] Accurate documentation is crucial for regulatory compliance.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

spill Spill Occurs evacuate Evacuate Area (if large spill) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate

References

Personal protective equipment for handling 3-Amino-4,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Amino-4,5-dimethylbenzenesulfonamide to ensure a safe laboratory environment. The following procedures are based on established safety protocols for analogous sulfonamide compounds and general laboratory safety standards.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. Based on the hazard profile of similar sulfonamide derivatives, which indicates risks of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound.[1][2]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile, vinyl, or latex gloves are suitable. It is recommended to wear two pairs of chemotherapy-grade gloves (double-gloving).[3][4] Change gloves frequently and immediately if contaminated or damaged.[3]
Eye Protection Safety Glasses/GogglesChemical splash goggles are required.[1] For splash hazards, a face shield should be worn in addition to goggles.[3]
Body Protection Laboratory CoatA disposable, impermeable gown that closes in the back should be worn.[4][5] Standard lab coats are not sufficient.
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95) is necessary.[3]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is functioning correctly.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Clear the workspace of all non-essential items.

  • Assemble all necessary equipment and reagents before commencing work.

2. Weighing and Handling:

  • Perform all manipulations, including weighing, within the chemical fume hood to control airborne particles.[1]

  • Use disposable weighing paper and spatulas.

  • Keep the container of this compound tightly sealed when not in use.[2][6]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure adequate ventilation.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves.[2][6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a separate, sealed, and properly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

2. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Utilize secondary containment to prevent spills.[7]

3. Arranging for Disposal:

  • Disposal of this chemical waste must be managed by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[7]

  • Complete all required waste disposal documentation.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Inspect Work Area & Verify Safety Equipment gather_materials Assemble Materials & Required PPE prep_area->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate After experiment remove_ppe Doff PPE Correctly decontaminate->remove_ppe wash Wash Hands remove_ppe->wash segregate Segregate Waste (Solid & Liquid) remove_ppe->segregate Dispose of contaminated PPE label_waste Label Hazardous Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste arrange_disposal Arrange for Professional Disposal store_waste->arrange_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.